molecular formula C6H7NO3 B8789740 Methyl 2-(isoxazol-3-yl)acetate

Methyl 2-(isoxazol-3-yl)acetate

Cat. No.: B8789740
M. Wt: 141.12 g/mol
InChI Key: YWEBQYUNWUOOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(isoxazol-3-yl)acetate (CAS 146098-75-1) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C6H7NO3 and a molecular weight of 141.13 g/mol, features an ester-functionalized acetate group linked to the 3-position of an isoxazole heterocycle . The isoxazole ring is a privileged scaffold in drug discovery, present in various therapeutic agents due to its wide spectrum of biological activities . Researchers utilize this ester as a versatile building block for the design and synthesis of novel bioactive molecules, particularly in constructing more complex ligands and inhibitors. For instance, derivatives of 2-(isoxazol-3-yl)acetate have been employed in the development of potent antagonists for Exchange Proteins directly activated by cAMP (EPAC), which are important for studying cellular signaling pathways related to cancer, diabetes, and inflammation . Its application extends to the exploration of compounds with potential antimicrobial, anticancer, and anti-inflammatory properties, making it a key starting material for structure-activity relationship (SAR) studies in pharmaceutical R&D . This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

methyl 2-(1,2-oxazol-3-yl)acetate

InChI

InChI=1S/C6H7NO3/c1-9-6(8)4-5-2-3-10-7-5/h2-3H,4H2,1H3

InChI Key

YWEBQYUNWUOOOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NOC=C1

Origin of Product

United States

Foundational & Exploratory

Methyl 2-(isoxazol-3-yl)acetate: Structural Analysis, Synthesis, and Chemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 2-(isoxazol-3-yl)acetate , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

Methyl 2-(isoxazol-3-yl)acetate (CAS: Generic/Analog Ref 57623-65-5 for related derivatives) is a specialized heterocyclic ester used primarily as a pharmacophore scaffold in drug discovery. It serves as a precursor for introducing the isoxazol-3-yl moiety—a bioisostere for carboxylic acids and esters with improved metabolic stability. This guide details its physicochemical profile, validated synthetic pathways, and utility in synthesizing glutamate receptor agonists and anti-infective agents.

Chemical Identity & Structural Analysis[1][2]

The compound consists of a five-membered isoxazole ring substituted at the C3 position with a methyl acetate side chain. The isoxazole ring is an aromatic system containing adjacent oxygen and nitrogen atoms, imparting unique electronic properties distinct from oxazoles or pyrazoles.

Nomenclature and Identifiers
Identifier Value
IUPAC Name Methyl 2-(1,2-oxazol-3-yl)acetate
Common Name Methyl isoxazol-3-ylacetate
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
SMILES COC(=O)CC1=NOC=C1
InChIKey Computed based on structure
Analogous CAS 934172-40-4 (5-Methyl derivative); 27349-40-2 (3-Methyl-5-yl isomer)
Structural Features[3][4][5]
  • Aromaticity: The isoxazole ring is aromatic (6

    
    -electrons), but less stable than benzene or pyridine toward reduction.
    
  • Basicity: The nitrogen atom is weakly basic (

    
     of conjugate acid 
    
    
    
    ), making the ring relatively unreactive to protonation under mild conditions.
  • Dipole Moment: The O-N bond creates a significant dipole, influencing solubility in polar organic solvents (DMSO, DMF, MeOH).

  • Acidity of

    
    -Protons:  The methylene protons (
    
    
    
    ) alpha to the ester and the isoxazole ring are moderately acidic (
    
    
    ), allowing for deprotonation and alkylation, though care must be taken to avoid ring fragmentation (base-catalyzed ring opening).

Physicochemical Properties[3][5][6][7]

Note: Data below represents consensus values for the class of isoxazol-3-ylacetates, as specific experimental data for the unsubstituted methyl ester is rare in open literature.

Property Value / Range Notes
Physical State Colorless to pale yellow liquidLow melting point solid for some derivatives.
Boiling Point 210–215 °C (760 mmHg)Predicted based on MW and polarity.
Density 1.18 ± 0.05 g/cm³Higher than aliphatic esters due to the heterocycle.
LogP 0.6 – 0.9Moderate lipophilicity; cell-permeable.
Solubility Soluble in MeOH, DCM, EtOAcSparingly soluble in water.
Flash Point > 85 °CEstimated.

Synthetic Pathways[5][8]

Two primary routes are established for synthesizing Methyl 2-(isoxazol-3-yl)acetate: Arndt-Eistert Homologation (for high regiochemical fidelity) and [3+2] Cycloaddition (convergent).

Route A: Arndt-Eistert Homologation

This method is preferred when starting from the commercially available Isoxazole-3-carboxylic acid . It extends the carbon chain by one methylene unit, ensuring the acetate is at the C3 position.

Protocol:

  • Activation: Isoxazole-3-carboxylic acid is converted to the acid chloride using oxalyl chloride/DMF (cat.) in DCM.

  • Diazotization: The acid chloride reacts with trimethylsilyldiazomethane (or diazomethane) to form the

    
    -diazoketone.
    
  • Wolff Rearrangement: The diazoketone is treated with silver benzoate in methanol. The intermediate ketene is trapped by methanol to yield the methyl ester.

Route B: [3+2] Cycloaddition

This route constructs the isoxazole ring directly.

Protocol:

  • Dipole Formation: Generate a nitrile oxide in situ from a chlorooxime derivative using a base (Et₃N).

  • Cycloaddition: React the nitrile oxide with methyl 3-butynoate (or an equivalent alkyne/alkene precursor).

  • Regioselectivity: This often yields a mixture of 3- and 5-substituted isomers, requiring chromatographic separation.

Synthesis Diagram (DOT)

Synthesis Start Isoxazole-3-carboxylic Acid Step1 Acid Chloride (COCl2, DMF) Start->Step1 Activation Step2 Diazoketone (TMS-Diazomethane) Step1->Step2 Substitution Step3 Wolff Rearrangement (AgBz, MeOH) Step2->Step3 Rearrangement Product Methyl 2-(isoxazol-3-yl)acetate Step3->Product Methanolysis

Figure 1: Arndt-Eistert Homologation pathway for the regioselective synthesis of Methyl 2-(isoxazol-3-yl)acetate.

Reactivity & Derivative Chemistry

The compound possesses three distinct reactive centers: the ester , the methylene bridge , and the isoxazole ring .

Ester Hydrolysis
  • Reagent: LiOH (THF/H₂O).

  • Product: 2-(Isoxazol-3-yl)acetic acid.

  • Utility: De-protection to reveal the free acid for peptide coupling.

Methylene Alkylation
  • Reagent: LDA or NaH (-78 °C), followed by Alkyl Halide (

    
    ).
    
  • Mechanism: Formation of the enolate stabilized by the ester and the electron-deficient isoxazole ring.

  • Precaution: High temperatures can lead to ring opening (cleavage of the N-O bond) via base-catalyzed elimination.

Reductive Ring Cleavage
  • Reagent: H₂ / Pd-C or Raney Nickel.

  • Product:

    
    -amino enones or 1,3-amino alcohols.
    
  • Utility: The isoxazole ring acts as a "masked" 1,3-dicarbonyl equivalent.

Reactivity Diagram (DOT)

Reactivity Center Methyl 2-(isoxazol-3-yl)acetate Hydrolysis Free Acid (LiOH, THF) Center->Hydrolysis Saponification Alkylation Alpha-Alkyl Derivative (LDA, R-X) Center->Alkylation C-Alkylation Reduction Ring Cleavage (H2, Pd/C) Center->Reduction Hydrogenolysis

Figure 2: Primary reactivity modes of the scaffold.

Applications in Drug Discovery[1]

Bioisosterism

The isoxazol-3-yl moiety is a classic bioisostere for the carboxylic acid group (


) and the ester group (

). It mimics the planar geometry and hydrogen-bond accepting capacity of carbonyls but with significantly altered metabolic stability and lipophilicity.
Glutamate Receptor Agonists

Derivatives of isoxazol-3-ylacetic acid are structural analogs of AMPA and Ibotenic acid . They are extensively used to probe glutamatergic signaling pathways in the CNS. The rigid isoxazole ring constrains the conformation of the glutamate side-chain mimic, increasing receptor selectivity.

Beta-Lactamase Inhibitors

Substituted isoxazolyl acetates have been investigated as side-chain precursors for semi-synthetic penicillins (e.g., isoxazolyl penicillins like Oxacillin), where the steric bulk of the isoxazole ring confers resistance to beta-lactamase hydrolysis.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing long-term to prevent hydrolysis.

  • Storage: 2–8 °C, dry.

  • Incompatibility: Strong bases (risk of ring cleavage), strong reducing agents.

References

  • Synthesis of Isoxazoles: P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014. (General reference for ester protection/deprotection).
  • Isoxazole Bioisosteres: Buron, F., et al. "Isoxazoles and their applications in medicinal chemistry." European Journal of Medicinal Chemistry, 2018. Link

  • Arndt-Eistert Homologation: Ye, T., & McKervey, M. A. "Organic Synthesis with α-Diazo Carbonyl Compounds." Chemical Reviews, 1994. Link

  • Glutamate Analogs: Conti, P., et al. "Isoxazole-based amino acids as glutamate receptor ligands." Current Medicinal Chemistry, 2010.

I. Structural Causality: Why the Isoxazole-3-Acetate Scaffold?

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of Isoxazole-3-Acetate Derivatives in Advanced API Synthesis

As a Senior Application Scientist overseeing the scale-up of active pharmaceutical ingredients (APIs), I frequently encounter the need for versatile, robust heterocyclic building blocks. Among these, the Methyl 2-(isoxazol-3-yl)acetate scaffold and its substituted derivatives represent a premier class of intermediates. While the pure, unsubstituted methyl 2-(isoxazol-3-yl)acetate is rarely isolated due to its high reactivity, its strategically substituted analogs—such as Methyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 934172-40-4) and Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS: 96530-57-3)—are critical linchpins in modern drug development[1][2].

This whitepaper deconstructs the structural causality, synthetic methodologies, and self-validating protocols required to successfully leverage these compounds in high-yield API manufacturing.

In medicinal chemistry, every structural feature must serve a specific pharmacokinetic or synthetic purpose. The selection of the methyl 2-(isoxazol-3-yl)acetate core is driven by two fundamental principles:

  • The Isoxazole Ring as a Bioisostere: The five-membered N-O heterocycle is a classic bioisostere for an amide bond or a phenyl ring. It provides strict metabolic resistance against amidases in vivo while preserving the spatial geometry and hydrogen-bond acceptor capabilities required for target receptor binding (e.g., in AMPA receptor modulators).

  • The Methyl Ester as a Synthetic Handle: The methyl ester at the 3-position serves as a low-steric-hindrance protecting group. It easily survives harsh upstream cross-coupling conditions (such as Suzuki-Miyaura reactions) but can be selectively cleaved via mild basic hydrolysis (e.g., LiOH in THF/H2O) when the free carboxylic acid is required for final API salt formulation.

Bioisostere A Methyl 2-(isoxazol-3-yl)acetate Scaffold B Isoxazole Ring (Amide Bioisostere) A->B C Methyl Ester (Protecting Group / Handle) A->C D Metabolic Stability & H-Bond Acceptance B->D Pharmacokinetics E Late-Stage Functionalization (Amidation/Hydrolysis) C->E Synthetic Utility

Caption: Pharmacological rationale for utilizing the isoxazole-3-acetate scaffold in APIs.

II. Quantitative Profiling of Key Derivatives

To select the appropriate intermediate for a synthetic campaign, one must compare their physicochemical properties. The table below summarizes the critical data for the most utilized derivatives in this class, sourced from authoritative chemical databases[1][2][3].

Compound NameCAS NumberMolecular WeightLogP (Predicted)Key Structural Feature
Methyl 2-(5-methylisoxazol-3-yl)acetate 934172-40-4155.15 g/mol ~0.85-Methyl substitution blocks metabolic oxidation at C5.
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate 96530-57-3157.12 g/mol 0.15-Oxo tautomerization provides a highly polar H-bond donor.
Methyl 2-(3-methylisoxazol-5-yl)acetate 27349-40-2155.15 g/mol ~0.8Isomeric core alters the spatial trajectory of the ester.
Methyl 2-(3-bromoisoxazol-5-yl)acetate 24068-60-8220.02 g/mol ~1.5Bromine handle enables late-stage palladium cross-coupling.

III. Self-Validating Synthetic Methodology

When synthesizing these esters from their corresponding acetic acid precursors, standard Fischer esterification (H₂SO₄ + MeOH at reflux) is often inadequate. The forcing conditions can degrade the sensitive N-O bond of the isoxazole ring.

Instead, I mandate a two-step activation-esterification protocol using thionyl chloride (SOCl₂). This method is chosen for its causality : it proceeds at lower temperatures (0°C to RT) and is driven to completion irreversibly via the evolution of gas (Le Chatelier's principle). Furthermore, this protocol is a self-validating system ; the visual cessation of effervescence serves as a macroscopic indicator of reaction completion, eliminating guesswork before committing to the quench phase.

Protocol: Synthesis of Methyl 2-(5-methylisoxazol-3-yl)acetate

Note: This protocol applies to most isoxazole-3-acetic acid derivatives.

Step 1: Catalytic Activation

  • Action: Suspend 5-methylisoxazole-3-acetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic N,N-dimethylformamide (DMF) (0.05 eq).

  • Causality: DMF acts as a nucleophilic catalyst. It reacts with SOCl₂ to form a highly reactive Vilsmeier-Haack type intermediate, which accelerates the conversion of the carboxylic acid to the acyl chloride far faster than SOCl₂ alone.

Step 2: Chlorination & Macroscopic Validation

  • Action: Dropwise addition of thionyl chloride (SOCl₂) (1.5 eq) at 0°C. Stir and allow to warm to room temperature.

  • System Validation: Observe the reaction mixture. The generation of the acyl chloride produces SO₂ and HCl gases. The reaction is macroscopically validated as complete when effervescence entirely ceases.

Step 3: Esterification & Acid Scavenging

  • Action: Evaporate excess SOCl₂ under reduced pressure to prevent side reactions. Resuspend the acyl chloride in anhydrous DCM and cool to 0°C. Slowly add anhydrous methanol (MeOH) (3.0 eq) and triethylamine (TEA) (2.0 eq).

  • Causality: TEA is strictly required as an acid scavenger. It neutralizes the HCl byproduct generated during the nucleophilic attack of methanol, preventing acid-catalyzed ring opening of the isoxazole core.

Step 4: Microscopic Validation (IPC)

  • Action: Quench a 10 µL aliquot in 1 mL of 50:50 Water:Acetonitrile. Analyze via LC-MS.

  • System Validation: The protocol is microscopically validated by the total disappearance of the acid mass (m/z [M+H]⁺ 142.1) and the dominant appearance of the methyl ester mass (m/z [M+H]⁺ 156.1).

Synthesis A Isoxazole-3-acetic acid (Starting Material) B Acyl Chloride Intermediate (+ SOCl2 / DMF cat.) A->B Activation C Esterification (+ Anhydrous MeOH / TEA) B->C Nucleophilic Attack D Methyl 2-(isoxazol-3-yl)acetate (Target API Intermediate) C->D Isolation E LC-MS IPC (Self-Validation) C->E Sampling E->C Feedback

Caption: Workflow for the synthesis and IPC validation of isoxazole-3-acetate derivatives.

IV. Conclusion

The deployment of methyl 2-(isoxazol-3-yl)acetate derivatives is not merely a matter of structural convenience; it is a calculated pharmacokinetic strategy. By utilizing self-validating synthetic pathways driven by mechanistic causality, drug development professionals can ensure high-fidelity scale-up of these critical intermediates, safeguarding downstream API integrity.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate." PubChem Compound Summary for CID 13411347. URL:[Link]

Sources

Whitepaper: Physicochemical Profiling, Synthesis, and Analytical Validation of Methyl 2-(isoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Methyl 2-(isoxazol-3-yl)acetate is a highly versatile building block extensively utilized in medicinal chemistry and agrochemical development. The isoxazole heterocycle serves as a critical bioisostere for amide bonds and aromatic rings, conferring enhanced metabolic stability and favorable lipophilicity profiles to drug candidates. This technical guide provides a rigorous examination of the compound's molecular properties, details a scalable synthetic methodology, and establishes a self-validating analytical framework to ensure uncompromising batch integrity for research and drug development applications.

Physicochemical Profiling & Structural Elucidation

Understanding the fundamental molecular properties of Methyl 2-(isoxazol-3-yl)acetate is paramount for predicting its behavior in subsequent synthetic steps, purification processes, and biological assays. The compound consists of a five-membered isoxazole ring substituted at the C3 position with a methyl acetate moiety.

Table 1: Quantitative Physicochemical Data

ParameterSpecification
Chemical Name Methyl 2-(isoxazol-3-yl)acetate
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
Monoisotopic Mass 141.04259 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

The molecular weight of 141.12 g/mol and the empirical formula C₆H₇NO₃ dictate its mass spectrometric behavior, which is a critical parameter for downstream analytical validation.

Synthetic Methodologies & Mechanistic Pathways

As a Senior Application Scientist, I prioritize synthetic routes that balance high yield with operational simplicity and scalability. The most efficient pathway to Methyl 2-(isoxazol-3-yl)acetate is the acid-catalyzed Fischer esterification of isoxazole-3-acetic acid.

Causality in Experimental Design: While standard Fischer esterification using catalytic sulfuric acid is viable, we employ thionyl chloride (SOCl₂) in methanol. The causality behind this choice is twofold:

  • Thermodynamic Driving Force: SOCl₂ reacts with methanol to generate anhydrous HCl in situ, acting as a potent, water-free catalyst.

  • Equilibrium Shift: The byproducts of the activation step (SO₂ and HCl) are gaseous. Their continuous evolution removes them from the reaction matrix, driving the equilibrium entirely to the right (Le Chatelier's principle) and preventing the reverse hydrolysis reaction.

Synthesis_Pathway N1 Isoxazole-3-acetic acid (Starting Material) N2 Activation via SOCl2 (In-situ HCl generation) N1->N2 Thionyl Chloride 0°C N3 Nucleophilic Acyl Substitution (Methanol, 65°C) N2->N3 Methanol Addition N4 Methyl 2-(isoxazol-3-yl)acetate (Target: C6H7NO3) N3->N4 Reflux & Workup

Caption: Synthetic pathway for Methyl 2-(isoxazol-3-yl)acetate via SOCl2-mediated esterification.

Step-by-Step Methodology:

  • Initiation & Activation: Suspend isoxazole-3-acetic acid (1.0 eq) in anhydrous methanol (10 volumes) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic activation.

  • Catalyst Generation: Add thionyl chloride (1.2 eq) dropwise over 15 minutes. Critical Insight: The dropwise addition prevents thermal runaway and minimizes the formation of unwanted side products.

  • Esterification: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1) until the starting material spot completely disappears.

  • Quenching & Workup: Concentrate the mixture under reduced pressure to remove excess methanol and HCl. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine .

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Methyl 2-(isoxazol-3-yl)acetate as a pale yellow oil.

Analytical Validation (Self-Validating System)

In drug development, structural ambiguity is unacceptable. Therefore, the isolated product must pass through a self-validating analytical matrix. This system is designed so that the failure of any single test flags the entire batch for repurification.

Causality in Analytical Design:

  • LC-MS (ESI+): Validates the molecular weight. For C₆H₇NO₃ (MW: 141.12), we expect a dominant [M+H]⁺ peak at m/z 142.1.

  • ¹H NMR (CDCl₃): Confirms structural connectivity. The defining features are the isoxazole ring protons (typically a doublet at ~8.4 ppm for H-5 and ~6.4 ppm for H-4), the methylene bridge (singlet at ~3.8 ppm), and the methyl ester (singlet at ~3.7 ppm).

  • HPLC-UV: Ensures purity >98% before the compound is cleared for downstream functionalization .

Analytical_Validation A Crude Ester Product B LC-MS (ESI+) Target [M+H]+ = 142.1 A->B Mass Check C 1H NMR (CDCl3) Structural Elucidation A->C Connectivity Check D HPLC-UV (254 nm) Purity > 98% A->D Purity Check E Validated Batch Cleared for Use B->E Pass C->E Pass D->E Pass

Caption: Self-validating analytical workflow ensuring structural integrity and purity.

Applications in Medicinal Chemistry

The strategic value of Methyl 2-(isoxazol-3-yl)acetate lies in its dual reactivity. The isoxazole ring is inherently stable under physiological conditions, making it an excellent pharmacophore. Meanwhile, the methyl ester and its adjacent active methylene group provide a versatile handle for derivatization.

For instance, the methylene carbon can be deprotonated using a strong base (e.g., Lithium diisopropylamide, LDA) to form an enolate, which can then be alkylated or engaged in aldol-type condensations. This allows researchers to rapidly build complex, multi-cyclic architectures or append the isoxazole motif onto existing drug scaffolds to modulate their target affinity and extend their metabolic half-life.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for C6H7NO3 Isomers." PubChem, [Link]

Difference between isoxazol-3-yl and isoxazol-5-yl acetate isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological differences between isoxazol-3-yl acetate and isoxazol-5-yl acetate isomers.

In the context of drug discovery and medicinal chemistry, these terms most frequently refer to the (isoxazolyl)acetic acid ester scaffolds (linkers) rather than the unstable O-acetyl enol esters. This guide focuses on these stable scaffold isomers (e.g., Ethyl 2-(isoxazol-3-yl)acetate vs. Ethyl 2-(isoxazol-5-yl)acetate), which serve as critical building blocks for heterocyclic libraries.

Executive Summary

The regiochemistry of the isoxazole ring (3-substituted vs. 5-substituted) fundamentally alters the physicochemical properties, metabolic stability, and synthetic accessibility of the scaffold.

  • Isoxazol-5-yl Acetate: Typically synthesized via [3+2] cycloaddition. It possesses a C3-proton that renders the ring susceptible to base-catalyzed metabolic ring opening (the "Leflunomide effect").

  • Isoxazol-3-yl Acetate: Typically synthesized via condensation of hydroxylamine with

    
    -keto esters. It is generally more metabolically stable but requires different starting materials (often non-commercial 
    
    
    
    -keto esters).

Structural & Electronic Properties[1][2]

The isoxazole ring is a 5-membered heterocycle containing adjacent oxygen and nitrogen atoms. The position of the acetate side chain (-CH2-COOR) dictates the electronic environment of the remaining ring proton and the overall dipole vector.

Dipole and Vector Alignment
  • Isoxazol-3-yl Isomer: The side chain is adjacent to the ring nitrogen. The vector of the carbonyl group in the side chain is positioned at an acute angle relative to the N-O bond dipole.

  • Isoxazol-5-yl Isomer: The side chain is adjacent to the ring oxygen. The exit vector is roughly 144° divergent from the 3-position, significantly altering the spatial arrangement of pharmacophores in the binding pocket.

Ring Proton Acidity (Critical for Stability)

The most significant chemical difference lies in the acidity of the remaining ring proton.

  • In Isoxazol-5-yl acetate: The remaining proton is at C3 . This proton is adjacent to the C=N bond and is significantly more acidic (

    
     ~20-22 in DMSO) than the C5 proton.
    
  • In Isoxazol-3-yl acetate: The remaining proton is at C5 . This proton is adjacent to the oxygen atom and is less acidic.

Implication: The acidity of the C3-H in the 5-yl isomer is a metabolic liability. Strong bases or specific enzymatic conditions can deprotonate C3, leading to N-O bond cleavage (See Section 5).

Synthetic Pathways & Regiocontrol[3]

The synthesis of these isomers requires completely different disconnections.

Synthesis of Isoxazol-5-yl Acetate (Route A)

The 5-substituted isomer is classically accessed via 1,3-Dipolar Cycloaddition of a nitrile oxide with an alkyne (propargyl acetate).

  • Mechanism: Concerted [3+2] cycloaddition.

  • Regioselectivity: Nitrile oxides reacting with terminal alkynes generally favor the 5-substituted isoxazole due to steric and electronic control (HOMO-LUMO overlap favors the oxygen of the dipole attacking the more substituted carbon of the dipolarophile in specific electronic conditions, but for terminal alkynes, the 5-isomer is the major product).

Synthesis of Isoxazol-3-yl Acetate (Route B)

The 3-substituted isomer is rarely made via cycloaddition because it requires forcing the "anti-favored" regiochemistry. Instead, it is synthesized via Condensation .

  • Mechanism: Reaction of hydroxylamine (

    
    ) with a 
    
    
    
    -keto ester or a masked equivalent (e.g., enaminone).
  • Regioselectivity: Controlled by the electrophilicity of the carbonyl centers.

Synthetic Decision Tree (Visualization)

SynthesisTree Start Target Scaffold Iso3 Isoxazol-3-yl Acetate Start->Iso3 High Stability Required Iso5 Isoxazol-5-yl Acetate Start->Iso5 Rapid Library Access RouteA Route A: Condensation (NH2OH + Beta-Keto Ester) Iso3->RouteA RouteB Route B: [3+2] Cycloaddition (Nitrile Oxide + Alkyne) Iso5->RouteB PrecursorA Succinyl Chloride / Beta-Keto Ester RouteA->PrecursorA PrecursorB Propargyl Acetate + Chloro-oxime RouteB->PrecursorB caption Figure 1: Divergent synthetic pathways for isoxazole regioisomers.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(isoxazol-5-yl)acetate (Cycloaddition)

Targeting the 5-substituted isomer via Click Chemistry (Thermal).

  • Reagents: Ethyl prop-2-ynoate (1.0 eq), 2-Chloro-2-(hydroxyimino)acetate (Precursor for nitrile oxide, 1.2 eq), Sodium Bicarbonate (

    
    , 2.5 eq).
    
  • Solvent: Ethanol/Water (1:1) or Toluene (for thermal generation).[1]

  • Procedure:

    • Dissolve ethyl prop-2-ynoate in solvent.

    • Add the chloro-oxime precursor.

    • Slowly add

      
       (solid or solution) over 1 hour to generate the nitrile oxide in situ. (Slow addition prevents dimerization to furoxan).
      
    • Stir at room temperature for 12 hours (or reflux in toluene for 4 hours).

    • Workup: Evaporate solvent, extract with Ethyl Acetate, wash with brine.

    • Purification: Silica gel chromatography (Hexane:EtOAc). The 5-isomer is typically the major product (>90%).

Protocol B: Synthesis of Ethyl 2-(isoxazol-3-yl)acetate (Condensation)

Targeting the 3-substituted isomer via Claisen-type condensation.

  • Reagents: Diethyl succinate (or specific

    
    -keto ester derivative), Hydroxylamine hydrochloride (
    
    
    
    , 1.1 eq), Sodium Ethoxide (NaOEt, 2.0 eq).
  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Generate the enolate of the ester using NaOEt at 0°C.

    • Add the formate ester (e.g., ethyl formate) to generate the

      
      -keto aldehyde intermediate (if starting from simple ester).
      
    • Add

      
       and reflux for 3-6 hours.
      
    • Note: This often yields the 5-hydroxy-isoxazoline intermediate. Dehydration (using

      
       or 
      
      
      
      in toluene) is required to aromatize to the isoxazol-3-yl acetate.
    • Workup: Neutralize, extract with DCM.

Analytical Differentiation (NMR)[5]

Distinguishing the isomers is straightforward using


 NMR. The key diagnostic is the chemical shift of the single ring proton (H4 is common to both, but the other proton differs).
FeatureIsoxazol-3-yl AcetateIsoxazol-5-yl Acetate
Ring Proton Present H-5 (and H-4)H-3 (and H-4)
H-5 Shift

8.4 – 8.6 ppm (Doublet)
Absent
H-3 Shift Absent

8.1 – 8.3 ppm (Doublet)
H-4 Shift

6.3 – 6.6 ppm

6.1 – 6.4 ppm
Coupling (

)

Hz

Hz

Key Insight: H-5 is adjacent to the ring oxygen, causing a distinct downfield shift compared to H-3.

Pharmacological Implications: The "Leflunomide" Liability

The most critical differentiator for drug development is the metabolic stability of the isoxazole ring.

Mechanism of Ring Opening

Isoxazoles with an unsubstituted C3-position (i.e., Isoxazol-5-yl acetate ) are liable to base-catalyzed or enzymatic ring opening. This is known as the "Leflunomide pathway" (named after the substituted isoxazole drug that acts as a prodrug).

  • Abstraction: A base (or enzyme active site) abstracts the acidic proton at C3 .

  • Cleavage: The N-O bond cleaves, forming a reactive cyano-enol species.

  • Result: Loss of the heterocycle and formation of a linear nitrile.

Isoxazol-3-yl acetate possesses a substituent at C3 (the acetate chain) and a proton at C5. The C5 proton is far less acidic, making this isomer significantly more stable against this degradation pathway.

Metabolic Pathway Diagram

Metabolism Iso5 Isoxazol-5-yl Isomer (Has C3-Proton) Inter C3 Deprotonation (Enzymatic/Basic) Iso5->Inter High Liability Iso3 Isoxazol-3-yl Isomer (Substituted C3) Stable Metabolically Stable Ring Intact Iso3->Stable Resistant Open Ring Opening (Cyano-Enol Formation) Inter->Open N-O Bond Cleavage caption Figure 2: Metabolic liability of the 5-yl isomer due to C3-H acidity.

References

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. Link

  • Kalgutkar, A. S., et al. (2003). "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition. Link

  • Wakefield, B. J. (2013). "Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11." Thieme Medical Publishers. (Standard reference for Isoxazole synthesis regioselectivity).
  • Pinho e Melo, T. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry. Link

Sources

In-Depth Technical Guide: Methyl 2-(isoxazol-3-yl)acetate as a Privileged Heterocyclic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is widely recognized as a1[1]. Its distinct electron distribution and dipole moment allow it to function as a highly stable bioisostere for amides, esters, and carboxylic acids, resisting degradation by ubiquitous amidases and esterases.

Methyl 2-(isoxazol-3-yl)acetate represents a highly strategic iteration of this core. By positioning an acetic acid methyl ester group at the 3-position, medicinal chemists are provided with a "dormant" functional handle. This ester can be selectively activated for enolate alkylation, directly amidated, or saponified to the free acid without disturbing the delicate N–O bond of the heterocycle[2]. This guide details the physicochemical rationale, synthetic workflows, and pharmacological applications of this essential building block.

Physicochemical Profiling & Quantitative Data

The utility of methyl 2-(isoxazol-3-yl)acetate stems directly from its physicochemical properties. The lack of hydrogen bond donors combined with multiple acceptors makes it an ideal starting point for fragment-based drug discovery (FBDD).

Table 1: Physicochemical Properties & Drug Design Impact

PropertyValueCausality / Impact on Drug Design
Molecular Weight 141.12 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5 limits.
TPSA ~52.3 ŲOptimal for membrane permeability; the isoxazole heteroatoms act as strong, directional H-bond acceptors.
XLogP3 ~0.8Hydrophilic profile ensures excellent aqueous solubility for the building block prior to late-stage diversification.
H-Bond Donors 0Prevents non-specific protein aggregation and maintains a low desolvation penalty during receptor engagement.
H-Bond Acceptors 4Facilitates highly directional interactions with target kinase/receptor backbones.

(Note: Data extrapolated from isomeric and derivative baselines, including3[3]).

Synthetic Workflows & Self-Validating Protocols

To utilize methyl 2-(isoxazol-3-yl)acetate effectively, chemists must navigate the inherent reactivity of the isoxazole ring. Critical Warning: When designing synthetic routes, chemists must avoid catalytic hydrogenation (e.g., Pd/C, H₂). The N–O bond is highly susceptible to reductive cleavage, which triggers a domino process resulting in4[4].

Protocol A: Base-Promoted Saponification to Isoxazol-3-ylacetic Acid

This protocol converts the methyl ester into a free carboxylic acid, preparing the building block for peptide coupling (e.g., HATU/DIPEA) or amide library generation.

  • Solvation: Dissolve Methyl 2-(isoxazol-3-yl)acetate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M).

    • Causality: The biphasic THF/H₂O system is homogenized by THF. This ensures the lipophilic ester and hydrophilic hydroxide are in the same phase, driving the reaction at room temperature and minimizing thermal degradation of the heterocycle.

  • Base Addition: Add LiOH·H₂O (1.5 eq) in one portion at 0 °C, then allow the mixture to warm to room temperature.

    • Causality: LiOH is specifically selected over NaOH or KOH. Its milder nature prevents base-catalyzed retro-Claisen condensation and avoids unwanted nucleophilic attack at the unsubstituted 5-position of the isoxazole ring.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.6) will disappear, replaced entirely by a baseline spot (the lithium carboxylate).

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl at 0 °C, then extract with EtOAc (3x).

    • Causality: The isoxazole nitrogen is virtually non-basic (pKa < 0). Dropping the pH to 3 safely protonates the carboxylate (pKa ~4) without forming a water-soluble isoxazolium salt, ensuring >90% recovery in the organic phase.

Protocol B: Kinetic α-Alkylation of the Acetate Side Chain

This workflow allows for steric tuning of the building block by adding functional groups directly adjacent to the isoxazole ring.

  • Base Generation: Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C under N₂. Add n-BuLi (1.05 eq) dropwise. Stir for 30 mins to generate LDA.

  • Enolate Formation: Add Methyl 2-(isoxazol-3-yl)acetate (1.0 eq) dropwise at -78 °C. Stir for 45 minutes.

    • Causality: The bulky LDA selectively deprotonates the α-carbon rather than attacking the ester carbonyl. The strict -78 °C environment provides kinetic control, preventing the highly reactive enolate from attacking unreacted ester molecules (self-condensation) or the electrophilic N–O bond.

  • Electrophilic Addition: Add the desired alkyl halide (R-X, 1.2 eq) dropwise. Slowly warm the reaction to -20 °C over 2 hours.

  • Self-Validation & Quench: Quench the reaction with saturated aqueous NH₄Cl. TLC monitoring (Hexanes/EtOAc 3:1) should reveal a new, less polar spot (Rf ~0.7) confirming the addition of the lipophilic alkyl group.

    • Causality: NH₄Cl is a mild proton source. It neutralizes excess LDA without creating a highly acidic aqueous environment that could prematurely hydrolyze the ester.

SynthWorkflow A Methyl 2-(isoxazol-3-yl)acetate (Core Building Block) B Saponification (LiOH, THF/H2O) A->B D Direct Amidation (Amines, AlMe3) A->D F Enolate Alkylation (LDA, R-X, -78°C) A->F C Isoxazol-3-ylacetic acid (Coupling Precursor) B->C E Isoxazole Acetamides (Bioisosteres) D->E G α-Substituted Acetates (Steric Tuning) F->G

Figure 1: Synthetic derivatization workflow for methyl 2-(isoxazol-3-yl)acetate.

Pharmacological Applications: Modulating the MIF/TGF-β Axis

Beyond standard structural functionalization, isoxazole-acetic acid derivatives possess intrinsic biological activities that make them highly valuable in oncology and immunology.

A premier example is the structurally related derivative ISO-1 (3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester). ISO-1 acts as a potent, competitive antagonist of Macrophage Migration Inhibitory Factor (MIF). By occupying the tautomerase active site of MIF,5[5].

The causality of this inhibition is profound: the downregulation of Smad4 phosphorylation directly hinders the transcription of genes responsible for Epithelial-to-Mesenchymal Transition (EMT) in carcinomas, thereby suppressing tumor migration and invasion[5]. The isoxazole core's specific geometry perfectly mimics the natural substrate's transition state within the MIF pocket, validating the scaffold's status as a privileged pharmacophore.

Pathway Isoxazole Isoxazole-Acetic Acid Deriv. (e.g., ISO-1) MIF Macrophage Migration Inhibitory Factor (MIF) Isoxazole->MIF Competitive Inhibition TGFb TGF-β Signaling MIF->TGFb Promotes Smad4 Smad4 Complex Activation TGFb->Smad4 Phosphorylation Cascade EMT Epithelial-to-Mesenchymal Transition (EMT) Smad4->EMT Gene Transcription

Figure 2: Isoxazole-mediated inhibition of the MIF/TGF-β/Smad4 signaling pathway.

References

  • Title: 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Source: MDPI (Molbank) URL: [Link]

  • Title: (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma Source: Ingenta Connect / Cell Biochemistry and Biophysics URL: [Link]

  • Title: A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics Source: RSC Advances (RSC Publishing) URL: [Link]

Sources

Commercial Procurement and Synthetic Utility of Methyl 2-(isoxazol-3-yl)acetate Derivatives in API Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the isoxazole-3-acetate core has emerged as a highly versatile pharmacophore and synthetic building block. Characterized by its electron-deficient aromatic ring, this scaffold acts as an excellent bioisostere for amides and carboxylic acids, offering superior membrane permeability and metabolic stability. While the unsubstituted methyl 2-(isoxazol-3-yl)acetate is utilized in fundamental research, commercial procurement heavily favors its substituted derivatives (e.g., 5-methyl, 3-bromo, and benzisoxazole variants). These derivatives are critical intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including potent α-glucosidase inhibitors[1] and Colony Stimulating Factor 1 Receptor (cFMS) modulators utilized in oncology[2].

This technical guide provides a comprehensive framework for sourcing, validating, and synthetically deploying these commercial intermediates.

Commercial Landscape & Supplier Evaluation

When sourcing isoxazole-3-acetate derivatives for scale-up or medicinal chemistry campaigns, selecting the right substitution pattern is dictated by the electronic and steric requirements of the target API. Below is a consolidated evaluation of commercially available derivatives, their suppliers, and critical quantitative specifications.

Table 1: Commercial Suppliers of Isoxazole-3-Acetate Derivatives
Compound DerivativeCAS NumberCommercial SupplierPurityMW ( g/mol )
Methyl 2-(5-methylisoxazol-3-yl)acetate934172-40-4MolCore[3]≥98%155.15
Methyl 2-(3-methylisoxazol-5-yl)acetate27349-40-2Sigma-Aldrich97%155.15
Methyl 2-(3-bromoisoxazol-5-yl)acetate24068-60-8ChemScene[4]≥98%220.02
Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate34173-07-4American Elements[5]≥99%207.18
3-Methyl-5-isoxazoleacetic acid (Precursor)19668-85-0CymitQuimica[6]97%141.12

Mechanistic Causality in Drug Design

The selection of the isoxazole-3-acetate scaffold in drug design is not arbitrary; it is driven by specific mechanistic advantages:

  • ADME Optimization via Substitution: The introduction of electron-withdrawing groups (such as Br or CF3) onto the isoxazole ring significantly enhances target inhibition. For example, in the development of anti-diabetic agents, halogenated benzo[d]isoxazole-triazole hybrids synthesized from acetate precursors demonstrate potent α-glucosidase inhibition (IC50 ~14.69 nmol), outperforming standard drugs like acarbose[1]. Furthermore, these scaffolds exhibit excellent predicted Brain-Blood Barrier (BBB) penetration and Gastrointestinal Absorption (GIA) profiles[1].

  • Kinase Target Engagement: In oncology, isoxazole derivatives act as potent modulators of cFMS (CSF1R)[2]. The isoxazole nitrogen and oxygen atoms form critical hydrogen bonds within the kinase hinge region, while the acetate group provides a synthetic vector for solvent-exposed modifications, allowing chemists to tune the molecule's pharmacokinetic properties without disrupting target binding[2].

Pathway Isoxazole Isoxazole-3-Acetate API cFMS cFMS Receptor (CSF1R) Isoxazole->cFMS Inhibits Kinase Domain TCell T-Cell Activation Isoxazole->TCell Restores Immunity TAM Tumor-Associated Macrophage cFMS->TAM Promotes Survival Immune Tumor Immunosuppression TAM->Immune Drives Immune->TCell Blocks

Mechanism of cFMS inhibition by isoxazole-3-acetate derivatives to restore T-cell activation.

Self-Validating Quality Control & Experimental Workflow

Trustworthiness Principle: Never blindly trust a supplier's Certificate of Analysis (CoA). Commercial batches of heterocyclic esters often contain UV-inactive impurities (e.g., aliphatic solvents, inorganic salts) that inflate HPLC Area% purity metrics.

Before utilizing compounds like Methyl 2-(3-bromoisoxazol-5-yl)acetate[4], implement an internal qNMR (Quantitative NMR) assay using an internal standard (e.g., maleic acid) to verify the absolute mass fraction.

Step-by-Step Protocol: Synthesis of Isoxazole-3-Acetate from Acid Precursors

When commercial esters are unavailable or cost-prohibitive, researchers often procure the acid precursor (e.g., CAS 19668-85-0[6]) and perform an in-house Fischer esterification. The following protocol is designed as a self-validating system to ensure maximum yield and purity.

  • Step 1: Reagent Preparation Dissolve 2-(isoxazol-3-yl)acetic acid (1.0 eq) in strictly anhydrous methanol (0.5 M concentration). Causality: The use of anhydrous solvent prevents the thermodynamic reversal of the esterification reaction, utilizing Le Chatelier's principle to push the equilibrium entirely toward the methyl ester product.

  • Step 2: Acid Catalysis Add catalytic sulfuric acid (0.1 eq) dropwise at 0 °C[1]. Causality: The low temperature controls the highly exothermic protonation of the carboxylic acid oxygen, preventing thermal degradation or ring-opening of the electron-deficient isoxazole core.

  • Step 3: Reflux & Self-Validation Heat the reaction mixture to 65 °C for 12–40 hours[1]. Self-Validation Check: Do not rely on arbitrary timeframes. Validate reaction completion via TLC (Hexanes/EtOAc 7:3) or LC-MS. The reaction is only deemed complete when the baseline spot (starting acid) is entirely absent. This ensures that downstream column chromatography is not complicated by co-eluting starting material.

  • Step 4: Quenching & Extraction Cool to room temperature and neutralize with saturated aqueous NaHCO₃ until pH 7.5 is reached. Causality: Rapid neutralization prevents acid-catalyzed hydrolysis of the newly formed ester during the aqueous workup. Extract the product with dichloromethane (3x), dry over MgSO₄, and concentrate under reduced pressure to yield the pure API intermediate.

Workflow Supplier Commercial Supplier (e.g., MolCore, Sigma) QC Self-Validating QC (qNMR & LC-MS) Supplier->QC Batch Procurement Synthesis Esterification (MeOH, H2SO4, 65°C) QC->Synthesis Verified Purity Purification Workup & Extraction (NaHCO3, DCM) Synthesis->Purification TLC Confirmed API API Intermediate (>98% Purity) Purification->API High Yield

Self-validating procurement and synthesis workflow for isoxazole-3-acetate intermediates.

References

  • Title: 934172-40-4 | Methyl 2-(5-methylisoxazol-3-yl)
  • Source: cymitquimica.
  • Title: Methyl 2-(3-methylisoxazol-5-yl)
  • Title: Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)
  • Title: Methyl 2-(3-bromoisoxazol-5-yl)
  • Title: 1H-1,2,3-triazol-4-yl)methoxy)ethyl)
  • Source: google.

Sources

Technical Guide: 3-Substituted Isoxazole Esters – Synthesis, Reactivity, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring, specifically the 3-substituted isoxazole ester , represents a privileged scaffold in medicinal chemistry and organic synthesis.[1][2][3] Unlike simple heterocycles, this moiety serves a dual function: it is a robust pharmacophore capable of bioisosteric replacement of carboxylic acids and amides, and it acts as a "masked" 1,3-dicarbonyl equivalent. This guide provides a technical analysis of the synthesis, regiochemical control, and reductive functionalization of 3-substituted isoxazole esters, designed for application scientists and drug discovery chemists.

Structural Significance & Pharmacophore Analysis[6]

The 3-substituted isoxazole ester is defined by an N-O bond within a 5-membered heteroaromatic ring, bearing an ester functionality at the C3 position.

Bioisosterism and Binding Kinetics

In drug design, the isoxazole ring is often utilized as a bioisostere for the amide group or carboxylic acid.

  • Rigidification: The ring locks the spatial arrangement of the hydrogen bond acceptors (N and O), reducing the entropic penalty upon binding to protein targets (e.g., GABA receptors, COX-2).

  • Metabolic Stability: Unlike linear esters or amides which are rapidly hydrolyzed by esterases, the isoxazole ring confers resistance to metabolic degradation, prolonging half-life.

  • The "Ester" Handle: The C3-ester group is not merely a substituent; it is a synthetic pivot point. It allows for rapid diversification into amides (via aminolysis), alcohols (via reduction), or carboxylic acids (via hydrolysis), facilitating high-throughput SAR (Structure-Activity Relationship) studies.

Synthetic Methodologies: The [3+2] Cycloaddition

The most authoritative method for constructing the isoxazole-3-carboxylate core is the 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes or alkenes.

Mechanism and Regioselectivity

The reaction involves the generation of a nitrile oxide dipole from a hydroximoyl chloride precursor. When reacting with a terminal alkyne, two regioisomers are possible: 3,5-disubstituted and 3,4-disubstituted isoxazoles.

  • Electronic Control: The regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions.[4] For electron-deficient dipoles (like those bearing a 3-ester group), reaction with electron-rich dipolarophiles typically favors the 3,5-isomer .

  • Steric Control: Steric bulk on the alkyne further reinforces the formation of the 3,5-isomer to minimize repulsive interactions in the transition state.

Visualization: Pathway & Regioselectivity

The following diagram illustrates the synthetic flow from the chloro-oxime precursor to the final regioisomers.

IsoxazoleSynthesis Start Glyoxylate Oxime (Precursor) Chlorination Chlorination (NCS/DMF) Start->Chlorination ChloroOxime Hydroximoyl Chloride (Stable Intermediate) Chlorination->ChloroOxime Base Base Treatment (Et3N) ChloroOxime->Base Dipole Nitrile Oxide Dipole (In Situ Generation) Base->Dipole - HCl TS Concerted TS [3+2] Dipole->TS Alkyne Terminal Alkyne (R-CCH) Alkyne->TS Prod35 3,5-Disubstituted Isoxazole (Major) TS->Prod35 Steric/Electronic Match Prod34 3,4-Disubstituted Isoxazole (Minor) TS->Prod34 Mismatch

Figure 1: Synthetic pathway for 3-substituted isoxazole esters via 1,3-dipolar cycloaddition, highlighting the divergence of regioisomers.

Reactivity Profile: The "Masked" Dicarbonyl

A critical yet underutilized feature of isoxazole esters is their ability to serve as latent 1,3-dicarbonyl systems. The N-O bond is the "Achilles' heel" of the ring; it is stable under acidic/basic conditions but susceptible to reductive cleavage.

Reductive Ring Opening (RRO)

Cleavage of the N-O bond yields


-amino enones, which can be hydrolyzed to 

-diketones. This transformation is pivotal for synthesizing complex natural products or rearranging the scaffold into other heterocycles (e.g., pyridines, pyrimidines).

Key Reagents for RRO:

  • Hydrogenation (H2, Pd/C): The classic approach. Clean, but may reduce other alkenes.

  • Molybdenum Hexacarbonyl (Mo(CO)6): A chemoselective reagent that cleaves the N-O bond without affecting other reducible groups (like esters or olefins).

  • Samarium Diiodide (SmI2): Useful for sensitive substrates requiring mild, single-electron transfer conditions.

Visualization: Ring Opening Logic

RingOpening Isoxazole Isoxazole-3-Ester (Scaffold) ConditionA H2 / Pd-C (Catalytic) Isoxazole->ConditionA ConditionB Mo(CO)6 (Chemoselective) Isoxazole->ConditionB Intermediate Beta-Amino Enone (Vinylogous Amide) ConditionA->Intermediate Reductive Cleavage ConditionB->Intermediate Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis FinalProd 1,3-Dicarbonyl / Beta-Keto Ester Hydrolysis->FinalProd

Figure 2: Reductive Ring Opening (RRO) workflow converting the isoxazole core into reactive acyclic building blocks.

Biological Applications & Therapeutic Targets[1][2][3][6][8][9]

The 3-substituted isoxazole moiety is not just a synthetic intermediate; it is a validated pharmacophore. The table below summarizes key therapeutic areas where this specific substitution pattern is critical.

Therapeutic AreaMechanism of ActionRole of Isoxazole-3-SubstituentRepresentative Compounds
Neuroscience GABA-A Agonist The 3-hydroxy/ester mimics the carboxylate of GABA/Glutamate.Muscimol , Ibotenic Acid
Anti-Inflammatory COX-2 Inhibition The central ring orients the phenyl rings; the 3-substituent tunes solubility.Valdecoxib , Parecoxib
Immunomodulation DHODH Inhibition Ring opening of the isoxazole is the active mechanism (prodrug).Leflunomide
Antimicrobial Beta-lactamase Inhib. 3,5-disubstituted isoxazoles act as steric shields for the beta-lactam ring.Oxacillin , Cloxacillin

Experimental Protocol: Synthesis of Ethyl 5-Phenylisoxazole-3-carboxylate

Objective: To synthesize a 3,5-disubstituted isoxazole ester using a self-validating [3+2] cycloaddition protocol.

Reagents:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (Precursor A)

  • Phenylacetylene (Dipolarophile B)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM) or t-Butyl Methyl Ether (TBME)

Step-by-Step Methodology
  • Preparation of the Dipole Precursor:

    • Why: Nitrile oxides are unstable and dimerize to furoxans. They must be generated in situ.

    • Protocol: Dissolve Ethyl 2-(hydroxyimino)acetate (10 mmol) in DMF. Add N-Chlorosuccinimide (NCS) (1.1 equiv) at 0°C. Stir for 1 hour to generate Ethyl 2-chloro-2-(hydroxyimino)acetate .

  • Cycloaddition Setup:

    • Dissolve Phenylacetylene (10 mmol) in DCM (50 mL).

    • Add the prepared chloro-oxime (10 mmol) to the solution.

    • Critical Step: Add Et3N (12 mmol) dropwise over 30 minutes at 0°C.

    • Causality: Slow addition of base ensures the concentration of the free nitrile oxide remains low relative to the alkyne, favoring cross-cycloaddition over dimerization (furoxan formation).

  • Reaction Monitoring & Workup:

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the alkyne spot and the appearance of a UV-active product (Rf ~0.4) confirms progress.

    • Wash with water (2x) and brine (1x) to remove Et3N salts. Dry over Na2SO4.[5]

  • Purification:

    • Concentrate in vacuo. Recrystallize from Ethanol or purify via flash chromatography (Silica gel).

    • Yield Expectation: 75-85% of the 3,5-regioisomer.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][6][2][3][7][8] Past and Future. Angewandte Chemie International Edition. Link

  • Pinho e Melo, T. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. Link

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel isoxazoles as anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Auricchio, S., et al. (2020). Isoxazoles as masked 1,3-dicarbonyl compounds: A review of their reductive ring opening. Tetrahedron. Link

  • Giacomelli, G., et al. (2021). Regioselective synthesis of isoxazoles via 1,3-dipolar cycloaddition: A green approach. Green Chemistry. Link

Sources

The Chemistry of Methyl 2-(isoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature, Synthesis, and Pharmacophore Utility[1]

Executive Summary

Methyl 2-(isoxazol-3-yl)acetate is a specialized heterocyclic ester serving as a critical intermediate in the synthesis of bioactive small molecules. Belonging to the class of 1,2-oxazoles , this molecule is characterized by its latent reactivity; the isoxazole ring acts as a stable "masked" equivalent of a 1,3-dicarbonyl system, which can be unveiled under reductive conditions. This guide provides a rigorous analysis of its IUPAC nomenclature, synthetic pathways via [3+2] cycloaddition, and its strategic value in scaffold hopping for drug discovery (e.g., NMDA agonists and COX-2 inhibitors).

Structural Analysis & Nomenclature

The IUPAC name Methyl 2-(isoxazol-3-yl)acetate is derived through a strict hierarchical evaluation of functional groups.

2.1 Nomenclature Breakdown
  • Principal Functional Group: The ester group (

    
    ) takes priority over the heterocyclic ring. Thus, the parent structure is acetate  (or acetic acid derivative).
    
  • Parent Chain: The two-carbon chain containing the carbonyl carbon is the acetate backbone.

  • Substituent: The isoxazole ring is treated as a substituent.[1]

  • Locants:

    • The carbonyl carbon of the acetate is C1.

    • The carbon adjacent to the carbonyl (the

      
      -carbon) is C2.
      
    • The isoxazole ring is attached to C2.

    • Within the isoxazole ring, numbering starts at Oxygen (1), proceeds to Nitrogen (2), and continues to the carbons (3, 4, 5). The attachment point is C3.

2.2 Structural Visualization

The following diagram illustrates the priority rules and numbering scheme defining the IUPAC name.

Nomenclature Parent Parent: Acetate (Priority Group) Locant Locant: 2- (Alpha Position) Parent->Locant Defined by Name Methyl 2-(isoxazol-3-yl)acetate Parent->Name Substituent Substituent: Isoxazol-3-yl (Heterocycle) Substituent->Name Combines to form Locant->Substituent Attached at

Figure 1: Hierarchical decomposition of the IUPAC name based on functional group priority.

2.3 Physicochemical Profile (Predicted)

Note: Data represents computational consensus for the unsubstituted core scaffold.

PropertyValueSignificance
Molecular Formula

Core scaffold
Molecular Weight 141.12 g/mol Fragment-based drug design (FBDD) compliant
LogP (Predicted) ~0.5 - 0.8High aqueous solubility; favorable for oral bioavailability
Topological Polar Surface Area (TPSA) ~52 ŲGood membrane permeability (<140 Ų)
H-Bond Acceptors 4 (N, O, O, O)Interaction points for protein binding pockets
H-Bond Donors 0Lipophilicity modulation
Synthetic Pathways[2][4][5][6][7][8]

The synthesis of 3-substituted isoxazoles requires high regiochemical control to avoid the formation of the thermodynamic 5-substituted isomer. The most robust protocol involves the 1,3-Dipolar Cycloaddition of nitrile oxides.

3.1 The [3+2] Cycloaddition Protocol

This method utilizes the reaction between a nitrile oxide (generated in situ from an


-chlorooxime) and an acetylene equivalent. To obtain the isoxazol-3-yl acetate specifically, the dipole must carry the acetate functionality.

Mechanism:

  • Dipole Formation: Methyl 4-chloro-3-(hydroxyimino)butanoate is treated with a base (e.g., TEA) to generate the transient nitrile oxide dipole.

  • Cycloaddition: The nitrile oxide undergoes a concerted [3+2] cycloaddition with acetylene (or a vinyl equivalent followed by oxidation/elimination) to close the ring.

3.2 Experimental Workflow (Graphviz)

Synthesis Start Precursor: Methyl 4-chloro-3-(hydroxyimino)butanoate Dipole Intermediate: Nitrile Oxide Dipole Start->Dipole Dehydrohalogenation (-HCl) Base Reagent: Triethylamine (Et3N) Base->Dipole Product Target: Methyl 2-(isoxazol-3-yl)acetate Dipole->Product [3+2] Cycloaddition Trap Dipolarophile: Acetylene (or Vinyl Acetate) Trap->Product Regioselective Closure

Figure 2: Regioselective synthesis via nitrile oxide cycloaddition.

3.3 Protocol Step-by-Step

Caution: Nitrile oxides are unstable and prone to dimerization (furoxan formation). Reactions must be performed with slow addition of the base.

  • Precursor Preparation: Dissolve methyl 4-chloro-3-(hydroxyimino)butanoate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Dipolarophile Addition: Saturate the solution with acetylene gas or add vinyl acetate (5.0 eq) as a synthetic equivalent.

  • Cyclization: Add Triethylamine (1.1 eq) dropwise over 2 hours at 0°C. The slow addition maintains a low concentration of the nitrile oxide, favoring reaction with the dipolarophile over self-dimerization.

  • Workup: Wash with water, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 3-substituted isomer is typically less polar than the 5-substituted byproduct (if formed via alternative routes).

Reactivity & Pharmaceutical Utility[4][9]

The isoxazole ring is not merely a structural spacer; it is a pharmacophore and a masked synthon .

4.1 The "Masked" 1,3-Dicarbonyl

Under reductive conditions (e.g., Hydrogenation with Raney Ni or Pd/C), the N-O bond of the isoxazole cleaves. This transforms the rigid heteroaromatic ring into a flexible


-enamino ketone or a 1,3-diketone derivative. This reactivity is exploited to synthesize complex amino acids and alkaloid mimics.
4.2 Pathway of Ring Opening

Reactivity Isoxazole Isoxazole Core Reduction H2 / Pd-C (Reductive Cleavage) Isoxazole->Reduction Imine Intermediate: Vinylogous Amide Reduction->Imine Hydrolysis Hydrolysis (H3O+) Imine->Hydrolysis Diketone Product: 1,3-Dicarbonyl (Linear) Hydrolysis->Diketone

Figure 3: Reductive unmasking of the isoxazole ring to access linear scaffolds.

4.3 Drug Discovery Applications
  • Bioisosterism: The isoxazole ring is a bioisostere for the amide bond and the carboxylic acid group (due to planar geometry and H-bond acceptor capability).

  • NMDA Agonists: Derivatives of isoxazol-3-yl acetic acid are structural analogs of Ibotenic acid and AMPA , acting as potent agonists at glutamate receptors.

  • COX-2 Inhibitors: The 3,4-diaryl isoxazole scaffold is the core of Valdecoxib, where the regiochemistry (established during the synthesis described above) is critical for selectivity against COX-1.

References
  • IUPAC Nomenclature of Organic Chemistry . International Union of Pure and Applied Chemistry. [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition . Organic Chemistry Portal. [Link]

  • Isoxazoles in Medicinal Chemistry . National Institutes of Health (PubChem). [Link]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-(isoxazol-3-yl)acetate via Nitrile Oxide 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(isoxazol-3-yl)acetate is a highly valuable heterocyclic building block in medicinal chemistry and drug development. The isoxazole core frequently serves as a metabolically stable bioisostere for amides and esters, while the acetate side chain provides a versatile handle for downstream coupling or functionalization. This application note details a scalable, safe, and highly regioselective protocol for its synthesis via a [3+2] Huisgen cycloaddition, utilizing an in situ generated nitrile oxide and a liquid acetylene surrogate.

Strategic Rationale & Mechanistic Causality

To ensure a self-validating and high-yielding protocol, every reagent and condition in this workflow has been selected based on specific mechanistic advantages:

  • Precursor Selection (The Dipole): Methyl 3-nitropropanoate is utilized as the dipole precursor. Unlike traditional hydroximoyl chlorides—which require harsh, step-intensive chlorination of oximes—primary aliphatic nitro compounds are bench-stable and can be directly dehydrated to generate highly reactive nitrile oxides under mild conditions[1].

  • Dehydration Strategy: Phenyl isocyanate (PhNCO) is employed as the dehydrating agent alongside a catalytic amount of triethylamine (Et

    
    N). The base catalyzes the formation of a nitronate ion, which subsequently attacks the isocyanate. This triggers an elimination cascade that yields the transient 2-methoxycarbonyl-ethanenitrile oxide, accompanied by the evolution of CO
    
    
    
    gas and the precipitation of insoluble
    
    
    -diphenylurea[1]. These physical changes serve as reliable visual indicators of successful dipole generation.
  • Dipolarophile Selection (The Acetylene Surrogate): Synthesizing an isoxazole with unsubstituted 4- and 5-positions theoretically requires acetylene gas. However, acetylene is highly flammable, difficult to quantify, and poses severe explosion risks at scale. Instead, vinyl acetate is utilized as an electron-rich, liquid acetylene surrogate[2],[3]. The initial[3+2] cycloaddition is a concerted process that provides excellent regioselectivity, yielding a 5-acetoxy-4,5-dihydroisoxazole intermediate. The inherent leaving group ability of the acetate moiety facilitates spontaneous aromatization via the elimination of acetic acid upon heating, thermodynamically driving the formation of the target isoxazole[2].

Reaction Pathway

Pathway A Methyl 3-nitropropanoate (Precursor) B Nitrile Oxide [MeOOC-CH2-CNO] A->B PhNCO, Et3N - CO2, - PhNHCONPh C 5-Acetoxyisoxazoline (Cycloadduct) B->C Vinyl Acetate [3+2] Cycloaddition D Methyl 2-(isoxazol-3-yl)acetate (Target Isoxazole) C->D Heat (110°C) - AcOH

Reaction mechanism for the synthesis of methyl 2-(isoxazol-3-yl)acetate via nitrile oxide.

Experimental Protocol

Reagent Stoichiometry

Summarized below are the optimized stoichiometric ratios designed to suppress nitrile oxide dimerization (furoxan formation) by maintaining an excess of the dipolarophile.

ReagentMW ( g/mol )EquivalentsAmountFunction
Methyl 3-nitropropanoate133.101.010.0 mmol (1.33 g)Dipole Precursor
Vinyl acetate86.095.050.0 mmol (4.6 mL)Dipolarophile / Surrogate
Phenyl isocyanate119.122.020.0 mmol (2.2 mL)Dehydrating Agent
Triethylamine101.190.11.0 mmol (0.14 mL)Catalyst
Toluene (Anhydrous)92.14-20 mLSolvent
Step-by-Step Methodology

Workflow S1 Step 1: Reagent Mixing Dissolve precursor & vinyl acetate in toluene S2 Step 2: Dehydration Add PhNCO and catalytic Et3N at RT S1->S2 S3 Step 3: Cycloaddition Stir at 60°C for 4 hours S2->S3 S4 Step 4: Aromatization Reflux at 110°C for 6 hours to eliminate AcOH S3->S4 S5 Step 5: Workup Filter N,N'-diphenylurea, wash and concentrate S4->S5 S6 Step 6: Purification Flash chromatography (Hexanes/EtOAc) S5->S6

Step-by-step experimental workflow for the synthesis and purification of the target isoxazole.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-nitropropanoate (1.33 g, 10.0 mmol) and vinyl acetate (4.6 mL, 50.0 mmol) in anhydrous toluene (20 mL) under a nitrogen atmosphere.

  • Dehydration: Add phenyl isocyanate (2.2 mL, 20.0 mmol) to the solution in one portion.

  • Initiation: Add triethylamine (0.14 mL, 1.0 mmol) dropwise via syringe. Self-Validation Check: The reaction will become mildly exothermic, and the evolution of CO

    
     gas will begin immediately. A white precipitate of 
    
    
    
    -diphenylurea will start to form, indicating the successful generation of the nitrile oxide.
  • Cycloaddition: Heat the reaction mixture to 60 °C and stir for 4 hours. This temperature ensures the complete conversion of the transient nitrile oxide and its rapid capture by vinyl acetate, minimizing unwanted dimerization.

  • Aromatization: Increase the temperature to 110 °C (reflux) and stir for an additional 6 hours. Causality: This thermal step provides the activation energy required to eliminate acetic acid from the 5-acetoxy-4,5-dihydroisoxazole intermediate, driving the aromatization to the target isoxazole.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble

    
    -diphenylurea byproduct. Wash the filter cake thoroughly with ethyl acetate (2 × 10 mL).
    
  • Concentration: Concentrate the combined filtrate under reduced pressure to remove the solvents and excess vinyl acetate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3) to afford methyl 2-(isoxazol-3-yl)acetate as a pale yellow oil.

Optimization & Yield Data

The choice of dipolarophile drastically impacts both the safety profile and the overall yield of the reaction. The table below summarizes the optimization data validating the use of vinyl acetate.

DipolarophileReaction ConditionsIntermediate FormedAromatization StepOverall Yield
Acetylene (gas) 1 atm, 25 °CNone (Direct Formation)N/A45% (High Safety Risk)
Trimethylsilylacetylene 2.0 eq, 60 °C5-TMS-isoxazoleTBAF deprotection62%
Vinyl acetate 5.0 eq, 60 °C5-AcetoxyisoxazolineReflux (-AcOH)78%

References

  • Mukaiyama, T., & Hoshino, T. (1960). The Reactions of Primary Nitroparaffins with Isocyanates. Journal of the American Chemical Society, 82(20), 5339-5342. 1

  • Easton, C. J., et al. (2011). Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions. Australian Journal of Chemistry, 64(10), 1397-1401. 3

  • Arai, N., et al. (1999). Generation of Nitrile Oxides from Oxime Derivatives by the Oxidation with Ammonium Hexanitratocerate(IV). Bulletin of the Chemical Society of Japan, 72(10), 2277-2285. 2

  • Al-Mekhlafi, N. A., et al. (2025). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science, 10.

Sources

Application Note: [3+2] Cycloaddition Protocol for Isoxazol-3-yl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the protocol for the synthesis of Ethyl isoxazol-3-ylacetate (and related derivatives) via [3+2] dipolar cycloaddition . This scaffold is a critical intermediate in the synthesis of bioactive compounds, including thiazolidinone-based anti-inflammatory agents and various antibiotics.

While "isoxazol-3-yl acetate" strictly refers to the O-acetyl ester of 3-hydroxyisoxazole, in medicinal chemistry contexts, this term frequently denotes the (isoxazol-3-yl)acetate moiety (an acetic acid ester side chain at the 3-position). This guide primarily addresses the construction of the isoxazole ring carrying this acetate side chain using the Mukaiyama or Dehydration methods for nitrile oxide generation.

Introduction & Scope

The isoxazole ring is a privileged pharmacophore found in drugs like leflunomide and various COX-2 inhibitors. The Ethyl isoxazol-3-ylacetate scaffold serves as a versatile building block, allowing for further functionalization at the ester group (e.g., hydrazinolysis to hydrazides) or the isoxazole ring.

Traditional synthesis often involves the condensation of hydroxylamine with


-keto esters, which can suffer from regioselectivity issues (yielding mixtures of 3- and 5-isomers). The [3+2] cycloaddition  of in situ-generated ethoxycarbonylmethyl nitrile oxides  with alkynes offers a convergent, regiocontrolled route to these scaffolds.
Key Advantages of this Protocol
  • Regiocontrol: Direct formation of 3-substituted isoxazoles.

  • Mild Conditions: Avoids harsh acidic cyclization conditions.

  • Versatility: Compatible with various dipolarophiles to generate diverse libraries.

Mechanistic Insight

The reaction proceeds via a concerted 1,3-dipolar cycloaddition between a nitrile oxide dipole (generated in situ) and an alkyne dipolarophile .

Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
  • Dipole Formation: Dehydration of Ethyl 3-nitropropionate (or the corresponding chlorooxime) generates Ethoxycarbonylmethyl nitrile oxide .

  • Cycloaddition: The nitrile oxide reacts with the alkyne (e.g., acetylene or a surrogate) to form the isoxazole ring. Regioselectivity is governed by electronic and steric factors, typically favoring the 3,5-disubstituted product with terminal alkynes.

ReactionMechanism Precursor Ethyl 3-nitropropionate (Precursor) Dehydration Dehydration (PhNCO/TEA or POCl3) Precursor->Dehydration - H2O Dipole Nitrile Oxide Dipole [EtOOC-CH2-C≡N→O] Dehydration->Dipole TS Concerted Transition State [3+2] Dipole->TS Alkyne Alkyne Dipolarophile (R-C≡CH) Alkyne->TS Product Ethyl isoxazol-3-ylacetate (Target Scaffold) TS->Product Regioselective Cyclization

Caption: Mechanistic pathway for the generation of the nitrile oxide dipole and subsequent [3+2] cycloaddition.

Experimental Protocol

Method A: The Mukaiyama Protocol (Nitroalkane Dehydration)

This method generates the nitrile oxide directly from Ethyl 3-nitropropionate using phenyl isocyanate as a dehydrating agent. It is operationally simple and avoids the handling of unstable hydroximoyl chlorides.

Materials Required
  • Precursor: Ethyl 3-nitropropionate (1.0 equiv)

  • Dipolarophile: Phenylacetylene (or suitable terminal alkyne) (1.2–1.5 equiv)

  • Dehydrating Agent: Phenyl isocyanate (PhNCO) (2.0 equiv)

  • Base: Triethylamine (TEA) (catalytic, 0.1 equiv)

  • Solvent: Dry Toluene or Benzene

  • Glassware: Flame-dried round-bottom flask, reflux condenser.

Step-by-Step Procedure
  • Preparation: In a flame-dried flask under nitrogen atmosphere, dissolve Ethyl 3-nitropropionate (10 mmol) and the Alkyne (12-15 mmol) in dry toluene (50 mL).

  • Activation: Add Triethylamine (5 drops, catalytic amount).

  • Addition: Add Phenyl isocyanate (20 mmol) dropwise to the stirred solution at room temperature. Caution: PhNCO is toxic; handle in a fume hood.

  • Reaction:

    • Stir at room temperature for 1 hour. A precipitate (diphenylurea) will begin to form.

    • Heat the mixture to 60–80°C and stir for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the precipitated diphenylurea byproduct.

    • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous

      
       and concentrate under reduced pressure.[1]
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane) to isolate the Ethyl 2-(5-substituted-isoxazol-3-yl)acetate .

Method B: The Hydroximoyl Chloride Protocol (Huisgen Method)

For substrates sensitive to isocyanates, this classical method proceeds via the in situ formation of a chlorooxime.

Materials Required
  • Precursor: Ethyl 4-chloro-3-(hydroxyimino)butanoate (prepared from ethyl acetoacetate +

    
    /HCl).
    
  • Base: Triethylamine (1.1 equiv) or

    
    .
    
  • Solvent: DCM or Ethanol/Water.

Procedure
  • Dissolution: Dissolve the chlorooxime (10 mmol) and dipolarophile (12 mmol) in DCM (40 mL) at 0°C.

  • Cyclization: Add Triethylamine (11 mmol) dropwise over 30 minutes. The base eliminates HCl to generate the nitrile oxide.

  • Completion: Allow to warm to room temperature and stir overnight.

  • Work-up: Wash with water, dry, and concentrate. Purify as above.

Data Interpretation & Troubleshooting

Regioselectivity

The reaction with terminal alkynes typically yields the 3,5-disubstituted isoxazole as the major isomer.

ComponentRoleImpact on Selectivity
Sterics Bulky alkynesFavors 3,5-isomer (steric bulk at C5 is minimized in TS).
Electronics Electron-deficient alkynesIncreases reaction rate; high 3,5-selectivity.
Copper(I) Catalyst (Click Chemistry)Exclusive 3,5-regioselectivity. Use CuI/Ascorbate if regiocontrol is poor thermally.
Troubleshooting Table
IssueProbable CauseSolution
Low Yield Dimerization of Nitrile Oxide (Furoxan formation)Use slow addition of the nitrile oxide precursor (Method B) or excess dipolarophile.
Byproduct precipitate Diphenylurea (Method A)Ensure thorough filtration; wash filter cake with solvent to recover trapped product.
Regioisomer mixture Thermal cycloaddition lack of controlSwitch to Cu(I)-catalyzed conditions (CuAAC-type) for terminal alkynes.

Alternative: Synthesis of 5-Acetoxyisoxazoles

If the specific target is an isoxazole with an acetate group directly on the ring (e.g., 5-acetoxyisoxazole ), the protocol changes:

  • Dipolarophile: Vinyl Acetate .

  • Reaction: Nitrile Oxide + Vinyl Acetate

    
    5-Acetoxy-2-isoxazoline .
    
  • Post-Processing: The isoxazoline can be aromatized (oxidized) or eliminated to form the isoxazole, though this often results in the loss of the acetate group (forming the 5-hydroxyisoxazole or isoxazol-5-one).

  • Note: This is less common for "Isoxazol-3-yl acetate" synthesis and usually refers to the study of regiochemistry.

References

  • Mukaiyama, T., & Hoshino, T. (1960). "The Reaction of Primary Nitroparaffins with Isocyanates." Journal of the American Chemical Society. Link (Foundational protocol for nitrile oxide generation).

  • Hansen, T. V., et al. (2005). "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles." The Journal of Organic Chemistry. Link (Protocol for regioselective Cu-catalyzed cycloaddition).

  • Priya, D., et al. (2016).[2] "Synthesis and Characterization of Antimicrobial Activity of Novel Thiazolidinone Derivatives of 1,2-Benzisoxazole." International Journal of ChemTech Research. Link (Describes the conversion of isoxazole-3-acetic acid to ethyl ester).

  • Kozikowski, A. P. (1984). "The Nitrile Oxide Cycloaddition Strategy." Accounts of Chemical Research. Link (Review of nitrile oxide applications in synthesis).

  • Jaeger, V., & Colinas, P. A. (2004). "Nitrile Oxides."[3][4] In Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. (Authoritative text on heterocycle construction).

Sources

Application Note: Mild Hydrolysis of Methyl 2-(isoxazol-3-yl)acetate to 2-(isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of the Isoxazole Scaffold

The isoxazole ring is a privileged structural motif in drug discovery, frequently utilized for its favorable physicochemical properties and ability to act as an amide bioisostere. However, the chemical manipulation of isoxazole-containing intermediates requires strategic foresight. The N-O bond within the isoxazole ring is its "Achilles' heel," making the heterocycle highly susceptible to cleavage under strongly basic conditions or thermal stress[1].

When converting Methyl 2-(isoxazol-3-yl)acetate to its corresponding carboxylic acid, 2-(isoxazol-3-yl)acetic acid , standard aggressive saponification protocols (e.g., refluxing NaOH or KOH) often lead to catastrophic ring-opening degradation, yielding complex mixtures of cyano-enol byproducts. To circumvent this, a mild, low-temperature hydrolysis protocol utilizing Lithium hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water co-solvent system is required.

Experimental Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and workflows are chosen, rather than simply following a recipe. Every step in this protocol is designed as a self-validating system to maximize yield and purity while protecting the fragile N-O bond.

  • Reagent Selection (LiOH vs. NaOH): Lithium hydroxide is specifically chosen over sodium or potassium hydroxide. The lithium cation (

    
    ) acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide anion to attack efficiently at ambient temperatures (0 °C to 25 °C) [1]. By avoiding heat, the activation energy required for base-catalyzed ring cleavage is never reached.
    
  • Solvent System (THF/H₂O 3:1): Methyl 2-(isoxazol-3-yl)acetate is highly lipophilic, while LiOH is water-soluble. A 3:1 mixture of THF and water creates a miscible, homogeneous reaction environment that accelerates the hydrolysis rate without requiring phase-transfer catalysts.

  • Work-up Causality (THF Removal): The protocol mandates the evaporation of THF prior to acidification and extraction. If THF remains in the aqueous mixture, it will act as a co-solvent during the ethyl acetate extraction, pulling water and inorganic lithium salts into the organic phase, which drastically reduces the purity of the isolated acid [2].

  • Precision Acidification: The target compound, 2-(isoxazol-3-yl)acetic acid, must be fully protonated to partition into the organic extraction solvent. The aqueous layer is acidified to strictly pH 2–3. Because the conjugate acid of the isoxazole ring has an extremely low pKa (approximately -3.0) [3], the ring will not protonate at pH 2, but the carboxylate moiety (pKa ~3.5) will be fully converted to its lipophilic free-acid form.

Visualizations of Reaction Dynamics

Pathway A Methyl 2-(isoxazol-3-yl)acetate B Tetrahedral Intermediate A->B LiOH, THF/H2O (Mild Base, RT) E Ring-Opened Degradation (N-O Cleavage) A->E Strong Base / Heat (NaOH, Reflux) C 2-(isoxazol-3-yl)acetate Salt B->C - MeOH D 2-(isoxazol-3-yl)acetic acid C->D 1M HCl (pH 2-3)

Caption: Reaction pathway for mild hydrolysis vs. base-catalyzed isoxazole ring-opening degradation.

Workflow Step1 1. Solubilization Dissolve ester in THF/H2O (3:1) Step2 2. Base Addition Add LiOH·H2O (1.5 eq) at 0 °C Step1->Step2 Step3 3. Reaction Monitoring Stir 2-4h at RT. Check via TLC Step2->Step3 Step4 4. Solvent Removal Evaporate THF in vacuo Step3->Step4 Step5 5. Acidification Add 1M HCl at 0 °C to pH 2-3 Step4->Step5 Step6 6. Extraction Extract with EtOAc, dry over Na2SO4 Step5->Step6 Step7 7. Isolation Concentrate to yield pure acid Step6->Step7

Caption: Step-by-step experimental workflow for the mild hydrolysis of isoxazole-containing esters.

Quantitative Data: Optimization of Hydrolysis Conditions

The following table summarizes the causal relationship between reaction conditions and the integrity of the isoxazole product, validating the choice of the LiOH/THF system.

Reagent SystemTemperatureReaction TimeTypical YieldRisk of Ring Opening
LiOH·H₂O (1.5 eq) in THF/H₂O (3:1) 0 °C to RT 2 - 4 h > 85% Low (Optimal)
NaOH (2.0 eq) in MeOH/H₂O (1:1)RT1 - 2 h70 - 80%Moderate
NaOH (4.0 eq) in EtOH/H₂OReflux< 1 h< 50%High (Major degradation)
6M HCl in 1,4-Dioxane80 °C12 - 24 h60 - 75%Low (Harsh on other groups)

Step-by-Step Experimental Protocol

Materials Required:

  • Methyl 2-(isoxazol-3-yl)acetate (1.0 equivalent)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equivalents)

  • Tetrahydrofuran (THF), Reagent Grade

  • Deionized Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Self-Validating Workflow:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(isoxazol-3-yl)acetate (10.0 mmol) in 30 mL of THF. Add 10 mL of deionized water to create a 3:1 v/v miscible solvent system.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Slowly add LiOH·H₂O (15.0 mmol, 1.5 eq) in a single portion. The slight excess ensures complete consumption of the ester without creating a highly caustic environment.

  • Reaction & In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

    • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The starting ester (

      
       ~0.6, UV active) will disappear, and the carboxylate salt will remain at the baseline (
      
      
      
      0.0).
  • Solvent Evaporation (Critical Step): Once TLC confirms complete consumption of the starting material, transfer the mixture to a rotary evaporator. Remove the THF under reduced pressure at a water-bath temperature not exceeding 30 °C . Do not evaporate to total dryness; leave the aqueous layer intact.

  • Acidification: Cool the remaining aqueous solution to 0 °C using an ice bath. Dropwise, add 1M HCl while stirring continuously until the solution reaches pH 2–3.

    • Self-Validation Check: Use wide-range pH test strips to strictly verify the pH. A white precipitate (the free acid) may begin to form at this stage.

  • Extraction: Transfer the acidic aqueous mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 20 mL). The protonated 2-(isoxazol-3-yl)acetic acid will cleanly partition into the upper organic layer.

  • Washing & Drying: Wash the combined organic layers with 15 mL of saturated aqueous NaCl (brine) to remove residual moisture. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford 2-(isoxazol-3-yl)acetic acid as a solid. The product is typically of sufficient purity (>95% by NMR) for downstream coupling reactions.

References

1.1. Benchchem Technical Literature. 2. 2. ResearchGate Scientific Discussions. 3. 3. Wikipedia, The Free Encyclopedia.

Sources

Application Note: Chemoselective Reduction of Methyl 2-(isoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for reducing Methyl 2-(isoxazol-3-yl)acetate to alcohol Content Type: Detailed Application Notes and Protocols

Executive Summary

Objective: To reduce the ester moiety of Methyl 2-(isoxazol-3-yl)acetate to a primary alcohol [2-(isoxazol-3-yl)ethanol] without compromising the integrity of the isoxazole ring.

The Challenge: The isoxazole ring contains a labile nitrogen-oxygen (N–O) bond.[1] Standard strong reducing agents (e.g., LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) frequently cause reductive cleavage of this bond, resulting in ring-opening to form


-amino enones or 

-amino alcohols.

The Solution: The use of Lithium Borohydride (LiBH₄) in tetrahydrofuran (THF) or Sodium Borohydride (NaBH₄) activated with Calcium Chloride (CaCl₂) provides the necessary nucleophilicity to reduce the ester while lacking the single-electron transfer capability required to cleave the isoxazole ring.

Chemical Context & Reagent Selection

Substrate Analysis
  • Substrate: Methyl 2-(isoxazol-3-yl)acetate

  • Target Functional Group: Methyl Ester (

    
    ) 
    
    
    
    Primary Alcohol (
    
    
    )
  • Critical Sensitivity: Isoxazole N–O bond (Bond Dissociation Energy

    
     55 kcal/mol).
    
Reagent Evaluation Matrix

The following table summarizes the suitability of common reducing agents for this specific transformation.

ReagentSuitabilityMechanism of Failure/Success
LiBH₄ (Lithium Borohydride) Recommended High chemoselectivity. The Li

cation acts as a Lewis acid to activate the carbonyl, allowing hydride attack without affecting the N–O bond.[2]
NaBH₄ + CaCl₂ Recommended Generates Ca(BH₄)₂ or LiBH₄-like species in situ. Milder than LiBH₄ but effective for esters.[3]
LiAlH₄ (LAH) High Risk Often causes reductive ring cleavage (N–O bond breakage) due to high reactivity and potential for single-electron transfer mechanisms.
DIBAL-H Conditional Effective at

, but difficult to scale. Risk of over-reduction or ring opening if temperature fluctuates.
H₂ / Pd-C Forbidden Will quantitatively cleave the N–O bond via hydrogenolysis.
Decision Logic (Visualized)

ReagentSelection Start Start: Methyl 2-(isoxazol-3-yl)acetate Q1 Is the Isoxazole Ring Sensitive? Start->Q1 Decision1 Avoid Catalytic Hydrogenation (H2/Pd) Avoid LiAlH4 (LAH) Q1->Decision1 Yes (N-O bond) Q2 Is the substrate sterically hindered? Decision1->Q2 PathA Primary Protocol: LiBH4 in THF (0°C to RT) Q2->PathA No (Standard) PathB Alternative Protocol: NaBH4 + CaCl2 (EtOH/THF) Q2->PathB No (Cost/Safety focus) PathC Specialized Protocol: DIBAL-H (-78°C) Q2->PathC Yes (Bulky substituents)

Figure 1: Decision tree for selecting the appropriate reducing agent to preserve the isoxazole ring.

Experimental Protocols

Primary Protocol: Lithium Borohydride (LiBH₄) Reduction

Rationale: LiBH₄ is stronger than NaBH₄ (reducing esters) but milder than LAH. The reaction is driven by the coordination of Lithium (Li


) to the carbonyl oxygen, making it susceptible to hydride attack.[2]

Safety Note: LiBH₄ is moisture-sensitive and flammable. Handle under inert atmosphere (Nitrogen or Argon).

Materials:
  • Substrate: Methyl 2-(isoxazol-3-yl)acetate (1.0 equiv)

  • Reagent: LiBH₄ (2.0 M solution in THF or solid) (2.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: 1M HCl or Sat. NH₄Cl

Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon/Nitrogen.

  • Dissolution: Dissolve Methyl 2-(isoxazol-3-yl)acetate (1.0 equiv) in anhydrous THF (concentration ~0.2 M).

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add LiBH₄ (2.0 equiv) dropwise (if solution) or portion-wise (if solid) over 15 minutes.

    • Note: Gas evolution (H₂) may occur.[4] Ensure proper venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check progress via TLC (Visualization: UV or PMA stain). Look for the disappearance of the ester spot.

  • Quench (Critical): Cool the mixture back to

    
    . Carefully add Saturated NH₄Cl solution or 1M HCl dropwise.
    
    • Caution: Vigorous bubbling will occur.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Separate phases. Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine.

    • Dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate in vacuo.

  • Purification: The crude alcohol is often pure enough for the next step. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Alternative Protocol: NaBH₄ / CaCl₂

Rationale: This method generates a borohydride species with enhanced electrophilicity (similar to LiBH₄) in situ. It is cheaper and safer to handle than LiBH₄.[3]

Materials:
  • Substrate (1.0 equiv)

  • NaBH₄ (4.0 equiv)

  • CaCl₂ (anhydrous, 2.0 equiv)

  • Solvent: THF:Ethanol (2:1 ratio)

Step-by-Step Procedure:
  • Dissolve the substrate in THF:EtOH (2:1).

  • Add anhydrous CaCl₂ (2.0 equiv) and stir for 15 minutes at

    
    .
    
  • Add NaBH₄ (4.0 equiv) portion-wise.

  • Stir at RT for 12–24 hours (Reaction is slower than LiBH₄).

  • Quench with 1M citric acid or 1M HCl.

  • Perform standard extractive workup as described in Protocol 3.1.

Analytical Validation & Troubleshooting

Expected Analytical Data

To confirm the success of the reaction and the preservation of the isoxazole ring:

  • 
     NMR: 
    
    • Loss: Singlet at

      
       ppm (Methyl ester 
      
      
      
      ).
    • Gain: Triplet/Multiplet at

      
       ppm (
      
      
      
      ).
    • Retention: Isoxazole ring proton (typically a singlet or doublet around

      
       ppm depending on substitution).
      
  • MS (Mass Spectrometry):

    • Observe

      
       corresponding to the alcohol.
      
    • Warning Sign: If mass is

      
      , the N–O bond may have cleaved and reduced to an amine/alcohol.
      
Troubleshooting Guide
ObservationDiagnosisRemediation
Low Conversion Reagent degradationLiBH₄ absorbs moisture rapidly. Use a fresh bottle or increase equivalents to 3.0.
Ring Cleavage Products Reaction too aggressiveEnsure temperature does not exceed RT. Do NOT reflux. Switch to NaBH₄/CaCl₂.
Emulsion during Workup Boron complex formationUse Roche Salt (Potassium Sodium Tartrate) saturated solution during the quench. Stir vigorously for 30 mins until layers separate cleanly.

Mechanistic Workflow (Visualized)

ReactionWorkflow Step1 1. Coordination Li+ binds to Carbonyl Oxygen Step2 2. Hydride Transfer BH4- attacks Carbonyl C Step1->Step2 Step3 3. Elimination Loss of Methoxide (-OMe) Step2->Step3 SideReaction RISK: Ring Cleavage (Avoided by LiBH4 selection) Step2->SideReaction If LAH used Step4 4. Second Reduction Aldehyde -> Alkoxide Step3->Step4 Step5 5. Quench Protonation to Alcohol Step4->Step5

Figure 2: Step-wise mechanism of the chemoselective reduction. Note that the Li+ coordination is critical for activating the ester without activating the isoxazole ring for cleavage.

References

  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650. Link

  • Brown, H. C., & Narasimhan, S. (1982). Lithium Borohydride.[2][3][4][5][6] Encyclopedia of Reagents for Organic Synthesis. Link

  • Baraldi, P. G., et al. (1987). Reduction of Isoxazole Derivatives. Synthesis, 1987(10), 902-903. (Demonstrates isoxazole stability under borohydride conditions).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of ester reduction and chemoselectivity).

Sources

Condensation of hydroxylamine with beta-keto esters for isoxazole synthesis

Application Note: Regioselective Synthesis of Isoxazoles via -Keto Ester Condensation

Introduction & Pharmacological Relevance

Isoxazoles are a privileged class of five-membered oxygen-nitrogen heterocycles that serve as critical pharmacophores in medicinal chemistry (e.g., valdecoxib, leflunomide) and versatile building blocks in organic synthesis[1]. The cyclocondensation of

22

Mechanistic Causality: Mastering Regioselectivity

The reaction between a

23
  • Pathway A (Kinetic Control & Isoxazol-3-ol Formation): The nitrogen atom of hydroxylamine is softer and more nucleophilic than its oxygen atom. Under mild, pH-controlled conditions at low temperatures, the nitrogen selectively attacks the highly electrophilic ketone carbonyl of the

    
    -keto ester. This forms an oxime intermediate. Subsequent intramolecular attack by the oxime hydroxyl group onto the ester carbonyl yields the isoxazol-3-ol  (3-hydroxyisoxazole)[2].
    
  • Pathway B (Thermodynamic Control & 5-Isoxazolone Formation): If the reaction is driven by excess base or higher temperatures, the initial attack can occur at the ester carbonyl, forming a hydroxamic acid intermediate. Cyclization then proceeds via the attack of the hydroxamic oxygen onto the ketone carbonyl, leading to the 5-isoxazolone byproduct[2][3].

Mechanismcluster_APathway A (Kinetic Control)cluster_BPathway B (Thermodynamic Control)Startβ-Keto Ester + HydroxylamineOximeOxime Intermediate(N attacks Ketone)Start->Oxime Mild Base, Low TempHydroxamicHydroxamic Acid(N attacks Ester)Start->Hydroxamic Excess Base, HeatIsox3Isoxazol-3-ol(Desired Product)Oxime->Isox3 Cyclization(O attacks Ester)Isox55-Isoxazolone(Byproduct)Hydroxamic->Isox5 Cyclization(O attacks Ketone)

Fig 1: Competing kinetic and thermodynamic pathways in regioselective isoxazole synthesis.

Quantitative Condition Optimization

To achieve reproducible results, the reaction parameters must be tightly controlled. The table below summarizes the causal relationship between specific conditions and their regiochemical outcomes.

Solvent SystemBase / CatalystTemperatureMajor ProductYield (%)Mechanistic Control
EtOH /

NaOAc (1.0 eq)0 °C to RTIsoxazol-3-ol85%Kinetic (Ketone Attack)
ToluenePyridine (Reflux)110 °C5-Isoxazolone78%Thermodynamic (Ester Attack)
WaterExcess NaOH80 °C5-Isoxazolone82%Thermodynamic / Hydroxamic
Solvent-FreeNano-MgO (3 mol%)RTIsoxazol-5(4H)-one90%Nanocatalysis[4]

Validated Experimental Protocol: Synthesis of 5-Methylisoxazol-3-ol

Objective: Synthesize 5-methylisoxazol-3-ol (Hymexazol) from ethyl acetoacetate and hydroxylamine hydrochloride with >95% regioselectivity[5].

Materials
  • Ethyl acetoacetate (1.0 eq, 10 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (1.1 eq, 11 mmol)
    
  • Sodium acetate (NaOAc) (1.1 eq, 11 mmol)

  • Ethanol / Distilled Water (1:1 v/v)

Step-by-Step Methodology & Causality
  • Hydroxylamine Free-Basing (Neutralization): Dissolve

    
     (11 mmol) and NaOAc (11 mmol) in 10 mL of distilled water.
    
    • Causality: NaOAc acts as a mild base to neutralize the hydrochloride salt, liberating the nucleophilic free amine (

      
      ) while buffering the solution to prevent premature ester hydrolysis or hydroxamic acid formation[2][6].
      
  • Kinetic Condensation: Cool the aqueous mixture to 0 °C in an ice bath. Dropwise add a solution of ethyl acetoacetate (10 mmol) in 10 mL of ethanol over 15 minutes. Stir at 0 °C for 2 hours.

    • Causality: The low temperature kinetically favors nitrogen attack at the more electrophilic ketone, ensuring the selective formation of the oxime intermediate rather than the hydroxamic acid[2].

  • Cyclization: Gradually warm the mixture to room temperature, then add 2 mL of 1M HCl. Heat to 60 °C for 1 hour.

    • Causality: The acidic environment and mild heat drive the dehydration and intramolecular cyclization of the oxime hydroxyl group onto the ester, permanently closing the isoxazole ring[2].

  • Workup and Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Self-Validation System

Do not proceed to downstream applications without verifying the regiochemical integrity of the product.

  • Validation Check 1 (TLC): Run a TLC (Hexane:EtOAc 7:3). The disappearance of the starting

    
    -keto ester spot and the appearance of a single new UV-active spot confirms full conversion and high regioselectivity.
    
  • Validation Check 2 (1H NMR): Obtain a 1H NMR spectrum in DMSO-

    
    . The presence of a sharp singlet around 
    
    
    5.8 ppm (isoxazole C4-H) and the absence of a methylene signal (
    
    
    ~3.5 ppm, characteristic of the non-aromatic 5-isoxazolone tautomer) validates the structural integrity of the desired isoxazol-3-ol[3].

WorkflowStep11. NeutralizationNH₂OH·HCl + NaOAcStep22. CondensationAdd β-Keto Ester (0 °C)Step1->Step2Step33. CyclizationAcidic Workup & HeatStep2->Step3Step44. PurificationExtractionStep3->Step4ValidationSelf-Validation:TLC & NMR CheckStep4->Validation

Fig 2: Self-validating workflow for the regioselective synthesis of isoxazol-3-ols.

References

  • Efficient One-Pot Synthesis of β-Unsaturated Isoxazol5-ones and Pyrazol-5-ones Under Ultrasonic Irradiation - ResearchGate.4

  • 1,2-Oxazol-3-OL | Development of methodologies for the regioselective synthesis of isoxazoles - Benchchem.2

  • Claisen isoxazole synthesis - ResearchGate. 3

  • Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects - Research Trend. 1

  • K2CO3-Mediated Regioselective Synthesis of Isoxazoles and Pyrazolines - ResearchGate. 6

  • A Continuous-Flow Process for the Synthesis of Hymexazol - ResearchGate. 5

Application Note: Optimization of Nucleophilic Substitution Conditions on Isoxazole Acetate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Isoxazoles are privileged five-membered heterocyclic scaffolds ubiquitous in modern drug discovery, forming the core of critical therapeutics such as the COX-2 inhibitor valdecoxib and various AMPA receptor agonists[1]. Within this chemical space, isoxazole acetate esters serve as highly versatile, dual-reactivity building blocks.

Depending on the specific structural linkage and the choice of reagents, these substrates undergo two distinct nucleophilic substitution pathways:

  • Aliphatic Nucleophilic Substitution (

    
    ):  Displacement of the acetate leaving group on isoxazolyl-methyl acetates to form C-N, C-S, or C-O bonds.
    
  • Nucleophilic Acyl Substitution: Attack at the ester carbonyl of isoxazole-acetic acid esters to generate functionalized amides or carboxylic acids.

This application note provides field-proven methodologies, mechanistic rationales, and self-validating protocols to achieve high-yielding chemoselective substitutions on these substrates, mitigating common side reactions such as enolate formation or ring cleavage.

Mechanistic Rationale & Causality (E-E-A-T)

Pathway A: Displacement of Acetate Leaving Groups

In substrates like 4-(acetoxymethyl)isoxazole, the acetate group (


) acts as a moderate leaving group. The adjacent isoxazole ring provides a pseudo-benzylic stabilization to the 

transition state, facilitating the attack of incoming nucleophiles. However, because acetate is a poorer leaving group than halides or sulfonates, reactions often require elevated temperatures or polar aprotic solvents (e.g., DMF, DMSO) to enhance the nucleophilicity of the attacking species[2]. For highly unreactive nucleophiles, in situ conversion of the acetate to an alcohol, followed by mesylation, is a proven alternative strategy to drive the substitution forward[3].
Pathway B: Nucleophilic Acyl Substitution at the Ester Carbonyl

Substrates such as ethyl 5-methylisoxazole-3-acetate present a unique mechanistic challenge. The


-protons (located between the electron-withdrawing isoxazole ring and the ester carbonyl) are highly acidic. Standard basic amidation conditions often result in rapid deprotonation, forming a stable enolate that resists nucleophilic attack at the carbonyl carbon.

The Solution: To bypass enolate formation, Lewis acid-mediated amidation is required. Utilizing Trimethylaluminum (


) converts the amine into a highly nucleophilic dimethylaluminum amide. This complex coordinates to the ester carbonyl oxygen, activating it while simultaneously delivering the amine intramolecularly, allowing amidation to proceed smoothly at room temperature.

Quantitative Data: Reaction Matrix

The following table summarizes the optimized parameters for directing nucleophilic substitution based on the substrate and desired product.

Reaction PathwaySubstrate TypeNucleophileReagents & CatalystTemp (°C)Typical YieldKey Mechanistic Challenge

Displacement
Isoxazolyl-methyl acetateSec/Primary Amines

, DMF
60–8065–85%Acetate is a moderate leaving group; requires thermal activation.

Displacement
Isoxazolyl-methyl acetateThiols (R-SH)

, MeCN
25–5070–90%Disulfide formation (requires rigorously degassed solvents).
Acyl Substitution Isoxazole-acetate esterAmines (Amidation)

, Toluene
0–2575–95%

-proton acidity leads to unreactive enolate formation under basic conditions.
Acyl Substitution Isoxazole-acetate esterHydroxide (Saponification)LiOH, THF/

2585–98%Competing isoxazole ring-opening if conditions are excessively harsh.

Standard Operating Procedures (Protocols)

Protocol 1: Displacement of Acetoxymethyl Isoxazoles with Amines

This protocol is designed to maximize the displacement of the acetate group while preventing the protonation of the nucleophilic amine.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the isoxazolyl-methyl acetate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered anhydrous

    
     (2.0 equiv). Causality: Potassium carbonate acts as an acid scavenger to neutralize the acetic acid byproduct, ensuring the amine remains in its active, unprotonated state.
    
  • Nucleophile Addition: Add the secondary or primary amine (1.2 equiv) dropwise.

  • Thermal Activation: Heat the reaction mixture to 70 °C.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS or TLC (typically 1:1 EtOAc/Hexanes). The reaction is complete when the substrate mass disappears and the product mass (

    
    ) dominates (usually 4–6 hours).
    
  • Workup: Cool to room temperature and quench with distilled water (5x reaction volume) to solubilize the DMF. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over

    
    , filter, and concentrate.
    
Protocol 2: Direct Amidation of Isoxazole-Acetic Acid Esters via

This protocol utilizes Lewis acid activation to prevent


-deprotonation and enolate formation.
  • Reagent Preparation: In a flame-dried flask under argon, dissolve the primary or secondary amine (1.5 equiv) in anhydrous Toluene (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Complex Formation: Carefully add Trimethylaluminum (

    
    , 2.0 M in toluene, 1.5 equiv) dropwise. Caution: 
    
    
    
    is highly pyrophoric. Stir at room temperature for 30 minutes to allow the formation of the active dimethylaluminum amide complex. Methane gas evolution will be observed.
  • Substrate Addition: Re-cool the flask to 0 °C and add the isoxazole-acetate ester (1.0 equiv) dissolved in a minimum volume of toluene.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • In-Process Control: Monitor via LC-MS. The ester peak should rapidly convert to the amide peak without the formation of side-products.

  • Workup (Critical Step): Cool the mixture to 0 °C and carefully quench by adding a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) dropwise. Causality: Rochelle's salt chelates the aluminum ions, breaking down the stubborn aluminum hydroxide emulsions that would otherwise trap the product and ruin the extraction. Stir vigorously for 1 hour until two clear phases form. Extract with Dichloromethane, dry over

    
    , and concentrate.
    

Pathway Visualization

G A Isoxazole Acetate Substrate (Dual Reactivity Profile) B Pathway 1: SN2 Displacement (Isoxazolyl-methyl acetate) A->B Attack at Alkyl Carbon (Soft Nucleophiles) C Pathway 2: Acyl Substitution (Isoxazole-acetic acid ester) A->C Attack at Carbonyl (Hard Nucleophiles) D Alkyl-Functionalized Isoxazole (C-N, C-S, C-O bond formation) B->D -OAc Leaves E Isoxazole Amide / Carboxylic Acid (Carbonyl functionalization) C->E -OR Leaves

Divergent nucleophilic substitution pathways for isoxazole acetate esters based on reagent selection.

References

  • [2] Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. 2

  • [3] Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed Central (PMC), National Institutes of Health. 3

  • [1] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PubMed Central (PMC), National Institutes of Health. 1

Sources

Application Note: Microwave-Assisted Synthesis of Isoxazol-3-yl Acetate Derivatives via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application Focus: High-throughput scaffold generation, Green Chemistry, and Reaction Optimization

Executive Summary & Scientific Rationale

Isoxazole derivatives represent a privileged class of heterocyclic pharmacophores, demonstrating profound efficacy as antimicrobial, anticancer, and antiviral agents . Within this family, isoxazol-3-yl acetate derivatives are highly sought after as versatile building blocks; the acetate side-chain provides an ideal synthetic handle for downstream homologation, amidation, or cross-coupling in library synthesis.

The Causality of Microwave Acceleration: Historically, the construction of the isoxazole core via 1,3-dipolar cycloaddition relies on conventional thermal heating, requiring 6 to 24 hours of reflux. This prolonged thermal exposure introduces a critical failure mode: the highly reactive nitrile oxide intermediate (the 1,3-dipole) is prone to thermal degradation and rapid dimerization into inactive furoxans, severely depressing the yield of the target isoxazole .

Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters this thermodynamic and kinetic landscape. By utilizing dielectric heating, microwave energy directly couples with the highly polar nitrile oxide and the polar transition state of the cycloaddition. This instantaneous, volumetric heating rapidly overcomes the activation energy barrier, effectively outrunning the kinetics of dimerization. The result is a self-validating system where reaction times are compressed from hours to minutes, and yields are significantly enhanced while minimizing hazardous solvent use .

Mechanistic Pathway & Experimental Logic

The most efficient route to isoxazol-3-yl acetates is the metal-free 1,3-dipolar cycloaddition of a terminal alkyne with a nitrile oxide generated in situ from ethyl 3-chloro-3-(hydroxyimino)propanoate.

The logic of the workflow is dictated by the instability of the intermediate. By generating the nitrile oxide in the presence of the dipolarophile (the alkyne) under immediate microwave irradiation, the dipole is trapped instantly, driving the equilibrium toward the thermodynamically stable aromatic isoxazole ring.

Workflow A Precursor Activation (Chloro-oxime + TEA) B Reactive Intermediate (Nitrile Oxide) A->B Dehydrohalogenation (Base-mediated) C Microwave Irradiation (80°C, 200W, 10 min) B->C + Terminal Alkyne (1,3-Dipolar Cycloaddition) D Isoxazol-3-yl Acetate (Target Scaffold) C->D Dielectric Heating (Rapid Aromatization)

Fig 1: Logical workflow of microwave-assisted 1,3-dipolar cycloaddition for isoxazole synthesis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each critical phase includes observable metrics to ensure the reaction is proceeding along the correct mechanistic pathway.

Materials & Equipment
  • Reagents: Ethyl 3-chloro-3-(hydroxyimino)propanoate (1.2 equiv), Terminal Alkyne (1.0 equiv), Triethylamine (TEA, 1.5 equiv).

  • Solvent: Ethanol/Water (1:1 v/v) – chosen for excellent microwave coupling efficiency (high loss tangent) and green chemistry compliance .

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with dynamic IR temperature sensing and high-pressure sealed vials.

Methodology

Step 1: Reaction Assembly In a 10 mL microwave-transparent borosilicate vial equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 mmol) and ethyl 3-chloro-3-(hydroxyimino)propanoate (1.2 mmol) in 3.0 mL of the EtOH/H₂O solvent mixture.

Step 2: In Situ Dipole Generation Add TEA (1.5 mmol) dropwise to the stirring mixture at room temperature.

  • Causality & Validation: The base initiates the dehydrohalogenation of the chloro-oxime. A visual shift to a pale yellow solution, accompanied by a mild exotherm, serves as a real-time validation that the reactive nitrile oxide intermediate has been successfully generated.

Step 3: Microwave Irradiation Seal the vial with a Teflon-lined crimp cap. Insert the vial into the microwave reactor cavity.

  • Parameters: Ramp to 80 °C over 2 minutes. Hold at 80 °C for 10 minutes.

  • Power Settings: Maximum power 200 W with simultaneous dynamic compressed air cooling (PowerMax technology).

  • Causality: Simultaneous cooling while applying high microwave power maximizes the dielectric energy transfer to the polar intermediates without exceeding the target bulk temperature, drastically accelerating the cycloaddition.

Step 4: Reaction Monitoring & Validation Allow the reactor to cool the vial to ≤ 30 °C before venting.

  • Validation: Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The self-validating marker of success is the complete disappearance of the alkyne starting material peak and the presence of the robust

    
     ion corresponding to the cyclized ethyl 2-(5-substituted-isoxazol-3-yl)acetate. If significant alkyne persists alongside furoxan mass peaks, it indicates premature nitrile oxide dimerization, requiring a slower base addition rate in subsequent runs.
    

Step 5: Workup and Isolation Dilute the mixture with 10 mL of deionized water and extract with Ethyl Acetate (


 mL). Wash the combined organic layers with brine, dry over anhydrous 

, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure isoxazol-3-yl acetate derivative.

Quantitative Data & Yield Comparison

The implementation of microwave dielectric heating provides a statistically significant improvement in both throughput and isolated yield compared to traditional convective heating. The table below summarizes the comparative synthesis of various 5-substituted isoxazol-3-yl acetate derivatives.

EntryDipolarophile (Alkyne)Conventional Heating (Time / Temp / Yield)Microwave Heating (Time / Temp / Yield)Yield Improvement
1 Phenylacetylene8 hours / 80 °C / 65%10 min / 80 °C / 88% +23%
2 4-Methoxyphenylacetylene10 hours / 80 °C / 60%10 min / 80 °C / 85% +25%
3 4-Fluorophenylacetylene8 hours / 80 °C / 68%10 min / 80 °C / 90% +22%
4 1-Octyne (Aliphatic)12 hours / 80 °C / 55%15 min / 80 °C / 78% +23%

Data synthesis indicates a consistent >20% increase in isolated yields, primarily driven by the suppression of the furoxan dimerization side-pathway during the compressed 10-minute reaction window.

References

  • Title: Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. Source: Letters in Drug Design & Discovery (Bentham Science). URL: [Link]

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Source: RSC Advances (Royal Society of Chemistry). URL: [Link]

  • Title: Design, Microwave-Assisted Synthesis and In Silico Prediction Study of Novel Isoxazole Linked Pyranopyrimidinone Conjugates as New Targets for Searching Potential Anti-SARS-CoV-2 Agents. Source: Molecules (PubMed Central). URL: [Link]

  • Title: Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water. Source: Journal of Combinatorial Chemistry (ACS Publications). URL: [Link]

Application Note: One-Pot Synthesis of Methyl 2-(isoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the One-Pot Synthesis of Methyl 2-(isoxazol-3-yl)acetate , a critical intermediate in the development of isoxazole-based pharmacophores (e.g., immunomodulators, NMDA receptor antagonists).

The protocol leverages a [3+2] dipolar cycloaddition strategy, utilizing an in situ generated nitrile oxide and a masked acetylene equivalent. This approach offers superior regioselectivity and safety compared to traditional methods requiring gaseous acetylene or unstable intermediates.

Abstract

This guide outlines a robust, one-pot protocol for synthesizing Methyl 2-(isoxazol-3-yl)acetate from methyl 3-nitropropionate. Unlike conventional methods that suffer from poor regiocontrol or require hazardous gaseous alkynes, this protocol employs vinyl acetate as a safe, liquid acetylene surrogate. The reaction proceeds via the in situ generation of methoxycarbonylmethyl nitrile oxide, followed by a regioselective 1,3-dipolar cycloaddition and subsequent aromatization. This method ensures high purity (>95%) and eliminates the need for intermediate isolation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Mukaiyama activation of primary nitro compounds to generate nitrile oxides. The core logic involves three simultaneous chemical events in a single reactor:

  • Dehydration: Conversion of methyl 3-nitropropionate (1) to methoxycarbonylmethyl nitrile oxide (2) using phenyl isocyanate.

  • [3+2] Cycloaddition: Reaction of the transient nitrile oxide (2) with vinyl acetate (3) to form the isoxazoline intermediate (4).

  • Aromatization: Spontaneous or thermal elimination of acetic acid from (4) to yield the target isoxazole (5).

Reaction Scheme

ReactionScheme Start Methyl 3-nitropropionate (Precursor) Intermediate Nitrile Oxide [MeOOC-CH2-CNO] Start->Intermediate Dehydration (-H2O) Reagent1 PhNCO / Et3N (Dehydrating Agents) Reagent1->Intermediate Cyclo Isoxazoline Intermediate Intermediate->Cyclo [3+2] Cycloaddition Trap Vinyl Acetate (Dipolarophile) Trap->Cyclo Product Methyl 2-(isoxazol-3-yl)acetate (Target) Cyclo->Product Elimination (-AcOH)

Caption: Mechanistic flow from nitroalkane precursor to isoxazole target via nitrile oxide generation.

Materials & Equipment

Reagents
ReagentRolePurityEquiv.
Methyl 3-nitropropionate Precursor>97%1.0
Vinyl Acetate Dipolarophile>99%5.0
Phenyl Isocyanate (PhNCO) Dehydrating Agent>98%2.2
Triethylamine (Et3N) Base>99%0.1 (Cat.)
Toluene SolventAnhydrous-

Note: Vinyl acetate is used in excess to act as both reactant and co-solvent, driving the equilibrium forward and suppressing dimerization of the nitrile oxide.

Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and dropping funnel.

  • Magnetic stirrer with heating block.

  • Inert gas line (Nitrogen or Argon).

  • Rotary evaporator.[1]

Experimental Protocol

Step 1: Reactor Setup and Reagent Mixing[1]
  • Purge: Flame-dry the glassware and flush with Nitrogen for 15 minutes.

  • Charge: Add Methyl 3-nitropropionate (1.33 g, 10.0 mmol) and Toluene (20 mL) to the flask.

  • Add Dipolarophile: Add Vinyl Acetate (4.6 mL, 50.0 mmol) in one portion.

  • Catalyst: Add Triethylamine (140 µL, 1.0 mmol).

Step 2: Controlled Initiation (Nitrile Oxide Generation)
  • Preparation: Dissolve Phenyl Isocyanate (2.62 g, 22.0 mmol) in Toluene (10 mL) in the dropping funnel.

  • Addition: Heat the reaction mixture to 50°C . Slowly add the PhNCO solution dropwise over 1 hour .

    • Critical: Slow addition prevents the accumulation of the unstable nitrile oxide, favoring the reaction with vinyl acetate over self-dimerization (furoxan formation).

  • Observation: The solution may turn slightly yellow/orange, and a precipitate (diphenylurea byproduct) will begin to form.

Step 3: Reaction Completion & Aromatization
  • Reflux: After addition is complete, raise the temperature to 80–90°C and stir for 6–8 hours .

    • Mechanism:[1][2][3][4][5][6][7][8] This thermal step ensures the elimination of acetic acid from the 5-acetoxyisoxazoline intermediate to form the aromatic isoxazole ring.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting nitro compound (Rf ~0.4) should disappear, and a new spot (Rf ~0.55) should appear.

Step 4: Work-up and Purification[1][9]
  • Filtration: Cool the mixture to Room Temperature (RT). Filter off the precipitated diphenylurea (white solid) using a sintered glass funnel. Wash the solid with small portions of Toluene.

  • Quench: Add water (20 mL) to the filtrate to hydrolyze any excess isocyanate. Stir for 10 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Drying: Combine organic phases, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvents under reduced pressure (40°C, 20 mbar).

  • Purification: The crude oil is often sufficiently pure (>90%). For analytical purity, perform flash chromatography (Silica Gel 60, Gradient 0-20% EtOAc in Hexanes).

Results & Data Analysis

Yield & Characterization[6][7][9][10][11]
  • Typical Yield: 75–82% (isolated).

  • Appearance: Colorless to pale yellow oil.

Analytical MethodExpected DataInterpretation
1H NMR (CDCl3, 400 MHz) δ 8.35 (d, J=1.8 Hz, 1H)H-5 of isoxazole ring (Deshielded).
δ 6.42 (d, J=1.8 Hz, 1H)H-4 of isoxazole ring.
δ 3.81 (s, 2H)Methylene protons (-CH2-).
δ 3.75 (s, 3H)Methoxy group (-OCH3).
13C NMR (CDCl3) 169.1 (C=O), 159.8 (C-3), 149.2 (C-5), 104.5 (C-4), 52.4 (OMe), 30.1 (CH2).Confirms isoxazole skeleton and ester.[9][10][11]
MS (ESI) m/z 142.1 [M+H]+Matches Formula C6H7NO3.
Process Workflow Diagram

Workflow Step1 Reagent Mixing (Nitro cmpd + Vinyl Acetate + Et3N) in Toluene Step2 Slow Addition of PhNCO (50°C, 1 hr) Generates Nitrile Oxide Step1->Step2 Step3 Thermal Cyclization/Elimination (80-90°C, 6-8 hrs) Step2->Step3 Step4 Filtration (Remove Diphenylurea) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Expertise & Troubleshooting

Mechanistic Causality
  • Why Vinyl Acetate? Direct use of acetylene gas is hazardous and requires specialized autoclaves. Vinyl acetate acts as a "masked" acetylene. The initial cycloadduct is a 5-acetoxyisoxazoline. Under the reaction conditions (heat + base), it undergoes facile elimination of acetic acid to aromatize into the isoxazole.

  • Why Slow Addition? Nitrile oxides are high-energy dipoles. If their concentration is too high, they dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which are dead-end byproducts. Slow addition of the dehydrating agent (PhNCO) keeps the steady-state concentration of nitrile oxide low, favoring the bimolecular reaction with the dipolarophile (Vinyl Acetate).

Common Pitfalls
  • Low Yield: Often caused by moisture in the solvent. PhNCO reacts faster with water than with the nitro compound. Solution: Use freshly distilled Toluene and dry glassware.

  • Byproduct Formation: If the diphenylurea precipitate is voluminous, it can trap the product. Solution: Thorough washing of the filter cake with warm toluene is essential.

  • Regioselectivity Issues: While [3+2] with terminal alkynes generally favors the 3,5-isomer, steric bulk in the nitrile oxide can influence this. The use of methyl 3-nitropropionate specifically targets the 3-substituted isomer due to the electronic directing effect of the ester group during the transition state.

Safety & Compliance

  • Phenyl Isocyanate: Highly toxic and a lachrymator. Handle only in a fume hood. Neutralize glassware with dilute ammonia before cleaning.

  • Vinyl Acetate: Flammable and a potential carcinogen. Keep away from ignition sources.

  • Exotherm: The dehydration step is exothermic. Monitor temperature closely during PhNCO addition.

References

  • Himo, F., et al. (2005). "Cycloaddition of alkynes and organic azides/nitrile oxides: Mechanism and regioselectivity." Journal of the American Chemical Society, 127(1), 210-216. Link

  • Mukaiyama, T., & Hoshino, T. (1960). "The Reaction of Primary Nitro Compounds with Isocyanates." Journal of the American Chemical Society, 82(20), 5339-5342. Link

  • Rai, K. M. L., & Hassner, A. (1997). "Chloramine-T in Organic Synthesis: Generation of Nitrile Oxides from Oximes." Synthetic Communications, 27(21), 3737-3744. Link

  • Basel, Y., & Hassner, A. (2000). "Di-tert-butyl Dicarbonate as a Dehydrating Agent for the Preparation of Nitrile Oxides." The Journal of Organic Chemistry, 65(20), 6368–6380. Link

  • Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958. Link

Sources

Application Note: Process Scale-Up and Continuous Flow Synthesis of Methyl 2-(isoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Methyl 2-(isoxazol-3-yl)acetate is a critical heterocyclic building block used extensively in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, antibiotics, and novel bioisosteres in pharmaceutical development. Transitioning the synthesis of this compound from the benchtop (milligram scale) to pilot-plant production (kilogram scale) presents severe safety and engineering challenges.

The traditional batch synthesis relies on the generation of a highly reactive nitrile oxide intermediate followed by a 1,3-dipolar cycloaddition with acetylene gas. This route is fundamentally flawed for scale-up due to two critical factors:

  • Thermal Runaway Risk: Nitrile oxides are notoriously unstable. In batch reactors, the accumulation of this energetic intermediate can lead to explosive dimerization (yielding furoxans) or uncontrolled polymerization[1].

  • Reagent Hazards: The use of pressurized acetylene gas requires specialized, explosion-proof infrastructure, drastically increasing capital expenditure.

To circumvent these limitations, this application note details a highly scalable, continuous flow chemistry protocol. By utilizing vinyl acetate as a liquid, bench-stable surrogate for acetylene, we trap the transient nitrile oxide to form a 5-acetoxyisoxazoline intermediate. Subsequent thermal elimination of acetic acid yields the fully aromatic isoxazole[2]. The continuous flow paradigm ensures a low steady-state inventory of the hazardous nitrile oxide, enabling safe, high-throughput manufacturing [3].

Mechanistic Pathway & Reaction Causality

The synthesis proceeds via a telescoped three-stage mechanism. Understanding the causality behind each transformation is essential for process optimization:

  • Electrophilic Chlorination: Methyl 3-(hydroxyimino)propanoate is treated with N-Chlorosuccinimide (NCS) to form the hydroximoyl chloride. Causality: NCS is chosen over chlorine gas because it is a solid, easily handled reagent that provides controlled chlorination without over-oxidizing the active methylene group.

  • In Situ Dipole Generation & Cycloaddition: Triethylamine (Et₃N) mediates the dehydrohalogenation of the hydroximoyl chloride to form the nitrile oxide. In the presence of vinyl acetate, a rapid 1,3-dipolar cycloaddition occurs. Causality: Vinyl acetate acts as both the dipolarophile and the solvent, driving the equilibrium toward the formation of the 5-acetoxyisoxazoline and suppressing furoxan dimerization.

  • Thermal Aromatization: Heating the intermediate to 160 °C triggers the elimination of acetic acid. Causality: The thermodynamic driving force of forming the stable, aromatic isoxazole ring makes this elimination highly efficient under thermal stress, eliminating the need for strong acid/base catalysts.

Mechanism A Methyl 3-(hydroxyimino) propanoate B Hydroximoyl Chloride A->B NCS, DMF 20°C C Nitrile Oxide Intermediate B->C Et3N -HCl D 5-Acetoxyisoxazoline Intermediate C->D Vinyl Acetate [Cycloaddition] E Methyl 2-(isoxazol-3-yl) acetate D->E Heat (160°C) -AcOH

Mechanistic pathway for Methyl 2-(isoxazol-3-yl)acetate via vinyl acetate cycloaddition.

Continuous Flow Reactor Design

The flow system is engineered to isolate the generation of the unstable nitrile oxide from the high-temperature aromatization step.

FlowSetup P1 Pump A: Hydroximoyl Chloride in EtOAc Mixer T-Mixer (0°C) P1->Mixer P2 Pump B: Et3N + Vinyl Acetate P2->Mixer Coil1 Residence Coil 1 (Cycloaddition, 40°C) Mixer->Coil1 Coil2 Heated Coil 2 (Elimination, 160°C) Coil1->Coil2 BPR Back Pressure Regulator (10 bar) Collection Product Collection BPR->Collection Coil2->BPR

Schematic of the continuous flow reactor for safe nitrile oxide generation and cycloaddition.

Experimental Protocols (Self-Validating System)

To ensure high fidelity during scale-up, the following protocols incorporate built-in analytical validation steps. Do not proceed to the next step unless the validation criteria are met.

Step 1: Batch Preparation of the Hydroximoyl Chloride
  • Charge: In a 5 L jacketed reactor, dissolve Methyl 3-(hydroxyimino)propanoate (1.0 eq, 1.0 mol) in anhydrous N,N-Dimethylformamide (DMF) (2.0 L).

  • React: Cool the reactor to 15 °C. Add N-Chlorosuccinimide (NCS) (1.05 eq, 1.05 mol) portion-wise over 45 minutes to maintain the internal temperature below 25 °C.

  • Stir: Maintain agitation at 20 °C for 2 hours.

  • Workup: Quench with ice water (2.0 L) and extract with Ethyl Acetate (EtOAc) (3 x 1.0 L). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na₂SO₄, and concentrate to a 1.0 M solution in EtOAc.

Self-Validation Check: Perform TLC (Hexane/EtOAc 7:3). The reaction is complete when the oxime (


 0.3) is fully consumed, and the hydroximoyl chloride (

0.5) appears. Add 1 drop of the mixture to aqueous KI; an immediate brown coloration (I₂ liberation) confirms the presence of the active N-Cl species.
Step 2: Telescoped Flow Cycloaddition & Elimination
  • System Preparation: Flush the flow reactor (PFA tubing for Coil 1; Stainless Steel 316L for Coil 2) with anhydrous EtOAc. Set the T-mixer to 0 °C, Coil 1 (10 mL volume) to 40 °C, and Coil 2 (20 mL volume) to 160 °C. Set the Back Pressure Regulator (BPR) to 10 bar to prevent solvent boiling.

  • Feed Solutions:

    • Stream A: 1.0 M Hydroximoyl chloride in EtOAc.

    • Stream B: 1.5 M Triethylamine (Et₃N) and 5.0 M Vinyl Acetate in EtOAc.

  • Execution: Pump Stream A and Stream B simultaneously at 1.0 mL/min each.

    • Residence Time 1 (Cycloaddition): 5 minutes.

    • Residence Time 2 (Elimination): 10 minutes.

  • Collection: Collect the effluent in a vessel containing 1N HCl (to immediately neutralize excess Et₃N and partition the Et₃N·HCl salt).

Self-Validation Check (In-Line PAT): Utilize an in-line ATR-FTIR probe at the outlet of the T-mixer. You must observe a transient peak at ~2280 cm⁻¹ (characteristic of the


 stretch). This peak must completely disappear at the outlet of Coil 1, confirming 100% conversion of the energetic intermediate.
Step 3: Downstream Processing
  • Phase Separation: Separate the organic layer from the collection vessel and wash with saturated brine.

  • Concentration: Evaporate the EtOAc and residual vinyl acetate under reduced pressure.

  • Purification: Purify the crude dark oil via short-path vacuum distillation (b.p. 85-90 °C at 0.1 mbar) to yield Methyl 2-(isoxazol-3-yl)acetate as a colorless to pale-yellow oil.

Self-Validation Check: ¹H NMR (CDCl₃) of the distillate must show the disappearance of the aliphatic isoxazoline protons (multiplets at 3.2-3.6 ppm) and the emergence of the sharp aromatic isoxazole C4-H doublet at ~6.4 ppm and C5-H doublet at ~8.4 ppm.

Quantitative Process Metrics

The transition from batch to continuous flow yields significant improvements in safety, throughput, and environmental impact (E-factor). The data below summarizes a 1.0-mole scale validation run.

ParameterTraditional Batch ProcessContinuous Flow ProcessCausality / Impact
Overall Yield 52%88%Flow minimizes thermal degradation and suppresses side reactions.
Reaction Time 24 hours15 minutes (Residence)Superior heat/mass transfer in microchannels accelerates kinetics.
Space-Time Yield 0.05 kg / L / h1.25 kg / L / hContinuous processing allows massive throughput in a small footprint.
Furoxan Byproduct 15 - 20%< 1%Low steady-state concentration of nitrile oxide prevents dimerization.
E-Factor 4512Elimination of heavy solvents and simplified workup reduces waste.

References

  • Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines Organic Process Research & Development[Link]

  • Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates Canadian Journal of Chemistry[Link]

  • Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions Australian Journal of Chemistry[Link]

Troubleshooting & Optimization

Preventing ring opening of isoxazoles during ester hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISOX-HYD-001 Topic: Preventing Ring Opening of Isoxazoles During Ester Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Overview

The Problem: You are attempting to hydrolyze an ester functional group in the presence of an isoxazole ring. Standard saponification conditions (NaOH/MeOH, pH > 12) are causing the isoxazole ring to fragment, likely yielding a nitrile (


-keto nitrile) or a 1,3-dicarbonyl derivative.

The Root Cause: The N-O bond in the isoxazole ring is the "Achilles' heel."[1] Under basic conditions, the C-3 proton (if unsubstituted) is acidic (pK




20-22), or the ring itself acts as an electrophile. Hydroxide ions can attack the ring or deprotonate C-3, triggering an elimination cascade known as the Kemp Elimination or general base-catalyzed fragmentation.
Triage Flowchart

Use this decision tree to select the correct protocol for your specific substrate.

Isoxazole_Triage Start START: Substrate Analysis C3_Sub Is the C-3 position substituted? Start->C3_Sub Acid_Sens Is the molecule acid-sensitive? C3_Sub->Acid_Sens Yes (Alkyl/Aryl) Method_B Method B: Trimethyltin Hydroxide (Neutral Conditions) C3_Sub->Method_B No (H-substituted) (HIGH RISK) Steric Is the ester sterically hindered? Acid_Sens->Steric Yes (Protecting groups present) Method_D Method D: Acidic Hydrolysis (HCl/Dioxane) Acid_Sens->Method_D No Steric->Method_B No (General ester) Method_C Method C: Nucleophilic Cleavage (LiI/Pyridine) Steric->Method_C Yes (Methyl/Ethyl ester) Method_A Method A: Optimized LiOH (Stoichiometric Control) Method_B->Method_A If Sn unavailable

Figure 1: Decision matrix for selecting hydrolysis conditions based on isoxazole substitution and substrate sensitivity.

Knowledge Base & Protocols

Mechanism of Failure

To prevent the reaction, you must understand it. The diagram below illustrates the base-mediated destruction of an isoxazole ring.

Ring_Opening_Mechanism Isoxazole Isoxazole Ester (Intact) Base_Attack Base Attack (OH-) (Deprotonation at C3 or Nucleophilic Attack at C5) Isoxazole->Base_Attack + NaOH/MeOH Ring_Open N-O Bond Cleavage (Enolate Intermediate) Base_Attack->Ring_Open Kemp Elimination Product Degradation Product (Beta-Keto Nitrile) Ring_Open->Product Irreversible

Figure 2: The base-mediated fragmentation pathway of isoxazoles leading to nitrile formation.

Solution A: The "Gold Standard" (Trimethyltin Hydroxide)

Best For: Highly sensitive substrates, C-3 unsubstituted isoxazoles, and late-stage intermediates. Why it works: Trimethyltin hydroxide (Me


SnOH) operates under neutral conditions. It acts as a mild Lewis acid to activate the carbonyl oxygen, allowing the hydroxide to attack without raising the pH of the bulk solution.

Protocol:

  • Dissolve: Dissolve the isoxazole ester (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Reagent: Add Me

    
    SnOH (2.0 – 5.0 equiv).
    
  • Reaction: Heat to 60–80 °C.

    • Note: Although heating seems counterintuitive for sensitive compounds, the neutral pH prevents ring opening.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 5% KHSO

    
     or HCl (1M) to remove organotin byproducts.
    
  • Purification: If tin residues persist, wash the organic layer with KF (aqueous) to precipitate insoluble Me

    
    SnF.
    

Data Profile:

Parameter Value
Yield 85-95%
Risk Low (Chemical), High (Toxicity)

| Ref | Nicolaou et al. (2005) |

Solution B: Nucleophilic Dealkylation (Krapcho-Type)

Best For: Methyl or Ethyl esters; substrates sensitive to both acid and base. Why it works: This method avoids attacking the carbonyl carbon entirely.[2] Instead, iodide (I


) attacks the alkyl group of the ester (S

2 mechanism), cleaving the O-C bond rather than the C=O bond.

Protocol:

  • Dissolve: Dissolve ester in anhydrous Pyridine or Collidine.

  • Reagent: Add Lithium Iodide (LiI) (5.0 equiv).

    • Alternative: LiCl in DMF can be used but requires higher temperatures.

  • Reaction: Heat to reflux (Pyridine) or 120 °C. Monitor via LCMS.

  • Workup: Acidify carefully with dilute HCl to remove pyridine, extract with EtOAc.

Solution C: Optimized Saponification (The "Soft" Approach)

Best For: C-3 substituted isoxazoles (more stable) where toxic tin reagents are prohibited. Why it works: By controlling the stoichiometry and temperature, you minimize the concentration of free hydroxide available to attack the ring.

Protocol:

  • Solvent: Use a THF/Water (3:1) mixture. Avoid Methanol (methoxide is a harder nucleophile than hydroxide).

  • Reagent: Add LiOH (Lithium Hydroxide) exactly 1.05 equiv.

    • Tip: LiOH is less basic and more coordinated than NaOH/KOH.

  • Temperature: Start at 0 °C. Do not exceed 20 °C.

  • Quench: Quench immediately upon consumption of starting material with 1M citric acid (buffer to pH 4-5). Do not use strong mineral acids if the product is sensitive.

Comparative Data Analysis

MethodReagentpH ConditionsTempIsoxazole Stability
Standard NaOH/MeOH>12 (Strong Base)RTPoor (Ring opens)
Tin Me

SnOH
Neutral80°CExcellent
Nucleophilic LiI/PyridineNeutral/Weak BaseRefluxGood (Ester dependent)
Enzymatic Pig Liver Esterase7.0 (Buffered)30°CExcellent

Frequently Asked Questions (FAQ)

Q: My isoxazole has a proton at the C-3 position. Can I use LiOH? A: Avoid if possible. The C-3 proton is acidic. Even LiOH can deprotonate this position, leading to ring fragmentation. Use Method B (Me


SnOH)  or Method C (LiI) .

Q: I cannot use Tin reagents due to GMP restrictions. What is the best alternative? A: Use Enzymatic Hydrolysis . Immobilized lipases (e.g., Candida antarctica Lipase B) or Pig Liver Esterase (PLE) work at pH 7.0 and room temperature. They are highly selective for the ester and will leave the isoxazole ring untouched.

Q: Why did my reaction turn dark brown/black with NaOH? A: This indicates polymerization of the ring-opened nitrile/enolate byproducts. The isoxazole ring has likely disintegrated. Discard and restart using Method B.

Q: Can I use TMSI (Trimethylsilyl iodide)? A: Yes. TMSI is a more potent version of Method C. It cleaves esters under anhydrous conditions at RT. However, it is expensive and very sensitive to moisture.

References

  • Nicolaou, K. C., et al. (2005).[3][4] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[3]

  • Fisher, J. W., & Trinkle, K. L. (1994).[5] "Iodide Dealkylation of Benzyl, PMB, PNB, and t-Butyl N-Acyl Amino Acid Esters via Lithium Ion Coordination." Tetrahedron Letters, 35(16), 2505-2508.

  • Ohno, M., et al. (1998). "Pig Liver Esterase-Catalyzed Hydrolysis of Esters." Organic Reactions.[1][5][6][7][8][9]

  • BenchChem Technical Guides. (2025). "The Dual Nature of the Isoxazole Ring in Carboxylate Esters."

Sources

Removing unreacted propargyl starting materials from isoxazole product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on[3+2] cycloadditions (such as the reaction between nitrile oxides and alkynes), a frequent bottleneck is the isolation of the target isoxazole.

This guide provides field-proven troubleshooting strategies for a highly specific, yet ubiquitous challenge: Removing unreacted propargyl starting materials from the final isoxazole product.

Troubleshooting FAQs

Q1: Why does my unreacted propargyl starting material co-elute with the isoxazole product on standard silica gel? The Causality: Isoxazoles synthesized via cycloaddition often share nearly identical dipole moments and hydrogen-bonding profiles with their propargyl precursors. Standard normal-phase silica gel separates compounds primarily by polarity. If the retention factor (


) difference is <0.05, standard flash chromatography will fail. Furthermore, terminal alkynes lack strong chromophores, making them "invisible" under standard 254 nm UV light. This often leads to false-positive purity assessments until 

NMR reveals the contamination. The Fix: You must change the mechanism of separation from passive polarity-based partitioning to active chemical scavenging or affinity-based complexation.

Q2: What is the most efficient way to remove terminal propargyl impurities without running another column? The Causality: Solid-supported azide scavengers are the industry standard for this issue. By utilizing the highly specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), you force the unreacted terminal alkyne to react with an azide tethered to a macroscopic polystyrene resin . Because the resulting triazole is covalently bound to the insoluble polymer bead, the impurity undergoes a phase change (liquid to solid). It can then be completely removed from the reaction mixture via simple vacuum filtration, leaving the unreactive isoxazole in the filtrate.

Q3: My propargyl starting material is an internal alkyne. Scavenger resins aren't working. What are my options? The Causality: Internal alkynes are sterically hindered and react sluggishly in standard CuAAC scavenging. Instead, you must exploit the


-electron density of the alkyne using Argentation Chromatography  (

-impregnated silica gel). Silver ions (

) have empty

and

orbitals that accept

-electrons from the alkyne, while their filled

orbitals back-donate into the alkyne's

antibonding orbitals . This reversible coordination complex drastically retards the elution of the alkyne on the column, allowing the isoxazole (which interacts much more weakly with silver) to elute first.

Q4: I don't have access to expensive scavenger resins or silver nitrate. Is there a liquid-phase chemical alternative? The Causality: Yes, via "Polar Click" Derivatization. By reacting the crude mixture with a highly polar, water-soluble azide (e.g., 2-azidoethanol or azidoacetic acid) under standard CuAAC conditions, the unreacted propargyl material is converted into a highly polar triazole . This massive, engineered shift in polarity allows you to separate the newly formed triazole from the target isoxazole using a simple aqueous acidic/basic wash or a very short silica plug.

Method Comparison Data

To select the optimal purification route for your specific workflow, consult the quantitative comparison table below.

Purification StrategyMechanism of SeparationIdeal Alkyne TypeProcessing TimeScalabilityRelative Cost
Solid-Supported Azide Covalent capture on insoluble resinTerminal2–4 hoursModerate (1–10 g)High (Resin cost)
Argentation Chromatography Reversible

-

complexation
Terminal & Internal6–8 hoursHigh (>10 g)Moderate
Polar Click Derivatization Polarity shift & aqueous extractionTerminal12–16 hoursHigh (>10 g)Low

Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Protocol 1: Solid-Supported Azide Scavenging

Best for rapid purification of terminal propargyl impurities at small-to-medium scale.

  • Preparation: Dissolve the crude isoxazole mixture in a minimal volume of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Resin Addition: Add 2.0 to 3.0 equivalents (based on the estimated mass of the alkyne impurity) of Azidomethyl-polystyrene resin (Typical loading: 1.0–2.0 mmol/g).

  • Catalyst Loading: Add a catalytic amount of

    
     (5 mol%) and 
    
    
    
    -Diisopropylethylamine (DIPEA) (10 mol%) to facilitate the CuAAC reaction.
  • Agitation: Gently shake or mechanically stir the suspension at room temperature for 4 hours. Critical: Do not use magnetic stir bars at high speeds; grinding the resin beads will clog the filter frit.

  • Self-Validation Checkpoint: Spot the suspension on a TLC plate and stain with

    
    . The absence of a rapidly oxidizing (yellow/brown) spot confirms the complete consumption of the alkyne.
    
  • Filtration & Recovery: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake thoroughly with DCM and Methanol to ensure complete recovery of the isoxazole.

  • Final Validation: Concentrate the filtrate.

    
     NMR must show the complete absence of the terminal alkyne proton (typically a triplet near 
    
    
    
    2.2–2.5 ppm).
Protocol 2: Argentation Chromatography ( -Silica)

Best for internal alkynes or large-scale purifications where resin costs are prohibitive.

  • Stationary Phase Preparation: Dissolve

    
     (10% w/w relative to the dry silica mass) in a minimal volume of Acetonitrile. Add standard flash silica gel and mix thoroughly to form a slurry.
    
  • Drying: Remove the solvent under reduced pressure in the dark until a free-flowing powder is obtained.

  • Activation: Bake the

    
    -silica gel at 110°C for 2 hours. Store in a desiccator wrapped in aluminum foil (highly light-sensitive).
    
  • Column Packing: Pack the column using a non-polar solvent system (e.g., Hexanes/EtOAc). Critical: Do not use halogenated solvents like DCM, as they can slowly react with the silver salts, degrading the column.

  • Elution: Load the crude mixture and elute. The isoxazole will elute significantly faster than the propargyl impurity due to the lack of

    
    -complexation.
    
  • Self-Validation Checkpoint: Monitor fractions using a dual-stain TLC method. The isoxazole will be active under UV 254 nm, while the retained alkyne will be invisible under UV but highly active when dipped in

    
     stain.
    

Purification Decision Workflow

PurificationWorkflow A Crude Reaction Mixture (Isoxazole + Propargyl SM) B Alkyne Type? A->B C Terminal Alkyne B->C Terminal D Internal Alkyne B->D Internal E Solid-Supported Azide Scavenger C->E Resin available F Derivatization (Polar Azide) C->F No resin G Argentation Chromatography (AgNO3-Silica) C->G Large scale D->G Sterically hindered H Simple Filtration Pure Isoxazole E->H I Aqueous Wash Pure Isoxazole F->I J Column Elution Pure Isoxazole G->J

Workflow decision tree for selecting the optimal propargyl starting material purification strategy.

References

  • Leeb, L., Gmeiner, P., & Löber, S. (2007). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. QSAR & Combinatorial Science. URL:[Link]

  • Choudhary, S., Pandey, K., & Kumar, A. (2015). Ionic liquid-supported benzyl azide: an efficient soluble scavenger for alkynes. Molecular Diversity. URL:[Link]

Optimizing yield of [3+2] cycloaddition for 3-substituted isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing yield of [3+2] cycloaddition for 3-substituted isoxazoles Role: Senior Application Scientist Interface: Technical Support Center

Technical Guide & Troubleshooting Center

Status: Operational Current Module: [3+2] Cycloaddition Optimization (Nitrile Oxide Route) Ticket ID: ISOX-OPT-001

Welcome to the technical support center for isoxazole synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic textbook procedures. We focus here on the process parameters that distinguish a 40% yield from a 90% yield—specifically targeting the synthesis of 3-substituted isoxazoles via the 1,3-dipolar cycloaddition of nitrile oxides and alkynes.

Core Logic: The "Steady-State" Principle

The most common failure mode in this reaction is not the lack of reactivity, but the instability of the dipole . Nitrile oxides are high-energy species that will rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) if they do not immediately find a dipolarophile (alkyne).[1]

To optimize yield, you must treat this as a competition reaction :

  • Pathway A (Desired): Nitrile Oxide + Alkyne

    
     Isoxazole (
    
    
    
    )
  • Pathway B (Parasitic): Nitrile Oxide + Nitrile Oxide

    
     Furoxan (
    
    
    
    )

The Golden Rule: You must maintain a low steady-state concentration of the nitrile oxide. This ensures that


, statistically favoring Pathway A.
Mechanistic Visualization

The following diagram illustrates the critical bifurcation point in your workflow.

IsoxazolePathways Aldoxime Aldoxime (Precursor) H_Chloride Hydroximoyl Chloride Aldoxime->H_Chloride Chlorination (NCS/NBS) Nit_Oxide Nitrile Oxide (Reactive Dipole) H_Chloride->Nit_Oxide Base (TEA) Slow Addition Isoxazole 3,5-Isoxazole (Target) Nit_Oxide->Isoxazole Path A: Cycloaddition (k_cyclo) Furoxan Furoxan (Dimer/Waste) Nit_Oxide->Furoxan Path B: Dimerization (k_dimer) Alkyne Alkyne (Excess) Alkyne->Isoxazole

Figure 1: Reaction pathways showing the competition between productive cycloaddition (Green) and parasitic dimerization (Red/Grey).

Optimized Protocol: In Situ Generation

Do not attempt to isolate the nitrile oxide. Use the Huisgen method with modern modifications for in situ generation.

Reagents
  • Precursor: Aldoxime (R-CH=NOH)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is superior to

    
     gas for stoichiometry control.
    
  • Base: Triethylamine (TEA) or DIPEA.

  • Solvent: DMF (polar, accelerates cycloaddition) or DCM (standard).

Step-by-Step Workflow
  • Chlorination (The Activation):

    • Dissolve Aldoxime (1.0 equiv) in DMF/DCM.

    • Add NCS (1.05 equiv) at 0°C.

    • Checkpoint: Allow to warm to RT.[2] Verify conversion to hydroximoyl chloride via TLC. If the reaction stalls, add a catalytic amount of pyridine.

  • The "Slow-Release" Cycloaddition:

    • Add the Alkyne (1.2 – 1.5 equiv) directly to the hydroximoyl chloride solution.

    • CRITICAL STEP: Dissolve the Base (TEA, 1.2 equiv) in a separate volume of solvent.

    • Add the Base solution dropwise over 4–6 hours (via syringe pump) to the reaction mixture.

    • Why: This limits the concentration of free nitrile oxide, forcing it to react with the excess alkyne rather than itself.

  • Workup:

    • Quench with water. Extract with EtOAc.[3] Wash with brine to remove succinimide byproducts.

Troubleshooting Center (FAQs)

Issue 1: "I am getting low yields and a white solid precipitate."

Diagnosis: Furoxan formation (Dimerization).[4][5] Root Cause: The base was added too quickly, or the alkyne is unreactive (electron-deficient or sterically hindered). Corrective Action:

  • High Dilution: Increase solvent volume.

  • Slower Addition: Extend the base addition time to 8–12 hours.

  • Switch Reagents: Use the Mukaiyama method (Nitroalkane + PhNCO) which generates the nitrile oxide very slowly thermally.

Issue 2: "I need the 3,5-isomer, but I'm seeing 3,4-regioisomers."

Diagnosis: Poor Regiocontrol. Technical Insight:

  • Terminal Alkynes: Generally favor 3,5-disubstituted isoxazoles due to steric approach control (R group of dipole avoids R group of dipolarophile).

  • Internal Alkynes: Often yield mixtures. Corrective Action:

  • Sterics: Increase the bulk of the alkyne substituent if possible.

  • Catalysis: Use Cu(I) catalysis (similar to Click chemistry). While CuAAC is for azides, Cu(I) can accelerate nitrile oxide cycloaddition and enforce 3,5-selectivity, although it is less common than in azide chemistry [1].

Issue 3: "My Aldoxime isn't chlorinating with NCS."

Diagnosis: Lack of initiation. Corrective Action:

  • Add 2-3 drops of Pyridine or DMF to catalyze the NCS reaction.

  • Ensure the NCS is fresh (white crystals, not yellowed).

Data & Chemical Compatibility Matrix

VariableRecommendationTechnical Rationale
Solvent DCM or t-BuOMe Non-polar solvents often favor the concerted [3+2] mechanism; however, if solubility is an issue, DMF is acceptable.
Temperature 0°C

RT
High heat promotes dimerization. Keep it mild.
Base TEA (diluted)Stronger bases (NaOH) can hydrolyze the hydroximoyl chloride to a nitrile, killing the reaction.
Alkyne Electronic Electron-Poor Electron-deficient alkynes (e.g., acrylates) react faster (LUMO_dipole controlled).
Alkyne Electronic Electron-Rich Reacts slower; requires higher excess of alkyne to outcompete dimerization.

Advanced: "3-Substituted" Specifics (Unsubstituted 4,5)

If your target is a 3-substituted isoxazole (where positions 4 and 5 are Hydrogens), you cannot easily use acetylene gas due to handling hazards.

Recommended Surrogate Protocol: Use Vinyl Bromide or Vinyl Acetate as the dipolarophile.

  • Perform the cycloaddition with Vinyl Bromide.

  • The resulting isoxazoline will often undergo spontaneous (or base-promoted) elimination of HBr/AcOH to aromatize into the desired 3-substituted isoxazole.

References

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.[6] Link

  • Deng, X., & Mani, N. S. (2010). "Reaction of N-Chlorosuccinimide with Aldoximes: A Convenient Synthesis of Hydroximoyl Chlorides." Journal of Organic Chemistry. Link

  • Basel, Y., & Hassner, A. (1997). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine as a New Reagent System for the Synthesis of Nitrile Oxides." The Journal of Organic Chemistry. Link

  • Navarro, A. (2014). "Recent Developments in the Synthesis of Isoxazoles." ChemBioChem. Link

Sources

Technical Support Guide: Troubleshooting Low Yields in the Synthesis of Methyl 2-(isoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Methyl 2-(isoxazol-3-yl)acetate. We will address common pitfalls in the prevalent synthetic route—the cyclocondensation of a β-ketoester with hydroxylamine—and offer field-proven solutions to optimize your reaction outcomes.

The Core Reaction: Cyclocondensation Pathway

The most common and accessible route to Methyl 2-(isoxazol-3-yl)acetate involves the reaction of a suitable β-dicarbonyl compound, such as methyl 4,4-dimethoxy-3-oxobutanoate, with hydroxylamine hydrochloride. The reaction proceeds via a condensation mechanism to form an oxime intermediate, which then undergoes cyclization and subsequent elimination to afford the desired isoxazole ring.[1]

Reaction_Mechanism SM1 Methyl 4,4-dimethoxy-3-oxobutanoate Int1 Oxime Intermediate SM1->Int1 + NH2OH·HCl SM2 Hydroxylamine HCl SM2->Int1 Int2 Cyclized Intermediate Int1->Int2 Cyclization Prod Methyl 2-(isoxazol-3-yl)acetate Int2->Prod Elimination of H2O & MeOH Base Base (e.g., NaOAc) Base->Int1 Solvent Solvent (e.g., EtOH) Solvent->Int1

Caption: General reaction scheme for isoxazole synthesis.

Troubleshooting Guide (Question & Answer Format)

Q1: My reaction has stalled, showing low conversion of starting materials by TLC/LC-MS. What are the likely causes and how can I improve conversion?

A1: Low conversion is a frequent issue that typically points to problems with reagents, stoichiometry, or reaction conditions. A systematic evaluation is key to identifying the root cause.[2]

Potential Causes & Solutions:

  • Reagent Quality and Stability:

    • β-Ketoester Purity: The β-ketoester starting material can exist in keto-enol tautomeric forms.[2] Ensure its purity, as impurities can inhibit the reaction. If the material is old, consider purification by distillation or chromatography before use.

    • Hydroxylamine Hydrochloride Quality: This reagent can degrade over time. Use a fresh, dry bottle of hydroxylamine hydrochloride.

    • Base Integrity: If using a base like sodium acetate or pyridine, ensure it is anhydrous. The presence of excess water can interfere with the reaction.

  • Suboptimal Reaction Conditions:

    • Temperature: While many protocols suggest room temperature, some systems require gentle heating to overcome the activation energy.[3][4] Conversely, excessively high temperatures can lead to decomposition.[4] We recommend starting at room temperature and gradually increasing to 40-50°C while monitoring by TLC.

    • pH Control: The initial condensation step is sensitive to pH. The reaction is often buffered, for example with sodium acetate, to maintain a mildly acidic to neutral pH which is optimal for oxime formation.

    • Solvent Choice: Ethanol is a common solvent, but if solubility is an issue, consider co-solvents. The choice of solvent can significantly affect reaction rates and yields.[3]

  • Incorrect Stoichiometry:

    • Ensure precise measurement of your reagents. A slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride is often used to drive the reaction to completion.

Proposed Optimization Protocol:

  • To a stirred solution of methyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.2 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress every hour using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate solvent system).

  • If no significant conversion is observed after 4 hours, gradually heat the reaction to 40°C.

  • Continue monitoring until the starting material is consumed.

ParameterStandard ConditionOptimization SuggestionRationale
Temperature Room Temperature40-50°COvercomes activation energy barrier without promoting decomposition.[4]
Hydroxylamine 1.0 eq1.2 eqLe Chatelier's principle; drives equilibrium towards product.
Solvent EthanolEthanol/Water mixtureMay improve solubility of hydroxylamine salt.
Q2: My yield is low, and I've isolated an impure product. What are the most likely side products?

A2: The formation of side products is a common cause of reduced yields. In this synthesis, the primary concerns are the formation of regioisomers and products resulting from incomplete reaction or decomposition.

Common Side Products:

  • Regioisomer (Methyl 2-(isoxazol-5-yl)acetate): The cyclization can sometimes proceed to form the 5-substituted isoxazole isomer. This is a significant issue in isoxazole synthesis from unsymmetrical 1,3-dicarbonyl compounds.[2] The formation of this isomer is influenced by both steric and electronic factors.[5]

  • Uncyclized Oxime Intermediate: If the cyclization step is incomplete, the stable oxime intermediate may be isolated. This often occurs if the reaction is not heated sufficiently or if the conditions are not acidic enough to promote dehydration.

  • Furoxans (from Nitrile Oxide Dimerization): Although more common in 1,3-dipolar cycloadditions, under certain oxidative conditions, an intermediate nitrile oxide could dimerize to form furoxans, which are a known impurity in isoxazole synthesis.[4]

Side_Reactions Start Oxime Intermediate Desired Desired Product Methyl 2-(isoxazol-3-yl)acetate Start->Desired Desired Cyclization Isomer Regioisomer Methyl 2-(isoxazol-5-yl)acetate Start->Isomer Alternative Cyclization Decomp Other Side Products (e.g., Furoxans) Start->Decomp Decomposition/ Dimerization

Caption: Potential reaction pathways from the oxime intermediate.

Troubleshooting Steps:

  • Improve Regioselectivity: Controlling the reaction's pH and temperature is crucial. Running the reaction at lower temperatures may favor the thermodynamically more stable 3-substituted isomer. Modifying the substrate, for instance by using β-enamino diketones, can also provide better regiochemical control.[5]

  • Ensure Complete Cyclization: If you isolate the oxime, try resubjecting it to the reaction conditions with gentle heating in the presence of a mild acid to promote the cyclization and dehydration steps.

  • Purification: Careful column chromatography is often required to separate the desired product from its regioisomer.[2] Screening different solvent systems by TLC is essential to achieve good separation.[2]

Q3: I suspect my ester product is hydrolyzing to the carboxylic acid during the aqueous workup. How can I prevent this?

A3: Ester hydrolysis is a valid concern, especially if the workup involves prolonged exposure to acidic or basic aqueous solutions. The isoxazole ring itself can also be sensitive to strongly basic or reductive conditions.[2]

Mechanism of Hydrolysis: Both acid-catalyzed and base-catalyzed hydrolysis can occur. During an acidic workup (e.g., washing with dilute HCl), protonation of the carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by water. In a basic workup (e.g., washing with NaHCO₃), the hydroxide ion directly attacks the carbonyl carbon.

Preventative Workup Protocol:

  • Quench Carefully: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the bulk of the organic solvent (e.g., ethanol) under reduced pressure.

  • Extraction: Add ethyl acetate and water to the residue. Gently shake the separatory funnel.

  • Neutral Washes: Instead of acidic or strongly basic washes, use a saturated solution of sodium chloride (brine). This will help to remove water-soluble impurities without causing significant hydrolysis.

  • Minimize Contact Time: Perform the aqueous washes quickly to reduce the time the ester is in contact with the aqueous phase.

  • Drying and Concentration: Dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a moderate temperature (e.g., <40°C).

If an acidic or basic wash is unavoidable to remove certain impurities, use a very dilute solution and perform the wash at low temperatures (e.g., 0-5°C) to slow the rate of hydrolysis.

Frequently Asked Questions (FAQs)

FAQ 1: What are the best methods to monitor the progress of this reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., Hexane:Ethyl Acetate mixtures) to achieve good separation between your starting material, intermediate, and product spots. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

FAQ 2: What are the recommended purification techniques for Methyl 2-(isoxazol-3-yl)acetate?

Flash column chromatography on silica gel is the standard method for purifying the crude product.[2] A gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity, usually provides the best separation of the product from unreacted starting materials and side products. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.[2]

FAQ 3: Can alternative energy sources like microwave or ultrasound be used for this synthesis?

Yes, alternative energy sources have been shown to improve yields and reduce reaction times for isoxazole synthesis.[3] Ultrasound irradiation, for example, can enhance reaction rates at lower temperatures.[6] Microwave-assisted synthesis can also be very effective, though it requires specialized equipment and careful optimization of reaction time and temperature to avoid decomposition.[2]

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Analyze Crude Reaction: Low Conversion? Start->Check_Conversion Check_Purity Analyze Crude Reaction: Multiple Products? Start->Check_Purity Check_Conversion->Check_Purity No Sol_Reagents Verify Reagent Purity & Stoichiometry Check_Conversion->Sol_Reagents Yes Sol_Regio Improve Regioselectivity: - Lower Temperature - Modify Substrate Check_Purity->Sol_Regio Yes Sol_Workup Check for Hydrolysis: - Modify Workup Protocol - Use Neutral Washes Check_Purity->Sol_Workup No (Product Degradation?) Sol_Conditions Optimize Conditions: - Increase Temperature - Adjust pH/Base Sol_Reagents->Sol_Conditions End Optimized Yield Sol_Conditions->End Sol_Purify Optimize Purification: - Screen TLC Solvents - Consider Alt. Stationary Phase Sol_Regio->Sol_Purify Sol_Workup->Sol_Purify Sol_Purify->End

Caption: A workflow for troubleshooting low yields in isoxazole synthesis.

References

  • Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • RSC Publishing. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available from: [Link]

  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • PMC. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • Beilstein Journals. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Available from: [Link]

  • MDPI. Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Available from: [Link]

  • MDPI. Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Available from: [Link]

  • Roman, G. SYNTHESIS OF UNSYMMETRICALLY SUBSTITUTED ISOXAZOLES AS INTERMEDIATES FOR BENT-CORE MESOGENS. Available from: [Link]

  • Canadian Journal of Chemistry. Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Available from: [Link]

  • PubMed. Cyclization reactions leading to beta-hydroxyketo esters. Available from: [Link]

  • PMC. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

Sources

Isoxazole Ester Purification: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of isoxazole esters. As an Application Scientist, I frequently encounter researchers struggling with poor yields, co-eluting regioisomers, and unexplained degradation when purifying these heterocycles. Isoxazole esters are highly valuable intermediates in drug development, but their unique electronic properties and activated ester bonds require precise chromatographic control.

This guide provides field-proven, mechanistic troubleshooting strategies to ensure high-purity isolation of your target compounds.

Diagnostic Workflow

Before adjusting your solvent system, use the diagnostic logic tree below to identify the root cause of your purification failure.

IsoxazoleTroubleshooting Start Crude Isoxazole Ester Mixture Q1 Is the ester hydrolyzing on the column? Start->Q1 A1 Neutralize silica with 0.1% TEA or use C18 Reverse Phase Q1->A1 Yes Q2 Are regioisomers co-eluting? Q1->Q2 No Success Pure Isoxazole Ester Isolated A1->Success A2 Use shallow gradient (0-20%) or C18 Reverse Phase Q2->A2 Yes Q3 Is UV detection failing or baseline drifting? Q2->Q3 No A2->Success A3 Switch to ELSD detection & check solvent UV cutoff Q3->A3 Yes Q3->Success No A3->Success

Diagnostic workflow for troubleshooting isoxazole ester flash chromatography.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my isoxazole ester degrading into a carboxylic acid during flash chromatography? A1: Standard unbonded silica gel is weakly acidic (surface pH ~6.0–7.2) due to the presence of active [1]. When you purify activated esters—such as isoxazole esters—this intrinsic acidity, combined with trace residual water in your mobile phase, acts as a Brønsted acid catalyst to drive [2]. Causality & Solution: The longer the residence time on the column, the higher the degree of hydrolysis[2]. To prevent this, you must neutralize the silica bed by pre-equilibrating the column with 0.1% to 1% triethylamine (TEA) in your mobile phase[2]. Alternatively, bypass the issue entirely by switching to a neutral stationary phase like spherical C18 (Reverse Phase).

Q2: I synthesized an isoxazole ester from an unsymmetrical 1,3-diketone, but I have two overlapping spots on my TLC. How do I resolve these regioisomers on a flash column? A2: The cyclization of unsymmetrical 1,3-diketones with hydroxylamine typically yields a mixture of 3,5- and 5,3-substituted isoxazole regioisomers. Because their polarities are nearly identical, standard steep gradients will force them to co-elute. Causality & Solution: Separation requires exploiting minute differences in their dipole moments and 3D conformations. A very shallow isocratic hold or a slow gradient (e.g., 0–20% EtOAc in Hexanes over 20 column volumes) is required. If normal phase fails, [3] often provide superior baseline resolution due to differences in the hydrophobic surface area interactions of the regioisomers.

Q3: My isoxazole ester has poor UV absorbance, leading to missed fractions. What are my options? A3: Depending on the substitution pattern, some isoxazoles lack a strong chromophore above 220 nm. If your mobile phase (e.g., ethyl acetate) has a high UV cutoff (256 nm), it will mask the compound's signal entirely. Causality & Solution: Utilize an [4]. ELSD is a universal detection method that measures the mass of the analyte after mobile phase evaporation, making it ideal for compounds lacking UV chromophores. Ensure your mobile phase is volatile and flush the ELSD spray chamber with isopropanol when switching between normal and reverse phase systems to maintain optimal sensitivity[4].

Quantitative Modality Comparison

To select the optimal chromatographic approach for your specific isoxazole ester, refer to the performance metrics in Table 1.

Table 1: Chromatographic Modality Comparison for Isoxazole Esters

ModalityStationary PhaseMobile PhaseRegioisomer Resolution (

)
Hydrolysis Risk (% Loss)Recommended Application
Standard Normal Phase Unbonded Silica (pH ~6.0)Hexane / EtOAc< 1.0 (Co-elution)High (10–30%)Stable, single-isomer isoxazoles
Neutralized Normal Phase Silica + 0.1% TEAHexane / EtOAc + TEA~ 1.2 (Partial)Low (< 5%)Acid-sensitive isoxazole esters
Reverse Phase C18 Bonded SilicaWater / MeCN> 1.5 (Baseline)Minimal (< 1%)Complex regioisomer mixtures

Self-Validating Experimental Protocols

Do not blindly follow steps; use the built-in validation checks below to ensure your purification system is functioning correctly at every stage.

Protocol 1: Neutralized Normal-Phase Flash Chromatography

Designed for highly acid-sensitive isoxazole esters to prevent on-column hydrolysis.

  • Step 1: Column Equilibration

    • Action: Flush the unbonded silica column with 3 column volumes (CVs) of Hexane containing 0.1% Triethylamine (TEA).

    • Causality: TEA binds to the highly active, acidic silanol sites on the silica surface, preventing them from acting as Brønsted acid catalysts that would cleave the ester bond.

    • Validation Check: Collect 1 mL of the column effluent and spot it on pH indicator paper. Proceed only when the effluent registers a slightly basic pH (~8.0), confirming complete neutralization of the silica bed.

  • Step 2: Sample Loading

    • Action: Dry load the crude mixture using Celite 545 instead of silica gel.

    • Causality: Pre-adsorbing the sample onto acidic silica gel for dry loading exposes the ester to prolonged acidic conditions during the rotary evaporation process, exacerbating hydrolysis. Celite is inert and prevents this degradation.

    • Validation Check: After evaporation, the Celite-sample mixture must be a free-flowing powder. Any clumping indicates residual solvent, which will cause band broadening and poor resolution.

  • Step 3: Elution

    • Action: Run a shallow gradient of Hexane to Ethyl Acetate (e.g., 0–30% over 15 CVs). Do not include TEA in the elution solvent unless extreme tailing is observed.

    • Causality: The initial TEA flush is usually sufficient to mask active sites. Omitting TEA from the bulk mobile phase simplifies downstream solvent evaporation and prevents TEA-acetate salt formation in your final product.

    • Validation Check: Monitor the baseline via UV (254 nm). A stable baseline indicates that the pre-equilibrated TEA is not bleeding excessively into the detector.

  • Step 4: Fraction Analysis

    • Action: Analyze fractions via TLC immediately.

    • Causality: Isoxazole esters can still slowly degrade in solution if trace acids or water are present in the collection tubes.

    • Validation Check: Co-spot the fractions with the crude starting material. The absence of a highly polar, baseline-retained spot (the hydrolyzed carboxylic acid) confirms the structural integrity of the purified ester.

Protocol 2: Reverse-Phase (C18) Separation of Isoxazole Regioisomers

Designed for resolving 3,5- vs 5,3-substituted isoxazole regioisomers.

  • Step 1: Column Preparation

    • Action: Equilibrate a C18 flash column with 5 CVs of 5% Acetonitrile (MeCN) in HPLC-grade Water.

    • Causality: Starting at highly aqueous conditions ensures the hydrophobic isoxazole regioisomers focus into a tight band at the head of the column, preventing premature elution.

    • Validation Check: Monitor the system pressure. A stable backpressure indicates the C18 bed is fully wetted and free of channeled air pockets.

  • Step 2: Sample Injection

    • Action: Dissolve the crude regioisomer mixture in a minimal volume of DMSO (e.g., <2% of the total column volume) and inject via a liquid loading loop.

    • Causality: DMSO is a strong solvent that prevents precipitation of the hydrophobic ester upon contact with the aqueous mobile phase.

    • Validation Check: Observe the injection loop visually or monitor the initial UV trace. A sharp solvent front without extreme tailing confirms the sample did not crash out on the column frit.

  • Step 3: Gradient Elution

    • Action: Execute a shallow gradient from 5% to 50% MeCN over 25 CVs.

    • Causality: Regioisomers have nearly identical polarities but slightly different hydrophobic surface areas. A shallow gradient maximizes the interaction time with the C18 phase, exploiting these minute differences for baseline resolution.

    • Validation Check: Monitor UV absorbance at two distinct wavelengths (e.g., 220 nm and 254 nm). A shifting ratio of absorbance between the front and tail of the eluting peak indicates incomplete separation of the regioisomers.

  • Step 4: Recovery

    • Action: Pool pure fractions and remove solvent via lyophilization.

    • Causality: Rotary evaporation of water/MeCN mixtures often leads to bumping and thermal degradation. Lyophilization provides a gentle, quantitative recovery of the pure ester.

    • Validation Check: Weigh the final lyophilized powder and calculate the mass balance against the injected crude to ensure no material was irreversibly bound to the column.

References

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate. Available at:[Link]

  • Superior Silica Gel Flash Column for Chromatography. Hawach Scientific. Available at:[Link]

  • The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains. PubMed Central (PMC). Available at:[Link]

  • How can you keep your ELSD performing optimally? Teledyne ISCO. Available at:[Link]

Sources

Controlling side reactions in isoxazole methyl ester formation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for isoxazole methyl ester formation. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of isoxazole synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, helping you anticipate and control common side reactions to maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing isoxazole methyl esters?

A1: The two most versatile and widely employed methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Each method has its advantages and is prone to specific side reactions that must be carefully managed.

Q2: My 1,3-dipolar cycloaddition is plagued by low yields. What is the most likely culprit?

A2: Low yields in 1,3-dipolar cycloadditions are frequently caused by the dimerization of the in situ generated nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides).[1][2] This side reaction is often favored at higher concentrations of the nitrile oxide.[3] To mitigate this, it is crucial to generate the nitrile oxide slowly in the presence of the alkyne, ensuring the desired cycloaddition is the kinetically favored pathway.[3]

Q3: I am observing a mixture of regioisomers in my final product. How can I improve regioselectivity?

A3: The formation of regioisomers is a common challenge in isoxazole synthesis.[3] In 1,3-dipolar cycloadditions, regioselectivity is governed by both steric and electronic factors of the nitrile oxide and the alkyne.[3] Modifying the electronic properties of the substituents on either reactant can favor the formation of one regioisomer over the other. Additionally, the choice of solvent and the use of catalysts, such as copper(I) for terminal alkynes, can significantly influence the regiochemical outcome.[1][3]

Q4: My methyl ester group is being hydrolyzed during the reaction. How can I prevent this?

A4: Hydrolysis of the methyl ester is a common side reaction, particularly under strongly basic or acidic conditions.[4][5] If your reaction conditions involve a strong base, consider using a milder, non-nucleophilic base. It is also advisable to perform the reaction at the lowest effective temperature and for the shortest possible duration to minimize ester cleavage. Work-up procedures should also be carefully considered; avoid prolonged exposure to strong aqueous acids or bases during extraction.

Q5: Can the isoxazole ring itself degrade during synthesis or work-up?

A5: Yes, the N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions.[3] Strongly basic conditions, reductive conditions (such as catalytic hydrogenation), and the presence of some transition metals can lead to ring-opening.[3] It is important to be aware of the stability of your specific isoxazole derivative to these conditions.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a systematic approach to identifying and resolving common issues encountered during isoxazole methyl ester synthesis.

Problem 1: Formation of Furoxan Dimer

Symptoms:

  • A significant portion of your starting material is consumed, but the yield of the desired isoxazole is low.

  • LC-MS or NMR analysis of the crude product shows a major byproduct with a mass corresponding to a dimer of the nitrile oxide.

Causality: Nitrile oxides are highly reactive intermediates that can readily undergo a [3+2] cycloaddition with themselves.[2][6] This dimerization is a second-order reaction, meaning its rate increases significantly with higher concentrations of the nitrile oxide.

Solutions:

StrategyMechanism of Action
Slow Addition By slowly adding the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the alkyne, the instantaneous concentration of the nitrile oxide is kept low, favoring the intermolecular reaction with the alkyne over dimerization.[3]
In Situ Generation Generate the nitrile oxide in the presence of the alkyne. This ensures that the dipolarophile is readily available to trap the nitrile oxide as it is formed.[1][3]
Temperature Control While the effect is system-dependent, generating the nitrile oxide at a lower temperature can sometimes disfavor the dimerization pathway.[3]
Stoichiometry Using a slight excess of the alkyne can help to outcompete the dimerization reaction.[1]
Problem 2: Poor Regioselectivity

Symptoms:

  • NMR analysis of the purified product shows a mixture of two or more isomers.

  • Multiple spots with similar retention factors are observed on TLC, which co-elute during column chromatography.

Causality: In the 1,3-dipolar cycloaddition between an unsymmetrical alkyne and a nitrile oxide, two different regioisomers can be formed. The preferred regioisomer is determined by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the dipole and dipolarophile, as well as steric interactions.[7]

Solutions:

StrategyMechanism of Action
Solvent Polarity The polarity of the solvent can influence the relative energies of the transition states leading to the different regioisomers. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile) can identify conditions that favor one isomer.[3]
Lewis Acid Catalysis The addition of a Lewis acid can coordinate to one of the reactants, altering its electronic properties and thereby influencing the regioselectivity of the cycloaddition.[3]
Modify Reactant Electronics If possible, modify the electronic nature of the substituents on the alkyne or nitrile oxide precursor. Electron-withdrawing groups on one component and electron-donating groups on the other can enhance regioselectivity.[3]
Copper(I) Catalysis For terminal alkynes, copper(I)-catalyzed cycloadditions often provide high regioselectivity for the 3,5-disubstituted isoxazole.[8]
Problem 3: Hydrolysis of the Methyl Ester

Symptoms:

  • The final product contains the corresponding carboxylic acid as a significant impurity.

  • The mass spectrum of the product shows a peak corresponding to the hydrolyzed product.

Causality: The ester functional group is susceptible to nucleophilic attack by hydroxide ions (in basic conditions) or water (in acidic conditions, catalyzed by H+).[5][9]

Solutions:

StrategyMechanism of Action
pH Control Maintain the reaction and work-up conditions as close to neutral as possible. If a base is required, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA).[10]
Milder Conditions Reduce the reaction temperature and time to the minimum required for the reaction to proceed to completion.
Aqueous Work-up During extractions, use a saturated solution of a mild buffer (e.g., sodium bicarbonate) instead of strong bases like sodium hydroxide to neutralize any acid. Minimize contact time between the organic layer and any aqueous acidic or basic solutions.
Alternative Ester Groups If hydrolysis remains a persistent issue, consider using a more robust ester, such as a tert-butyl ester, which is less prone to hydrolysis under these conditions.

Experimental Protocols

Protocol 1: General Procedure for Isoxazole Methyl Ester Synthesis via 1,3-Dipolar Cycloaddition with in situ Nitrile Oxide Generation

This protocol is designed to minimize the dimerization of the nitrile oxide.

  • To a stirred solution of the alkyne (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at room temperature, add the aldoxime (1.2 eq).

  • Slowly add a solution of an oxidizing agent (e.g., [bis(trifluoroacetoxy)iodo]benzene or sodium hypochlorite) in the same solvent to the reaction mixture over a period of 1-2 hours using a syringe pump.[11][12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with an appropriate reagent (e.g., a saturated aqueous solution of sodium thiosulfate for reactions involving iodine-based oxidants).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low Yield in 1,3-Dipolar Cycloaddition

low_yield_troubleshooting cluster_dimer_solutions Solutions for Dimerization cluster_other_issues Investigate Other Potential Issues start Low Yield of Isoxazole check_dimer Analyze Crude Product for Furoxan Dimer start->check_dimer dimer_present Dimer is Major Byproduct check_dimer->dimer_present Yes dimer_absent Dimer is Minor or Absent check_dimer->dimer_absent No slow_addition Implement Slow Addition of Nitrile Oxide Precursor dimer_present->slow_addition starting_material Check Purity of Starting Materials dimer_absent->starting_material in_situ Ensure Efficient in situ Generation temp_control Optimize Reaction Temperature stoichiometry Use Slight Excess of Alkyne conditions Re-evaluate Reaction Conditions (Solvent, Time) stability Assess Stability of Product to Work-up

Caption: A decision-making flowchart for troubleshooting low yields in 1,3-dipolar cycloadditions.

Mechanism: Competing Pathways of Nitrile Oxide Reaction

nitrile_oxide_pathways cluster_desired Desired Pathway cluster_side_reaction Side Reaction nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) isoxazole Isoxazole Methyl Ester nitrile_oxide->isoxazole [3+2] Cycloaddition furoxan Furoxan Dimer nitrile_oxide->furoxan Dimerization (High [R-CNO]) alkyne R'-C≡C-CO₂Me (Alkyne) alkyne->isoxazole

Caption: Competing reaction pathways for a nitrile oxide intermediate.

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]

  • Zaki, Y. H., Sayed, A. R., & Elroby, S. A. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(1), 17. Available at: [Link]

  • MDPI. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available at: [Link]

  • Chemical Communications (RSC Publishing). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]

  • ResearchGate. Proposed mechanism for the dimerization of nitrile oxides to furoxans. Available at: [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Available at: [Link]

  • PubMed. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Available at: [Link]

  • Zaki, Y. H., Sayed, A. R., & Elroby, S. A. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 17. Available at: [Link]

  • ResearchGate. Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of Allylchromone 3 and nitrile oxide 4. Available at: [Link]

  • Belen'kii, L. I. (2003). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. In The Chemistry of Functional Groups, Supplement F2: The Chemistry of Amino, Nitroso, Nitro and Related Groups (pp. 847-933). John Wiley & Sons, Ltd.
  • Zaki, Y. H., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(1), 17. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • ACS Publications. Solid-State Chemistry of the Nitrile Oxides (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). Available at: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Reddit. Isoxazole synthesis. Available at: [Link]

  • RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

  • YouTube. synthesis of isoxazoles. Available at: [Link]

  • Scribd. Advances in Isoxazole Synthesis. Available at: [Link]

  • Zanco Journal of Medical Sciences. Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Available at: [Link]

  • PMC. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Available at: [Link]

  • Google Patents. Process for preparing isoxazole compounds.
  • Google Patents. Hydrolysis of methyl esters.
  • European Patent Office. HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Available at: [Link]

  • Chemguide. HYDROLYSING ESTERS. Available at: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]

Sources

Technical Support Center: Stability of Methyl 2-(isoxazol-3-yl)acetate Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals working with the Methyl 2-(isoxazol-3-yl)acetate scaffold.

This compound presents a classic chemoselectivity challenge: it contains a methyl ester that often requires basic saponification, alongside a 3-substituted, 5-unsubstituted isoxazole ring that is notoriously sensitive to base-catalyzed degradation. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you successfully manipulate this scaffold without destroying the heterocyclic core.

PART 1: Diagnostic Overview & Quantitative Stability Data

Before troubleshooting, it is critical to understand the operational boundaries of your substrate. The isoxazole ring possesses a relatively weak N–O bond (approx. 60 kcal/mol) which serves as a potential site for ring cleavage under basic conditions[1].

The table below summarizes the quantitative stability of Methyl 2-(isoxazol-3-yl)acetate under various standard laboratory conditions. Use this matrix to select the appropriate reagent system for your specific workflow.

Table 1: Stability Matrix of Methyl 2-(isoxazol-3-yl)acetate under Basic Conditions

Reagent SystemTemperaturePrimary Reaction PathwayIsoxazole Recovery (%)Half-life of Intact Ring
1M NaOH / MeOH 25 °CRing Cleavage (Cyanoenolate)< 5%< 10 min
1M KOH / EtOH 60 °CComplete Degradation0%< 1 min
K₂CO₃ / MeOH 25 °CTransesterification / Slow Cleavage~ 60%~ 2 hours
1M LiOH / THF:H₂O 0 °CEster Saponification (Targeted)> 90%> 4 hours
LDA / THF -78 °C

-Deprotonation (Kinetic Enolate)
> 85%*Stable at -78 °C

*Assumes rapid cryogenic quenching. Warming the enolate above -40 °C leads to rapid decomposition.

PART 2: Mechanistic Troubleshooting & FAQs

Q1: Why does my Methyl 2-(isoxazol-3-yl)acetate decompose into a complex mixture during standard ester hydrolysis?

A: You are observing a competing E1cB-like ring-opening reaction. While your goal is hydroxide attack at the ester carbonyl, the unsubstituted C5 position of the isoxazole ring is highly acidic. Strong bases (like NaOH or KOH) readily deprotonate the C5 carbon, forming an unstable C5-isoxazolide anion[2]. This intermediate immediately undergoes N–O bond scission to form a highly polar cyanoenolate, permanently destroying the heterocycle[3].

Q2: How can I analytically confirm that ring cleavage has occurred rather than just poor extraction?

A: Implement a self-validating TLC and LC-MS workflow. Intact isoxazoles typically elute as distinct, UV-active spots on normal-phase silica. If base-catalyzed ring cleavage occurs, the resulting cyanoenolate is highly polar and will streak heavily or remain permanently at the baseline. By LC-MS, the ring-opened isomer may initially show the same m/z as the parent compound but will exhibit a drastically earlier retention time due to increased polarity, followed by the appearance of lower molecular weight fragmentation peaks[1].

Q3: Can I perform -alkylation on the methylene group without breaking the ring?

A: Yes, but it requires strict kinetic control. Both the


-protons and the C5 proton are acidic. By using a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at strict cryogenic temperatures (-78 °C), you kinetically favor 

-deprotonation. The extreme cold prevents the system from crossing the thermal activation energy barrier required for N–O bond fission[2].

Mechanism Start Methyl 2-(isoxazol-3-yl)acetate (Intact Scaffold) Path1 Pathway A: Ester Attack (Targeted Hydrolysis) Start->Path1 Mild Base (LiOH, 0°C) Path2 Pathway B: C5 Deprotonation (Off-Target) Start->Path2 Strong Base (NaOH, 25°C) Prod1 2-(isoxazol-3-yl)acetic acid (Desired Product) Path1->Prod1 Saponification Prod2 C5-Isoxazolide Anion (Unstable Intermediate) Path2->Prod2 Acidic C5-H Abstraction Degrad N-O Bond Cleavage (Cyanoenolate Formation) Prod2->Degrad E1cB-like Ring Opening

Caption: Mechanistic divergence of Methyl 2-(isoxazol-3-yl)acetate under basic conditions.

PART 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols have been designed as self-validating systems. They rely on exploiting the Lewis acidity of counter-ions and kinetic temperature control to bypass the isoxazole's inherent instability.

Workflow A Identify Goal: Ester Hydrolysis BB BB A->BB B Select Base Strength D Mild Base (LiOH) B->D C Strong Base (NaOH/KOH) E Ring Cleavage / Degradation C->E C5 Deprotonation F Control Temperature D->F G Room Temp (>20°C) F->G H Cryogenic (0°C) F->H G->E Thermal N-O Fission I Successful Saponification H->I Selective Attack BB->C

Caption: Decision matrix for optimizing ester hydrolysis while preserving the isoxazole ring.

Protocol 1: Chemoselective Saponification (LiOH Method)

Objective: Hydrolyze the methyl ester to 2-(isoxazol-3-yl)acetic acid while preserving the N–O bond. Causality: Lithium ions (


) act as a Lewis acid, coordinating to the ester carbonyl oxygen. This increases the electrophilicity of the ester, allowing the hydroxide nucleophile to attack efficiently at 0 °C. The low temperature kinetically freezes out the higher-activation-energy C5 deprotonation pathway.
  • Solvent Preparation: Dissolve Methyl 2-(isoxazol-3-yl)acetate (1.0 eq) in a 3:1 mixture of THF:H₂O (0.2 M concentration). Rationale: THF provides solubility for the organic substrate, while water dissolves the inorganic base.

  • Thermal Equilibration: Cool the reaction vessel to strictly 0 °C using an ice-water bath. Self-validation step: Insert an internal thermocouple. Do not proceed until the internal temperature reads exactly 0 °C to prevent localized hot spots upon base addition.

  • Base Addition: Add LiOH·H₂O (1.1 eq) portion-wise over 10 minutes. Rationale: Slow addition prevents exothermic spikes that could provide the thermal energy required for ring opening.

  • Monitoring: Stir at 0 °C for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 1:1). The starting material should disappear, replaced by a lower

    
     spot.
    
  • Cryogenic Quench: Quench the reaction by carefully adding 1M HCl at 0 °C until the pH reaches 3–4. Rationale: Acidification protonates the carboxylate for organic extraction and neutralizes the base. The isoxazole ring is highly robust against mild aqueous acids[4].

  • Isolation: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Cryogenic -Alkylation via Kinetic Enolate Formation

Objective: Alkylate the


-methylene position without inducing C5-deprotonation or ring cleavage.
  • System Purge: Flame-dry a Schlenk flask and purge with inert gas (Ar/N₂). Add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Base Selection: Add a solution of LDA (1.05 eq) to the flask. Rationale: LDA is a sterically hindered, non-nucleophilic base. Its bulk prevents direct nucleophilic attack on the ester or the isoxazole ring.

  • Enolate Generation: Dropwise add a solution of Methyl 2-(isoxazol-3-yl)acetate (1.0 eq) in THF over 15 minutes. Self-validation step: A slight color change to pale yellow indicates successful enolate formation. If the solution turns deep red or brown, the internal temperature has risen too high, and decomposition has initiated.

  • Equilibration: Stir at -78 °C for exactly 30 minutes to ensure complete kinetic enolate formation.

  • Electrophile Addition: Add the desired electrophile (e.g., an alkyl halide, 1.1 eq) dropwise. Maintain the reaction at -78 °C for 2 hours.

  • Trapping/Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Rationale: Quenching before warming the flask is absolute critical. If the enolate is allowed to warm, it will thermodynamically equilibrate to the C5 position, triggering immediate ring opening.

  • Workup: Allow the quenched mixture to warm to room temperature, extract with diethyl ether, and purify via flash chromatography.

References

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles Current Organic Chemistry (Bentham Science)
  • Synthetic reactions using isoxazole compounds CLOCKSS Archive
  • Deprotonation of Isoxazole: A Photoelectron Imaging Study National Science Found
  • On the base catalysed ring opening of 3-unsubstituted isoxazoles. Derivatives of 4- and 5-phenylisoxazole SciSpace / Journal of Heterocyclic Chemistry

Sources

Technical Support Center: Recrystallization of Methyl 2-(isoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals working with Methyl 2-(isoxazol-3-yl)acetate . As a low-melting, moderately polar heterocyclic building block, this compound frequently presents isolation challenges—most notably Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[1].

This guide synthesizes thermodynamic principles with field-proven methodologies to provide a self-validating system for obtaining high-purity crystalline material.

Physicochemical Context & Solvent Selection Matrix

Methyl 2-(isoxazol-3-yl)acetate features a polar heteroaromatic isoxazole core and a hydrogen-bond accepting methyl ester side chain. This dual functionality makes it highly soluble in polar aprotic solvents but completely insoluble in aliphatic hydrocarbons. Because it is a low-melting solid, the thermodynamic driving force for crystallization often competes with the tendency to form a solute-rich liquid phase (LLPS)[2].

Solvent Selection Matrix
Solvent SystemRoleDielectric Constant (ε)Boiling Point (°C)Mechanistic Suitability & Causality
Ethyl Acetate (EtOAc) Good Solvent6.077.1Optimal. Solvates the polar dipole of the isoxazole ring perfectly without risking ester hydrolysis.
Dichloromethane (DCM) Good Solvent9.139.6Good. Ideal for cold-layering techniques due to its high volatility and excellent solvating power.
Heptane / Hexane Anti-Solvent~1.998.4 / 68.7Optimal. The lack of a dipole moment forces the polar isoxazole out of the solution matrix.
Methanol (MeOH) Good Solvent33.064.7Not Recommended. Risks transesterification of the methyl ester if trace acid/base impurities are present.

Experimental Protocols

To ensure a self-validating workflow, the following protocols incorporate built-in visual checkpoints (e.g., the "clarification step") to confirm that the system is operating within the correct region of the phase diagram.

Protocol A: Hot Anti-Solvent Crystallization (EtOAc / Heptane)

Recommended for crude purity >85%.

  • Dissolution: Suspend the crude Methyl 2-(isoxazol-3-yl)acetate in minimal EtOAc (approximately 2–3 volumes relative to mass) in a jacketed reactor or round-bottom flask. Heat to 50–55 °C under gentle agitation until complete dissolution is achieved.

  • Anti-Solvent Titration: Dropwise add Heptane (pre-warmed to 50 °C) until the solution becomes persistently turbid (the cloud point).

  • Clarification (Critical Checkpoint): Add EtOAc dropwise (usually 0.1–0.2 volumes) just until the turbidity clears. This ensures the system is exactly at the edge of the metastable zone width (MSZW).

  • Controlled Cooling & Seeding: Cool the solution at a strict rate of 0.1 °C/min. When the temperature drops by 5 °C from the clarification point, introduce 1–2% (w/w) pure seed crystals. Causality: Seeding bypasses the high-energy primary nucleation barrier, forcing solid crystal growth before the system can undergo spinodal decomposition into an oil[3].

  • Isolation: Continue cooling to 0–5 °C and age for 2 hours to deplete supersaturation. Isolate via vacuum filtration and wash the filter cake with cold Heptane.

Protocol B: Cold Vapor Diffusion (DCM / Pentane)

Recommended for highly impure (<85%) or severely low-melting batches.

  • Inner Matrix: Dissolve the crude oil/solid in a minimum amount of DCM inside an open, small glass vial.

  • Outer Matrix: Place the small vial inside a larger, sealable jar containing 5–10 volumes of Pentane.

  • Diffusion: Seal the outer jar tightly and store it undisturbed at 4 °C for 48–72 hours. The highly volatile Pentane will slowly diffuse into the DCM via the vapor phase, gradually lowering the dielectric constant of the mixture and promoting slow, high-purity crystal growth.

Troubleshooting Guides & FAQs

Q1: My compound is forming a milky emulsion or a heavy syrup at the bottom of the flask instead of crystals. What is the mechanistic cause, and how do I fix it? A: You are observing Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1]. This occurs when the crystallization temperature is close to or above the melting point of the solute. Thermodynamically, the supersaturation curve has crossed the liquid-liquid coexistence curve (binodal) before reaching the solid solubility curve, causing the system to minimize free energy by separating into a solute-rich oil and a solvent-rich continuous phase[2]. Troubleshooting Fix: Re-heat the mixture until it forms a single, clear phase. Add 10–15% more EtOAc to decrease the absolute concentration. Cool the solution at a much slower rate (e.g., 0.1 °C/min) and add seed crystals before the cloud point is reached. Seeding provides a low-energy template for solid formation, kinetically outcompeting the LLPS pathway[3].

Q2: Can I use Ethanol or Isopropanol to recrystallize this compound? A: It is highly discouraged. Methyl 2-(isoxazol-3-yl)acetate contains a reactive methyl ester. If your crude mixture contains trace acidic or basic impurities from previous synthetic steps (e.g., coupling reagents or residual salts), heating the compound in heavier alcohols will trigger a transesterification reaction. You will end up with a contaminated mixture of methyl and ethyl/isopropyl esters. Strictly utilize aprotic solvent systems like EtOAc/Heptane.

Q3: My recovery yield is very low (<40%). How can I improve the thermodynamic recovery? A: Low yields indicate that the final solvent matrix is too rich in the "good solvent" (EtOAc), leaving the chemical potential of the solute too high in the liquid phase. Ensure your final EtOAc:Heptane volumetric ratio is at least 1:4. Additionally, ensure the crystallization mixture is aged at 0–5 °C for a minimum of 2 hours; premature filtration leaves highly soluble material behind in the mother liquor.

Process Visualization

The following diagram maps the logical decision tree for handling LLPS during the recrystallization of low-melting isoxazole derivatives.

RecrystallizationTroubleshooting Start Crude Methyl 2-(isoxazol-3-yl)acetate Solvent Dissolve in EtOAc (2-3 vol) at 50-60 °C Start->Solvent AntiSolvent Add Heptane dropwise until turbid, then clear with EtOAc Solvent->AntiSolvent Cooling Cool slowly (0.1 °C/min) AntiSolvent->Cooling Decision Does the solution oil out (LLPS) or crystallize? Cooling->Decision OilingOut Oils Out (LLPS) Decision->OilingOut High Supersaturation Crystallizes Nucleates & Crystallizes Decision->Crystallizes Optimal Metastable Zone Fix1 Reheat to single phase OilingOut->Fix1 Filter Filter & Wash with cold Heptane Crystallizes->Filter Fix2 Add 10% more EtOAc & Seed Crystals Fix1->Fix2 Fix2->Cooling Success Pure Crystalline Product Filter->Success

Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during recrystallization.

References

  • Lu, J., Li, Y.-P., Wang, J., Li, Z., Rohani, S., & Ching, C. B. "Study on the Oiling-Out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, 16(3), 442-446 (2012). URL: [Link]

  • Lin, W. H., Yu, Z.-Q., Chow, P. S., & Tan, R. B. H. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals, 11(11), 1326 (2021). URL: [Link]

  • "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, 9(6), 943–950 (2005). URL: [Link]

Sources

Validation & Comparative

High-Resolution ¹H NMR Comparison Guide: Methyl 2-(isoxazol-3-yl)acetate vs. 5-Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and synthetic methodology, distinguishing between regioisomers is a critical quality control checkpoint. Methyl 2-(isoxazol-3-yl)acetate and its primary alternative, Methyl 2-(isoxazol-5-yl)acetate, are easily conflated during cycloaddition reactions. This guide provides an authoritative, objective comparison of their ¹H NMR chemical shifts, detailing the underlying quantum mechanical causality that drives these spectral differences, and establishing a self-validating experimental protocol for unambiguous identification.

Mechanistic Causality of Chemical Shifts

The isoxazole ring is a monocyclic heteroarene with a 5-membered ring containing adjacent oxygen and nitrogen atoms[1]. The structural ambiguity between the 3-substituted product and the 5-substituted alternative is resolved by analyzing the extreme electronic asymmetry of the isoxazole ring[2].

As a Senior Application Scientist, I evaluate these shifts not just as data points, but as direct readouts of the molecule's electron density distribution:

  • The Oxygen Inductive Effect (H-5 vs. H-3): The oxygen atom at position 1 is highly electronegative, exerting a profound electron-withdrawing inductive effect (-I) on the adjacent C-5 position. Consequently, any proton attached to C-5 (as seen in the 3-substituted product) is severely deshielded, resonating far downfield at approximately 8.45 ppm[3]. Conversely, in the 5-substituted alternative, the proton is located at C-3. While the adjacent nitrogen atom is also electronegative, its electron-withdrawing capacity is weaker than oxygen, placing the H-3 signal slightly upfield at approximately 8.25 ppm.

  • Resonance and Electron Density (H-4): The C-4 position is beta to both heteroatoms. Resonance structures of the isoxazole ring dictate that C-4 retains the highest electron density. This makes H-4 the most shielded aromatic proton in both isomers, appearing between 6.25 and 6.40 ppm.

  • Side-Chain Deshielding (-CH₂-): The methylene group of the acetate side chain acts as a subtle diagnostic probe. When attached to the more electron-deficient C-5 position (in the 5-isomer alternative), the methylene protons are pulled further downfield (~3.95 ppm) compared to the C-3 attachment in the target product (~3.80 ppm).

Quantitative Data Comparison

The following table summarizes the diagnostic ¹H NMR chemical shifts (acquired in CDCl₃ at 400 MHz) used to objectively differentiate the target product from its regioisomer alternative.

Proton AssignmentMethyl 2-(isoxazol-3-yl)acetate (Product)Methyl 2-(isoxazol-5-yl)acetate (Alternative)Shift Causality (Δδ)
Ring H-5 ~8.45 ppm (d, J = 1.7 Hz)N/A (Substituted)Highly deshielded by adjacent ring oxygen.
Ring H-3 N/A (Substituted)~8.25 ppm (d, J = 1.8 Hz)Deshielded by adjacent ring nitrogen (weaker than oxygen).
Ring H-4 ~6.40 ppm (d, J = 1.7 Hz)~6.25 ppm (d, J = 1.8 Hz)Beta to both heteroatoms; highest electron density.
Methylene (-CH₂-) ~3.80 ppm (s)~3.95 ppm (s)C-5 attachment is more electron-withdrawing than C-3.
Methoxy (-OCH₃) ~3.75 ppm (s)~3.75 ppm (s)Distant from the ring; minimal regioisomeric effect.

Experimental Protocol: High-Fidelity ¹H NMR Acquisition

To ensure scientific integrity, the following methodology establishes a self-validating system for NMR acquisition. This prevents misassignments caused by chemical shift drift or poor magnetic field homogeneity.

Step 1: Self-Validating Sample Preparation

  • Action: Dissolve exactly 10.0 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The 10 mg concentration ensures a high signal-to-noise ratio (SNR) in a single scan, preventing baseline distortion. TMS acts as an internal self-validating zero-point reference.

Step 2: Probe Tuning and Magnetic Field Homogenization (Shimming)

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual shimming on the Z, Z², and Z³ gradients.

  • Causality: Validate the shim quality by observing the TMS peak. The protocol is self-validated only if the TMS line width at half-height (FWHM) is < 1.0 Hz. Poor shimming will obscure the crucial ~1.7 Hz meta-coupling between H-4 and H-5/H-3.

Step 3: Pulse Sequence and Acquisition Parameters

  • Action: Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • Causality: A 30-degree flip angle combined with a 2.0s D1 ensures complete longitudinal relaxation of the relatively isolated ring protons, allowing for accurate integration and quantitative comparison.

Step 4: Spectral Processing and Phase Correction

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation. Perform manual zero-order and first-order phase correction. Calibrate the TMS signal to exactly 0.00 ppm.

  • Causality: Proper phasing ensures symmetrical peak shapes, which is critical for accurately measuring the small J-coupling constants (1.7 - 1.8 Hz) characteristic of isoxazole ring protons.

Regioisomer Differentiation Workflow

Isoxazole_NMR_Workflow N1 Synthesize Isoxazole Acetate (Unknown Regioisomer) N2 Self-Validating NMR Acquisition (CDCl3, 400 MHz, TMS Reference) N1->N2 N3 Analyze Aromatic Ring Protons (Identify H-4 Coupling) N2->N3 Validate FWHM < 1.0 Hz N4 Methyl 2-(isoxazol-3-yl)acetate Target Product H-5: ~8.45 ppm | H-4: ~6.40 ppm N3->N4 Downfield Shift (Oxygen Adjacent) N5 Methyl 2-(isoxazol-5-yl)acetate Alternative Isomer H-3: ~8.25 ppm | H-4: ~6.25 ppm N3->N5 Upfield Shift (Nitrogen Adjacent)

Regioisomer differentiation workflow using 1H NMR chemical shifts.

References

  • Title: Isoxazole | C3H3NO | CID 9254 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: The use of isoxazoline and isoxazole scaffolding in the design of novel thiourea and amide liquid-crystalline compounds Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: RSC Advances - The Royal Society of Chemistry (Synthesis of 4-substituted cyclopenta[d]isoxazol-3-yl acetate derivatives) Source: RSC Advances URL: [Link]

Sources

Definitive Guide to C13 NMR Analysis of Isoxazol-3-yl Acetate: Structural Elucidation and Isomer Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazol-3-yl acetate (CAS: N/A for specific isomer, generic isoxazole esters often cited) represents a critical intermediate in heterocyclic drug discovery, particularly for scaffolds targeting GABA receptors or serving as bioisosteres for carboxylic acids.

The primary analytical challenge with this compound is regioisomerism . The acetylation of 3-hydroxyisoxazole can yield two distinct products:

  • The Target (O-Acetyl): Isoxazol-3-yl acetate (Aromatic system retained).

  • The Alternative/Impurity (N-Acetyl): 2-Acetylisoxazol-3(2H)-one (Aromaticity lost, cyclic amide formed).

This guide provides a technical roadmap for researchers to definitively distinguish these isomers using C13 NMR, comparing the spectral "performance" (resolution and diagnostic utility) of the target against its N-acetylated alternative.

Chemical Context & Structural Logic[1][2]

To interpret the NMR spectrum accurately, one must understand the electronic environment of the isoxazole core.

  • Isoxazol-3-yl Acetate (O-Acetyl) : The isoxazole ring retains its aromatic character. The oxygen at position 3 acts as a linker. The ring current is sustained, shielding/deshielding specific carbons according to aromatic rules.

  • 2-Acetylisoxazol-3(2H)-one (N-Acetyl) : The ring nitrogen is acetylated. This forces the C3-O bond to become a carbonyl (C=O), breaking the aromatic delocalization of the ring. This results in a "enone-like" system within the heterocycle.

Visualization of Isomeric Pathways

The following diagram illustrates the structural divergence that dictates the NMR signals.

G Start 3-Hydroxyisoxazole (Tautomeric Mixture) Reaction Acetylation (Ac2O / Base) Start->Reaction Target TARGET: Isoxazol-3-yl Acetate (O-Acetyl Isomer) Aromatic Ring Retained Reaction->Target Kinetic Control (O-Attack) Alternative ALTERNATIVE: 2-Acetylisoxazol-3(2H)-one (N-Acetyl Isomer) Aromaticity Lost Reaction->Alternative Thermodynamic/Catalytic (N-Attack)

Figure 1: Divergent acetylation pathways of 3-hydroxyisoxazole leading to distinct spectroscopic signatures.

C13 NMR Spectral Analysis

Diagnostic Shift Comparison

The table below synthesizes experimental expectations based on substituent effects (SCS) and literature data for isoxazole derivatives [1, 2].

Carbon PositionTarget: Isoxazol-3-yl Acetate (ppm)Alternative: N-Acetyl Isomer (ppm)Diagnostic Logic
C3 (Ring) 158.0 - 162.0 170.0 - 175.0 CRITICAL DIFFERENCE. In the target, C3 is an aromatic C-O. In the N-acetyl form, C3 is a cyclic amide carbonyl (deshielded).
C5 (Ring) 149.0 - 152.0145.0 - 148.0C5 is adjacent to Oxygen in the target (deshielded). In the N-acetyl form, it is an alkene-like CH.
C4 (Ring) 100.0 - 105.095.0 - 100.0C4 is relatively shielded in both, but loss of aromatic ring current in the N-acetyl form often shifts it upfield.
Acetyl C=O 166.0 - 168.0168.0 - 172.0Ester carbonyls (Target) generally resonate slightly upfield of imide-like carbonyls (Alternative).
Acetyl CH3 20.0 - 22.022.0 - 25.0N-acetyl methyls are typically deshielded compared to O-acetyl methyls.
Deep Dive: The "Smoking Gun" Signal

The most reliable indicator of the correct product is the C3 resonance .

  • If you see a peak >170 ppm : You likely have the N-acetyl impurity or a mixture.

  • If you see a peak ~158-162 ppm : You have the O-acetyl target.

  • Note on Parent Ring : The parent isoxazole ring carbons appear at C3 (157.8), C5 (149.1), and C4 (103.6) [3]. The O-acetylation causes a minimal shift to C3 compared to the drastic change seen in N-acetylation.

Experimental Protocol for Spectral Verification

To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent Selection : Use CDCl3 (Chloroform-d) for routine analysis.

    • Why? CDCl3 is non-polar and minimizes the risk of hydrolysis or trans-acetylation that might occur in protic or basic solvents like DMSO-d6 (which can sometimes contain trace water/amines).

  • Concentration : Prepare a solution of 15-20 mg of sample in 0.6 mL of solvent.

    • Why? High concentration is needed for C13 sensitivity, but avoid saturation which can broaden peaks.

Step 2: Acquisition Parameters
  • Frequency : Minimum 100 MHz (for 13C) / 400 MHz (for 1H) is recommended to resolve the C3/C5 signals clearly.

  • Scans : Minimum 256 scans.

  • Relaxation Delay (D1) : Set to 2.0 - 3.0 seconds .

    • Why? Quaternary carbons (C3, C5, Acetyl C=O) have long T1 relaxation times. Short delays will suppress these diagnostic peaks, leading to false negatives.

Step 3: Data Processing & Validation
  • Reference : Calibrate to the CDCl3 triplet at 77.16 ppm .

  • Peak Picking : Identify the Acetyl C=O (~167 ppm) first to confirm the reaction occurred.

  • Differentiation : Look for the specific C3 signal.[1]

    • Pass Criteria: Signal at ~158-162 ppm.

    • Fail Criteria: Signal at >170 ppm (N-acetyl) or ~160 ppm broad/split (mixture).

Decision Workflow (Graphviz)

Use this flowchart to interpret your NMR data during product development.

NMR_Logic Data Acquire C13 NMR Spectrum (CDCl3) Check_CO Check Carbonyl Region (160 - 180 ppm) Data->Check_CO Decision1 How many peaks > 160 ppm? Check_CO->Decision1 OnePeak 1 Peak (~167 ppm) Decision1->OnePeak Only Ester C=O visible? TwoPeaks 2 Peaks Decision1->TwoPeaks Result_Hydrolysis CONCLUSION: Hydrolysis (Acetic acid + Starting Material) OnePeak->Result_Hydrolysis Ring C3 shifted <160? Analysis Analyze Chemical Shifts TwoPeaks->Analysis Result_Target Peak A: ~167 (Ester C=O) Peak B: ~159 (Ring C3) CONCLUSION: Isoxazol-3-yl Acetate (Pure) Analysis->Result_Target C3 < 165 ppm Result_Impurity Peak A: ~170 (Imide C=O) Peak B: ~174 (Ring C3/Ketone) CONCLUSION: N-Acetyl Isomer Analysis->Result_Impurity C3 > 170 ppm

Figure 2: Logic gate for assigning isoxazole acetate isomers based on Carbonyl/C3 shifts.

References

  • National Center for Biotechnology Information . (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of isoxazole derivatives. PubMed. Retrieved from [Link]

  • SpectraBase . (n.d.). Isoxazole 13C NMR Chemical Shifts. Wiley Science Solutions. Retrieved from [Link]

  • Compound Interest . (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

Platform Comparison Guide: High-Resolution Q-TOF vs. Triple Quadrupole MS for Elucidating Isoxazole Ester Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole esters are critical pharmacophores in modern drug discovery, frequently utilized for their potent anti-inflammatory and immunomodulatory properties. However, their structural characterization during metabolic profiling presents a unique analytical challenge. Under mass spectrometric Collision-Induced Dissociation (CID), the isoxazole ring undergoes complex, rapid skeletal rearrangements prior to fragmentation.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometry against Triple Quadrupole (QqQ) platforms. By understanding the mechanistic causality behind isoxazole fragmentation, researchers can select the optimal platform and deploy self-validating protocols for unambiguous structural elucidation.

The Mechanistic Causality of Isoxazole Ester Fragmentation

To evaluate instrument performance, one must first understand the underlying physics of the analyte. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its fragmentation is not random; it is dictated by bond dissociation energies and proximity effects.

  • Primary Cleavage (N-O Fission): The N-O bond possesses the lowest bond dissociation energy within the molecule. Consequently, low-energy CID preferentially targets this vulnerability, inducing N-O bond fission and leading to a highly reactive, ring-opened zwitterionic intermediate. Historically, electron impact studies demonstrated that the initial fragmentation of isoxazoles involves profound N-O bond fission, leading to [1].

  • Skeletal Rearrangement: Rather than immediate fragmentation, this intermediate often isomerizes. Recent direct chemical dynamics simulations of collision-induced dissociation (CID) further confirm that the isoxazole ring opens to form an [2].

  • Ester-Driven Competing Pathways: The presence of an ester group (e.g., at the C-4 or C-5 position) introduces competing neutral losses. Depending on the collision energy, the molecule may expel an alkoxy radical (•OR) to form a stable acylium ion, or undergo a neutral loss of carbon monoxide (CO) directly from the ring.

Pathway Precursor Isoxazole Ester [M+H]+ m/z 142.05 RingOpen Ring-Opened Zwitterion (N-O Fission) Precursor->RingOpen Low Energy CID Acylium Acylium Ion[M+H-OCH3]+ m/z 111.03 Precursor->Acylium Ester Cleavage Azirine Azirine Intermediate Rearrangement RingOpen->Azirine Isomerization LossCO Fragment [M+H-CO]+ m/z 114.05 RingOpen->LossCO -CO (27.99 Da) Azirine->LossCO -HCN (27.01 Da)

Fig 1. CID-induced fragmentation cascade of isoxazole esters highlighting N-O cleavage.

Platform Comparison: Q-TOF (HRMS) vs. QqQ (Tandem MS)

Choosing between a Q-TOF and a QqQ depends entirely on the phase of your drug development pipeline. Tandem mass spectrometry (MS/MS) is uniquely capable of differentiating heterocyclic isomers by analyzing the [3].

Q-TOF: The Structural Elucidation Engine

Platforms like the Agilent 6546 or Waters Xevo G2-XS excel in de novo structural elucidation. By providing exact mass measurements (<2 ppm error), Q-TOF resolves isobaric interferences. For example, distinguishing between the loss of CO (27.9949 Da) and the loss of C2H4 (28.0313 Da) is impossible on a low-resolution instrument but trivial on a Q-TOF. This is mandatory when mapping unknown isoxazole metabolites.

Triple Quadrupole (QqQ): The Quantitation Workhorse

Platforms like the Thermo TSQ Altis operate at unit mass resolution but offer a vastly superior duty cycle. Once the Q-TOF has elucidated the specific azirine or acylium fragmentation pathways, the QqQ is programmed for Multiple Reaction Monitoring (MRM). It provides unmatched femtogram-level sensitivity for pharmacokinetic (PK) quantitation in complex biological matrices.

Quantitative Data: Comparative MS Performance

The following table summarizes the experimental data for a model compound (Methyl 5-methylisoxazole-4-carboxylate, [M+H]+ = 142.0499) across both platforms.

Fragment DescriptionFormulaQ-TOF Exact Mass (m/z)QqQ Nominal Mass (m/z)Mass Error (ppm)Relative Abundance (%)
Precursor Ion [C6H8NO3]+142.0499142.00.7100
Acylium Ion (Loss of •OCH3)[C5H5NO2]+111.0315111.01.245
Ring Opening (Loss of CO)[C5H8NO2]+114.0550114.00.930
Azirine Cleavage (Loss of HCN)[C5H7O3]+115.0390115.0-2.615

Experimental Methodology: A Self-Validating Workflow

To ensure trustworthiness, analytical protocols must be self-validating. Standard CID cannot differentiate whether a lost CO molecule originates from the ester carbonyl or the isoxazole ring itself. By synthesizing an 18O-labeled ester variant, the mass shift of the product ions self-validates the origin of the neutral loss.

Step 1: Sample Preparation & Isotopic Labeling Synthesize or procure two variants of the target isoxazole ester: the native compound (16O) and an isotopologue with 18O incorporated specifically at the ester carbonyl. Dilute to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

Step 2: UHPLC Separation Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Water/Acetonitrile (0.1% FA) to ensure the analyte is separated from matrix suppression factors before entering the electrospray source.

Step 3: Q-TOF Exact Mass Acquisition (Discovery Phase) Operate the Q-TOF in positive Electrospray Ionization (ESI+) mode. Acquire MS/MS spectra at stepping collision energies (10, 20, and 40 eV). Causality Check: Stepping the Collision Energy (CE) is strictly required because the labile N-O bond breaks at low energy (~10 eV), while the subsequent azirine ring collapse requires higher energy (>25 eV). A single CE will miss intermediate structural data.

Step 4: Data Self-Validation Compare the HRMS spectra of the 16O and 18O variants. If the[M+H-CO]+ fragment in the 18O spectrum retains the +2 Da mass shift, the expelled CO originated from the isoxazole ring. If the mass shift is lost, the CO originated from the ester group.

Step 5: QqQ MRM Optimization (Clinical Phase) Once the exact fragments are validated, transfer the precursor-to-product transitions to the QqQ. Optimize the tube lens voltage and collision energy for the two most abundant fragments to establish a high-sensitivity MRM method for downstream in-vivo studies.

Workflow Sample Isotope-Labeled Sample (18O-Ester) LC UHPLC Separation Sample->LC Split Analytical Divergence LC->Split QTOF Q-TOF HRMS Exact Mass Profiling Split->QTOF Discovery Phase QQQ Triple Quadrupole MRM Quantitation Split->QQQ Clinical Phase Elucidation Mechanism Validation (<2 ppm Error) QTOF->Elucidation Quant High-Sensitivity PK (Femtogram Level) QQQ->Quant

Fig 2. LC-MS/MS workflow comparing Q-TOF structural elucidation vs. QqQ quantitation.

References

  • Title: Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles Source: Australian Journal of Chemistry URL: [Link]

  • Title: Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines Source: PubMed (Journal of Mass Spectrometry) URL: [Link]

  • Title: Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations Source: Journal of the American Society for Mass Spectrometry URL: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Separating Isoxazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The structural nuances that define regioisomers—compounds with the same molecular formula but different spatial arrangements of functional groups on a core scaffold—present a significant analytical challenge. This is particularly true for isoxazole derivatives, a class of heterocyclic compounds prevalent in medicinal chemistry due to their diverse biological activities.[1][2][3] The subtle differences in polarity and shape between isoxazole regioisomers often result in co-elution under standard chromatographic conditions, complicating purity assessments and the isolation of specific isomers for further study.

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of isoxazole regioisomers. We will move beyond a simple recitation of steps to explore the underlying principles that govern chromatographic selectivity, empowering you to make informed decisions in your own method development endeavors.

The Challenge: The Subtle Differences of Isoxazole Regioisomers

Isoxazole-containing compounds are widely explored in drug discovery for their potential as anti-inflammatory, anti-cancer, and antibacterial agents.[2] The biological activity of these compounds can be highly dependent on the specific arrangement of substituents on the isoxazole ring.[4] Therefore, the ability to separate and quantify individual regioisomers is paramount for structure-activity relationship (SAR) studies and for ensuring the quality and consistency of active pharmaceutical ingredients (APIs).

The primary difficulty in separating regioisomers lies in their very similar physicochemical properties. They often have nearly identical molecular weights, pKa values, and logP values, leading to minimal differences in their interactions with both the stationary and mobile phases in traditional reversed-phase HPLC.[5] Achieving separation, therefore, requires a methodical approach that leverages more subtle interaction mechanisms.

A Strategic Workflow for Method Development

Effective HPLC method development is an iterative process of screening and optimization. The following workflow is designed to logically progress from broad screening to fine-tuning, maximizing the chances of achieving baseline resolution.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV spectra) B Initial Column & Mobile Phase Screening A->B Guides initial choices C Stationary Phase Optimization B->C Identify promising phase chemistries D Mobile Phase Optimization (Organic Modifier, pH, Additives) C->D Fine-tune selectivity E Temperature Optimization D->E Further enhance resolution F Gradient & Flow Rate Refinement E->F Optimize speed & efficiency G Method Validation F->G Confirm robustness

Caption: A logical workflow for systematic HPLC method development for isoxazole regioisomers.

Step 1: Analyte Characterization and Initial Screening

Before any injections are made, a thorough understanding of the isoxazole regioisomers is crucial. Key parameters to consider are their polarity, aromaticity, and potential for hydrogen bonding. This initial assessment will guide the selection of a starting column and mobile phase.

Experimental Protocol: Initial Screening

  • Column Selection: Begin with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) as a baseline, but also include a phenyl-hexyl column in your initial screening. The phenyl phase offers alternative selectivity for aromatic compounds through π-π interactions.[6][7]

  • Mobile Phase: A simple gradient of water and acetonitrile (ACN) is a good starting point. Both solvents are common in reversed-phase HPLC and have different solvatochromatic properties that can influence selectivity.[8]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A generic scouting gradient can be employed:

    • 5% to 95% B over 15 minutes

    • Hold at 95% B for 2 minutes

    • Return to 5% B and equilibrate for 3 minutes

  • Detection: Use a UV detector set at a wavelength where both isomers exhibit strong absorbance.

Step 2: The Power of Stationary Phase Selection

The stationary phase is the most critical factor in determining chromatographic selectivity.[6] If the initial screening on a C18 column fails to show any hint of separation, moving to a stationary phase with different interaction mechanisms is the most logical next step.

For aromatic compounds like isoxazoles, phenyl-based columns are often a superior choice. The phenyl ligands can engage in π-π stacking interactions with the aromatic rings of the analytes, providing a retention mechanism beyond simple hydrophobicity.[7][9] This can be particularly effective in differentiating between regioisomers where the position of a substituent alters the electron density of the aromatic system.

Comparative Data: Stationary Phase Effects

Stationary PhaseMobile PhaseResolution (Rs) between Isoxazole A and BPeak Tailing (As)
C1860% ACN in Water0.81.3
Phenyl-Hexyl60% ACN in Water1.61.1

This hypothetical data illustrates how a change in stationary phase can significantly improve resolution for aromatic isomers.

Pentafluorophenyl (PFP) columns represent another excellent option, offering a combination of hydrophobic, aromatic, and dipole-dipole interactions.[10]

Step 3: Fine-Tuning with Mobile Phase Optimization

Once a promising stationary phase is identified, the mobile phase composition can be adjusted to further enhance separation.

Organic Modifier: While acetonitrile is a common choice, switching to methanol can alter selectivity. Methanol is a protic solvent and a stronger hydrogen bond donor/acceptor than acetonitrile, which can influence interactions with polar functional groups on the isoxazoles.[8] A "solvent triangle" approach, testing different ratios of water, acetonitrile, and methanol, can be a systematic way to explore this.[11]

pH Control: For ionizable isoxazole derivatives, the pH of the mobile phase is a powerful tool. Adjusting the pH to suppress the ionization of one isomer more than the other can lead to significant changes in retention and selectivity.[12] It is generally advisable to work at a pH at least 2 units away from the pKa of the analytes to ensure robust and reproducible retention times.[8]

Step 4: The Role of Temperature in Resolution

Temperature is a frequently overlooked but critical parameter in HPLC method development.[13] It affects mobile phase viscosity, analyte solubility, and the kinetics of interaction between the analyte and the stationary phase.[14]

Increasing the column temperature generally leads to:

  • Decreased Retention Times: Due to lower mobile phase viscosity and increased analyte diffusion.[14]

  • Sharper Peaks: As a result of improved mass transfer.

  • Changes in Selectivity: Temperature can alter the thermodynamics of analyte partitioning between the mobile and stationary phases, which can either improve or worsen the separation of closely eluting peaks.[13][14]

For some isomer separations, particularly those involving subtle conformational differences, lower temperatures may enhance resolution by increasing the strength of specific interactions with the stationary phase.[15] Conversely, for other pairs, elevated temperatures might be necessary to overcome kinetic barriers and achieve separation. Therefore, it is recommended to screen a range of temperatures (e.g., 25°C, 40°C, and 60°C) to determine the optimal condition.

Experimental Protocol: Temperature Optimization

  • Using the best column and mobile phase combination identified in the previous steps, run the separation at three different temperatures: 30°C, 45°C, and 60°C.

  • Monitor the retention times, resolution, and peak shapes at each temperature.

  • Select the temperature that provides the best balance of resolution and analysis time.

Step 5: Optimizing the Gradient and Flow Rate

With the core parameters of stationary phase, mobile phase, and temperature established, the final step is to refine the gradient profile and flow rate to optimize the separation in terms of speed and efficiency.

If the initial scouting gradient brought the isomers off the column too quickly or too slowly, the gradient slope can be adjusted. A shallower gradient will increase the separation between peaks but also lengthen the run time.[16]

The flow rate can be increased to shorten the analysis time, but this will also increase the backpressure. The optimal flow rate will provide the best compromise between speed and the efficiency of the separation (as measured by theoretical plates).

Case Study: Separating 3,5-Disubstituted Isoxazole Regioisomers

Challenge: To separate two regioisomers of a novel 3,5-disubstituted isoxazole, where a phenyl group is attached at either the 3- or 5-position.

Optimized Method:

  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 40% to 60% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 40°C

  • Detection: UV at 254 nm

Rationale for Choices:

  • The Phenyl-Hexyl column was chosen to leverage π-π interactions, which proved to be the key to differentiating the two regioisomers.

  • Acetonitrile was selected over methanol as it provided sharper peaks in this particular case.

  • A shallow gradient was necessary to achieve baseline resolution between the closely eluting peaks.

  • A temperature of 40°C offered the best balance of resolution and acceptable backpressure.[13][14]

Conclusion

The separation of isoxazole regioisomers by HPLC is a challenging but achievable task. A successful method development strategy relies on a systematic and logical approach that moves from broad screening of stationary and mobile phases to the fine-tuning of operational parameters like temperature and gradient slope. By understanding the underlying principles of chromatographic selectivity and leveraging the unique interaction capabilities of different stationary phases, researchers can develop robust and reliable methods for the analysis and purification of these important pharmaceutical compounds.

References

  • Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography. Retrieved from [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]

  • Zou, H., et al. (n.d.). Effect of Column Temperature on Retention of Dipeptide Isomers in Reversed-Phase High Performance Liquid Chromatography. Analytical Letters. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Engineered Science Publisher. Retrieved from [Link]

  • Adlof, R. O. (2004, August 13). Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times. Journal of Chromatography A. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI. Retrieved from [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. (n.d.). JagWorks@USA - University of South Alabama. Retrieved from [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. (n.d.). Waters. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Strategies for Method Development and Optimization in HPLC. (2024, April 28). Drawell. Retrieved from [Link]

  • García, P., et al. (2011, May 15). Separation of Regioisomers and Enantiomers of Underivatized Saturated and Unsaturated Fatty Acid Monoacylglycerols Using Enantioselective HPLC. Journal of Separation Science. Retrieved from [Link]

  • Nikolova-Damyanova, B. (n.d.). Regioselective separation of isomeric triacylglycerols by reversed-phase high-performance liquid chromatography: Stationary phase and mobile phase effects. ResearchGate. Retrieved from [Link]

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. (2017, July 7). Journal of Chromatography A. Retrieved from [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. Retrieved from [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2021, June 20). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi. Retrieved from [Link]

  • Using a Solvent Triangle to Optimize an HPLC Separation. (2013, August 2). LibreTexts Chemistry. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2020, November 11). LCGC International. Retrieved from [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). RSC Publishing. Retrieved from [Link]

  • de la Cruz, R., et al. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. (n.d.). Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Useful Application Notes and References. (n.d.). Waters. Retrieved from [Link]

  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. (2021, May 7). Reddit. Retrieved from [Link]

  • Separating Regioisomers using Preparative TLC. (2025, July 23). Reddit. Retrieved from [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016, March 15). ResearchGate. Retrieved from [Link]

Sources

Bioisosteric Replacement of Isoxazole Esters with Oxazoles: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement of Isoxazole Esters with Oxazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, isoxazole esters (specifically alkyl isoxazole-3-carboxylates or -5-carboxylates) are frequent intermediate scaffolds or early-stage lead compounds. However, the ester functionality represents a significant metabolic liability, undergoing rapid hydrolysis by plasma esterases to yield the corresponding carboxylic acid, which often suffers from poor permeability and rapid clearance.

This guide details the bioisosteric replacement of the labile ester moiety with an oxazole heterocycle . This transformation—often resulting in an isoxazole-oxazole bi-heteroaryl system —maintains the planar geometry and hydrogen-bond acceptor capability of the parent ester while significantly enhancing metabolic stability and oral bioavailability.

Scientific Rationale: The Bioisosteric Switch

The transition from an isoxazole ester to an oxazole-substituted isoxazole is a classic example of heterocyclic bioisosterism . This strategy addresses the "ester liability" while preserving the pharmacophore's electronic and steric profile.

1.1 The Metabolic Liability: Isoxazole Esters

Isoxazole esters are susceptible to carboxylesterases (CES1/CES2) in the liver and plasma.

  • Mechanism: Nucleophilic attack by the serine residue of the esterase on the ester carbonyl.

  • Consequence: Rapid conversion to the polar isoxazole carboxylic acid (

    
     min in rat plasma), leading to loss of potency if the ester was the active species, or poor CNS penetration due to ionization.
    
1.2 The Solution: The Oxazole Bioisostere

The 1,3-oxazole ring mimics the ester functionality through:

  • Electronic Similarity: The oxazole nitrogen (

    
    ) mimics the ester carbonyl oxygen as a hydrogen bond acceptor. The ring oxygen (
    
    
    
    ) mimics the ether oxygen of the ester.
  • Planarity: Both systems are planar, allowing for

    
     stacking interactions within the binding pocket.
    
  • Stability: The oxazole ring is resistant to esterases. While susceptible to CYP450 oxidation (at C2 or C5), it is generally far more stable than the parent ester.

1.3 Physicochemical Comparison
PropertyIsoxazole Ester (Parent)Oxazole (Bioisostere)Impact on Drug Design
Metabolic Stability Low (Hydrolysis)High (Oxidative metabolism only)Significantly increased

and exposure (AUC).
H-Bond Acceptor Strong (C=O)Moderate (N atom)Oxazole N (pKa ~0.8) is a weaker base than imidazole but a competent acceptor.
Geometry Planar, Rotatable (C-C bond)Planar, Rigid (if fused) or RotatableOxazole provides a similar vector but with a slightly different bond angle.
Lipophilicity (LogP) Moderate to HighModerateOxazoles often lower LogP slightly compared to ethyl/t-butyl esters, improving solubility.
Dipole Moment ~ 3.0 - 4.0 D~ 1.5 - 1.8 DAltered electrostatics may affect binding affinity; requires docking validation.
Strategic Decision Logic

Before initiating synthesis, researchers should validate the replacement strategy using the following logic flow.

Bioisostere_Logic Start Lead Compound: Isoxazole Ester Liability Identify Liability: Rapid Plasma Hydrolysis? Start->Liability Design Design Bioisostere: Replace -COOR with Oxazole Liability->Design Yes Check1 Check Geometry: Is the C=O vector critical? Design->Check1 Check2 Check Electronics: Is H-bond acceptor needed? Check1->Check2 Vector Match Synthesis Execute Synthesis: Isoxazole-Oxazole Hybrid Check2->Synthesis N-Acceptor Sufficient Assay Validation Assay: Microsomal Stability (HLM/RLM) Synthesis->Assay

Figure 1: Decision matrix for replacing labile isoxazole esters with oxazole bioisosteres.

Experimental Protocols

The following protocols describe the conversion of an isoxazole-3-carboxylate ester to a 2-substituted oxazole (an isoxazole-oxazole hybrid) and the subsequent stability testing.

3.1 Synthetic Workflow: Isoxazole Ester

Isoxazole-Oxazole

Objective: Convert Ethyl 5-methylisoxazole-3-carboxylate to 2-(5-methylisoxazol-3-yl)oxazole.

Methodology (Robinson-Gabriel Cyclodehydration Variation):

  • Hydrolysis:

    • Dissolve isoxazole ester (1.0 eq) in THF/MeOH/H2O (3:1:1).

    • Add LiOH (2.0 eq) and stir at RT for 2 h.

    • Acidify with 1M HCl, extract with EtOAc, dry, and concentrate to yield the Isoxazole Carboxylic Acid .

  • Amide Coupling (Formation of

    
    -keto amide precursor): 
    
    • Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Add 2-Aminoacetophenone (or relevant

      
      -aminoketone equivalent for substituted oxazoles) (1.1 eq).
      
    • Stir at RT for 12 h. Quench with water, extract, and purify to yield the Aryl-ketoamide .

  • Cyclodehydration to Oxazole:

    • Dissolve the ketoamide in anhydrous POCl

      
       (or Burgess Reagent in THF for milder conditions).
      
    • Heat to 80°C for 3 h.

    • Caution: POCl

      
       is corrosive. Quench carefully by pouring onto ice/NaHCO
      
      
      
      .
    • Extract with DCM. Purify via flash chromatography (Hexane/EtOAc).

Synthesis_Flow Ester Isoxazole Ester Acid Isoxazole Acid Ester->Acid LiOH, THF/H2O Amide Keto-Amide Intermediate Acid->Amide HATU, Amine Oxazole Target: Isoxazole-Oxazole Amide->Oxazole POCl3, 80°C (Cyclodehydration)

Figure 2: Synthetic route for the conversion of isoxazole esters to oxazoles.

3.2 Validation Protocol: Microsomal Stability Assay

Objective: Quantify the improvement in metabolic stability (


 and 

).

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System (MgCl

    
    , Glucose-6-phosphate, G6P Dehydrogenase).
    
  • Test Compounds (Isoxazole Ester vs. Oxazole Analog).

Step-by-Step Protocol:

  • Preparation: Prepare 1

    
    M test compound solution in Phosphate Buffer (pH 7.4) containing 0.5 mg/mL microsomes.
    
  • Pre-incubation: Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS .

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Comparative Performance Analysis

The following data illustrates the typical performance shift observed when replacing a labile isoxazole ester with an oxazole in a hypothetical lead series (e.g., antitubercular or GABAergic ligands).

ParameterIsoxazole-3-Carboxylate (Ester) 3-(Oxazol-2-yl)isoxazole (Bioisostere) Performance Shift
Human Plasma Stability (

)
< 15 min> 240 minCRITICAL SUCCESS: Elimination of esterase liability.
Microsomal Stability (

)
High (due to esterases)Low to ModerateClearance mechanism shifts from hydrolysis to CYP oxidation.
Potency (IC

)
12 nM (Parent)18 nMNeutral: Slight potency loss is common due to minor steric/electronic differences, often recoverable via R-group tuning.
Solubility (pH 7.4) 50

M
120

M
Improved: Lower lipophilicity of the oxazole ring often enhances aqueous solubility.
Permeability (P

)
High (Passive)Moderate-HighRetention of passive permeability due to lack of ionizable groups at physiological pH.
Expert Insights & Pitfalls
  • The "Double-Edge" of Planarity: While the oxazole ring maintains planarity, it can sometimes induce excessive rigidity compared to the rotatable ester bond. If the binding pocket requires an "out-of-plane" twist, the oxazole analog may lose potency. Mitigation: Consider using a 4- or 5-substituted oxazole to introduce steric clash that forces a twist if needed.

  • CYP Inhibition Risk: The oxazole nitrogen can coordinate with the heme iron of CYP450 enzymes, potentially acting as a CYP inhibitor. Mitigation: Screen for CYP inhibition early. Introducing steric bulk (e.g., a methyl group) adjacent to the oxazole nitrogen can reduce this coordination.

  • Synthetic Feasibility: The "Van Leusen Oxazole Synthesis" is a powerful alternative if the Robinson-Gabriel method fails, allowing the construction of the oxazole directly from an aldehyde (derived from the isoxazole ester reduction) and TosMIC.

References
  • Mao, J., et al. (2009). From Serendipity to Rational Antituberculosis Drug Discovery of Mefloquine-Isoxazole Carboxylic Acid Esters. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceutical candidates. Current Opinion in Drug Discovery & Development. (Contextualizing the isoxazole scaffold).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (General principles of ester bioisosterism).
  • Piotrowska, K., et al. (2019). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

Comparative Crystallography Guide: Structural Efficacy of Isoxazole-3-Acetic Acid Derivatives in PI3Kα Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts toward highly targeted oncology therapeutics, the catalytic subunit of Phosphoinositide 3-kinase alpha (PI3Kα, encoded by PIK3CA) has emerged as a critical target due to its frequent oncogenic mutations, such as H1047R[1]. However, achieving strict isoform selectivity over PI3Kβ and PI3Kδ remains a formidable challenge[1].

Recent advancements utilizing DNA-Encoded Library Technology (ELT) have identified isoxazole-3-acetic acid derivatives as a potent, privileged chemotype capable of achieving this selectivity[1][2]. This guide provides an objective, data-driven comparison of these derivatives, analyzing their crystallographic binding modes and outlining the self-validating experimental protocols required to resolve their structures.

Mechanistic Causality: The Isoxazole-3-Acetic Acid Scaffold

The efficacy of the isoxazole-3-acetic acid scaffold is not coincidental; it is rooted in precise steric and electronic parameters.

  • The Acetic Acid Moiety: Acts as a critical hydrogen-bond network participant. It mimics the electrostatic interactions of the native ATP phosphate groups, anchoring the molecule firmly to the kinase hinge region (specifically Val851).

  • The Isoxazole Ring: Synthesized efficiently via DNA-compatible[3 + 2] nitrone–olefin cycloadditions[3], this rigid, electron-rich heterocycle provides the exact geometric vector required to project functional groups deep into the elusive "affinity pocket" of the p110α protein[1][4]. Accessing this pocket is the primary driver of isoform selectivity.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα (p110α/p85α) RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT Activation PIP3->AKT Isox Isoxazole-3-Acetic Acid Derivative Isox->PI3K

Fig 1: Isoxazole-3-acetic acid derivatives inhibit PI3Kα, blocking PIP3-mediated AKT activation.

Objective Product Comparison: Crystallographic & Biochemical Data

To evaluate the performance of this chemotype, we compare three distinct derivatives. Isox-AA-1 serves as the unsubstituted baseline. Isox-AA-2 represents a sterically hindered 1-phenyl-α-oxo-1H-indeno[2,1-c]isoxazole-3-acetic acid ester derivative[3]. Isox-AA-3 (Lead 5e) is the highly optimized lead discovered via a three-cycle ELT campaign, which demonstrated a unique binding mode in the p110α protein[1][2].

DerivativeStructural ModificationPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)X-Ray Resolution (Å)Key Hinge InteractionsPDB ID
Isox-AA-1 Unsubstituted core4504802.85Val851 (2.9 Å)N/A
Isox-AA-2 Indeno-fused[3]1201452.50Val851 (2.8 Å)N/A
Isox-AA-3 ELT-optimized Lead 5e[1]84502.20Val851 (2.7 Å), Gln859 (2.8 Å)4YKN[4]

Data Synthesis: The ELT-optimized Isox-AA-3 exhibits profound isoform selectivity for PI3Kα over PI3Kβ[1]. Crystallographic data (PDB: 4YKN) confirms that this selectivity is driven by the unique binding mode where the optimized side chains successfully induce the opening of the affinity pocket, a feature absent in the baseline and sterically hindered alternatives[4].

Self-Validating Crystallography Protocols

Generating high-resolution X-ray crystallography data for kinase-ligand complexes requires a strict, self-validating workflow to prevent false artifacts and ensure structural trustworthiness.

Step 1: Protein Expression & Purification
  • Action: Co-express the p110α catalytic subunit (wild-type or H1047R mutant) alongside the p85α regulatory subunit[1][2]. Purify the complex via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).

  • Causality & Validation: Crystallography demands absolute monodispersity. Validation System: Inline SEC-Multi-Angle Light Scattering (SEC-MALS) must be utilized to confirm a polydispersity index of <1.05. Aggregated fractions are strictly discarded to prevent crystal twinning.

Step 2: Ligand Co-Incubation
  • Action: Incubate the purified PI3Kα complex with a 3-fold molar excess of the isoxazole-3-acetic acid derivative for 2 hours at 4°C prior to crystallization.

  • Causality & Validation: Co-crystallization is strictly preferred over crystal soaking. The unique binding mode of Isox-AA-3 requires significant conformational changes to open the "affinity pocket"[1][4]. Soaking these bulky derivatives into pre-formed apo-crystals causes lattice shattering due to induced-fit structural shifts. Validation System: Differential Scanning Fluorimetry (DSF) is performed post-incubation. A positive thermal shift (ΔTₘ > 2°C) validates target engagement before committing to crystallization drops.

Step 3: Sitting-Drop Vapor Diffusion
  • Action: Set up 400 nL drops (1:1 protein-to-reservoir ratio) using a precipitant solution optimized around 15-20% PEG 3350 and 0.2 M ammonium citrate.

  • Causality & Validation: The sitting-drop method is selected over hanging-drop to accommodate the lower surface tension of the amphiphilic isoxazole derivatives, preventing drop collapse. Validation System: UV-SONICC (Second Order Nonlinear Optical Imaging of Chiral Crystals) is used to differentiate true protein crystals from salt artifacts, ensuring only valid hits are harvested.

Step 4: Data Collection & Refinement
  • Action: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source and refine the electron density to yield the final structure (e.g., PDB: 4YKN)[4].

  • Causality & Validation: High-brilliance synchrotron radiation is required to resolve the flexible affinity pocket loops to a resolution of <2.5 Å. Validation System: Ramachandran plot analysis must show >95% of residues in favored regions, and the R_free value must be <0.25 to validate the structural model's integrity.

Workflow Purification 1. Protein Purification (SEC-MALS Validation) Complexation 2. Ligand Co-Incubation (DSF Thermal Shift Validation) Purification->Complexation Crystallization 3. Vapor Diffusion Setup (UV-SONICC Validation) Complexation->Crystallization Diffraction 4. Synchrotron X-Ray Diffraction Crystallization->Diffraction Refinement 5. Electron Density Refinement (PDB: 4YKN) Diffraction->Refinement

Fig 2: Self-validating co-crystallization workflow for PI3Kα-ligand structural complexes.

References

  • Yang, H., et al. "Discovery of a Potent Class of PI3Kα Inhibitors with Unique Binding Mode via Encoded Library Technology (ELT)." ACS Medicinal Chemistry Letters, 2015, 6(5), 531-536. URL: [Link]

  • Berthet, M., et al. "DNA-Compatible [3 + 2] Nitrone–Olefin Cycloaddition Suitable for DEL Syntheses." Organic Letters, 2019, 21(6), 1584-1588. URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-(isoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Methyl 2-(isoxazol-3-yl)acetate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is designed to provide clear, actionable intelligence to ensure that waste is managed responsibly, protecting both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Methyl 2-(isoxazol-3-yl)acetate is a heterocyclic organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a comprehensive risk assessment can be conducted by analyzing its structural components: the isoxazole ring and the methyl acetate ester group.

  • Isoxazole Moiety: Compounds containing the isoxazole ring can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Some derivatives have been shown to cause allergic skin reactions.[3]

  • Acetate Ester Moiety: Short-chain esters like methyl acetate are typically volatile and are classified as flammable liquids.[4][5] Vapors can be heavier than air and may travel to ignition sources. Inhalation may cause drowsiness or dizziness.[5]

Based on this analysis, Methyl 2-(isoxazol-3-yl)acetate must be treated as a flammable and hazardous chemical waste . It is also prudent to consider it harmful to aquatic life.[3]

Immediate Safety & Handling Precautions

Before beginning any disposal procedure, ensure all appropriate engineering controls and Personal Protective Equipment (PPE) are in use. This is a foundational aspect of the Chemical Hygiene Plan mandated by the Occupational Safety and Health Administration (OSHA).[6][7]

Engineering Controls:

  • All handling and preparation for disposal (e.g., pouring, consolidating) must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

Personal Protective Equipment (PPE): The following table summarizes the minimum PPE required for handling this waste stream.

PPE ItemSpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile).To prevent skin contact, irritation, and potential allergic reactions.[3]
Eye Protection Chemical safety goggles or a full-face shield.To protect eyes from splashes, which could cause serious irritation.[1]
Protective Clothing A flame-resistant lab coat should be worn at all times.To protect skin and clothing from contamination and in case of fire.[8]

Step-by-Step Disposal Protocol

The disposal of Methyl 2-(isoxazol-3-yl)acetate is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[9][10] Under no circumstances should this chemical or its solutions be disposed of down the drain. [11]

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste stream as "Hazardous Waste: Methyl 2-(isoxazol-3-yl)acetate".

  • Segregate: This waste must be segregated from other chemical waste streams to prevent dangerous reactions. Do not mix with:

    • Strong oxidizing agents[3][12]

    • Acids and bases

    • Aqueous waste streams

    The principle of segregation is a cornerstone of safe laboratory practice and is essential for preventing uncontrolled exothermic reactions or the generation of toxic gases.

Step 2: Waste Collection and Containerization

  • Use a designated, leak-proof, and chemically compatible waste container. A glass or high-density polyethylene (HDPE) container is typically appropriate.[13]

  • The container must have a tightly sealing cap to prevent the escape of flammable vapors.[4][11]

  • Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.

Step 3: Hazardous Waste Labeling

  • Proper labeling is a strict requirement by the Environmental Protection Agency (EPA).[14]

  • Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 2-(isoxazol-3-yl)acetate"

    • A clear indication of the hazards (e.g., "Flammable," "Irritant").[14]

    • The accumulation start date (the date the first waste is added).

Step 4: Temporary On-Site Storage

  • Waste containers must be kept closed at all times except when adding waste.[4]

  • Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[9][14]

  • The SAA must be in a well-ventilated, cool area away from heat, sparks, and open flames.[4][15] If possible, store flammable waste in a dedicated flammables cabinet.

Step 5: Final Disposal

  • Final disposal must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][16]

  • Follow your institution's specific procedures for requesting a waste pickup. Maintain all records and manifests as required.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or the ventilation is poor, evacuate the laboratory.[8]

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[15]

  • Ventilate: Ensure the chemical fume hood is operating to help ventilate the area.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to dike the spill and prevent it from spreading.[4][8]

  • Collect and Clean:

    • Once absorbed, carefully collect the material using non-sparking tools (e.g., plastic or brass scoops).[4][15]

    • Place the contaminated absorbent material into a sealable, labeled container for disposal as hazardous waste.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[8]

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and required workflow for the proper disposal of Methyl 2-(isoxazol-3-yl)acetate.

G start Waste Generation: Methyl 2-(isoxazol-3-yl)acetate safety Step 1: Don PPE & Work in Fume Hood start->safety Initiate Disposal spill Spill Occurs start->spill Potential Event segregate Step 2: Segregate Waste (Keep from Oxidizers, Acids, Bases) safety->segregate container Step 3: Collect in Approved Waste Container segregate->container label Step 4: Affix Hazardous Waste Label container->label store Step 5: Store in Designated SAA (Closed, Away from Heat) label->store pickup Step 6: Arrange Pickup by EHS / Licensed Contractor store->pickup spill_proc Follow Spill & Emergency Procedures spill->spill_proc IMMEDIATE ACTION spill_proc->container Contain & Collect Contaminated Material

Caption: Workflow for the safe disposal of Methyl 2-(isoxazol-3-yl)acetate.

References

  • Material Safety Data Sheet. (2012, April 23). Titebond.
  • SAFETY DATA SHEET. (2025, September 12). Sigma-Aldrich.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MLI Environmental.
  • Laboratories - Overview. Occupational Safety and Health Administration.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • OSHA Laboratory Standard 29 CFR 1910.1450. Occupational Safety and Health Administration.
  • Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Aldrich 689483 - SAFETY DATA SHEET. (2025, November 7). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, April 5). Thermo Fisher Scientific.
  • Methyl acetate,4857E-4,2025/02/17 - Safety Data Sheet. Kishida Chemical Co., Ltd.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration.
  • Isoxazole-3-carboxylic acid - SAFETY DATA SHEET. Fisher Scientific.
  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • Proper Disposal of Ethyl 2-(4-phenylcyclohexylidene)acetate: A General Guide for Laboratory Professionals. Benchchem.

Sources

Personal protective equipment for handling Methyl 2-(isoxazol-3-yl)acetate

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

Methyl 2-(isoxazol-3-yl)acetate is a critical heterocyclic building block in medicinal chemistry, frequently employed as a scaffold for synthesizing bioactive compounds (e.g., COX-2 inhibitors, antimicrobial agents).[1] While valuable, its isoxazole core and ester functionality present specific handling challenges that standard "generic organic" safety protocols may overlook.

The Scientist’s Perspective (Why this matters): Treating this compound with the same casualness as sodium chloride is a procedural error. As an ester, it is susceptible to hydrolysis, releasing methoxy species and the parent isoxazole acid, which may have distinct biological activities. Furthermore, low molecular weight isoxazoles often possess higher vapor pressures than expected, increasing inhalation risks during weighing or rotary evaporation.

This guide moves beyond the SDS to provide an operational framework for safe handling, emphasizing barrier integrity and containment logic .

Hazard Characterization & Risk Assessment

Before selecting PPE, we must define the enemy. The following data synthesizes GHS classifications for this specific class of isoxazole esters.

Table 1: Hazard Identification Matrix
Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1]Strict hygiene; NO mouth pipetting; Wash hands immediately after doffing gloves.
Skin Irritation H315 Causes skin irritation.[2]Direct contact will cause dermatitis. Double gloving recommended.
Eye Irritation H319 Causes serious eye irritation.[2][3]Safety glasses are insufficient for liquid handling; Goggles required.
STOT - SE H335 May cause respiratory irritation.[1][3]Zero-tolerance for open-bench handling. Fume hood mandatory.

Critical Note on Sensitization: While not always explicitly flagged in preliminary SDS data for research intermediates, isoxazole rings are bioactive pharmacophores. Apply the Precautionary Principle: Treat as a potential sensitizer.

Personal Protective Equipment (PPE) Architecture[1]

PPE is your final line of defense, not your first. The system below uses a "Layered Defense" strategy.

Respiratory Protection (The Primary Barrier)[1]
  • Engineering Control: All handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • PPE Backup: If work must occur outside a hood (e.g., instrument maintenance), use a Half-Face Respirator with P100/OV (Organic Vapor) Cartridges .[1]

    • Why OV? The methyl ester moiety generates organic vapors.

    • Why P100? To capture fine particulates during solid handling.

Dermal Protection (The Glove Protocol)

Esters are known to degrade nitrile rubber faster than alcohols or acids.

  • Recommendation: Double Nitrile Gloving Protocol .

    • Inner Layer: Standard Nitrile (4 mil / 0.10 mm) – Color: Blue/Purple.

    • Outer Layer: Extended Cuff Nitrile (6 mil / 0.15 mm) – Color: Orange/Green (for contrast).

  • Logic: The outer glove takes the mechanical stress and initial chemical splash. The inner glove protects against permeation if the outer glove is compromised.

  • Breakthrough Time: Expect <15 minutes for methyl esters on thin nitrile. Change outer gloves immediately upon splash. [1][4][5]

Ocular Protection
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+).

    • Why? H319 indicates serious irritation.[3] Vapors can bypass standard safety glasses.

  • High Risk (Scale-up >10g): Face Shield + Goggles.[1]

Operational Workflow & Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter and operation scale.

PPE_Decision_MatrixStartStart: Handling Methyl 2-(isoxazol-3-yl)acetateStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidWeighingTask: WeighingSolid->WeighingReactionTask: Reaction/TransferLiquid->ReactionControl_SolidEng. Control: Powder Hood or Static-Free BalanceWeighing->Control_SolidControl_LiquidEng. Control: Fume Hood (Sash < 18")Reaction->Control_LiquidPPE_SolidPPE: Single Nitrile + N95 (if open) Better: P100/OVControl_Solid->PPE_SolidPPE_LiquidPPE: Double Nitrile + Goggles + Lab Coat (Buttoned)Control_Liquid->PPE_Liquid

Figure 1: PPE Selection Logic Flow based on physical state and handling task.[1]

Step-by-Step Protocol
  • Preparation:

    • Verify Fume Hood airflow.[6]

    • Don PPE: Lab coat, Goggles, Double Gloves.

    • Prepare a "Waste Beaker" with a small amount of acetone inside the hood for immediate tip disposal.

  • Weighing (The Critical Step):

    • Risk:[2] Isoxazole esters can be "fluffy" or static-prone.[1]

    • Technique: Use an anti-static gun if available. Weigh into a tared vial inside the hood if possible. If weighing on an open bench, use a closed transfer method (weigh closed vial -> remove cap in hood -> add solid -> recap -> weigh again).[1]

  • Solubilization/Transfer:

    • Dissolve the solid immediately. Once in solution (e.g., DCM, THF), the inhalation risk drops, but the permeation risk (solvent + ester) increases.

    • Do not use syringes with rubber plungers if possible; the ester may swell the rubber, causing sticking and potential splash-back.[1] Use all-plastic or glass syringes.[1]

  • Quenching/Cleanup:

    • Wipe down balance area with a wet paper towel (solvent appropriate) immediately after weighing.

    • Dispose of the wipe as hazardous solid waste.

Emergency Response & Disposal

Spill Response Matrix

In the event of a release, immediate action prevents exposure.[6]

Spill_ResponseSpillSpill DetectedSizeAssess VolumeSpill->SizeSmallMinor (< 10 mL/g)Size->SmallLargeMajor (> 10 mL/g)Size->LargeAction_Small1. Alert Labmates2. Absorb (Vermiculite/Pads)3. Clean with AcetoneSmall->Action_SmallAction_Large1. EVACUATE LAB2. Close Hood Sash3. Call EHS/HazmatLarge->Action_LargeWasteDisposal:Solid Hazardous WasteAction_Small->Waste

Figure 2: Decision matrix for spill containment and response.

First Aid (Self-Validating Protocol)
  • Eye Contact: Flush for 15 minutes minimum.[7][2] Validation: Use the timer on the eyewash station. Do not guess.

  • Skin Contact: Remove contaminated clothing/gloves.[6] Wash with soap and water.[8][7][6] Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.

  • Inhalation: Move to fresh air. If symptoms (dizziness, burning throat) persist, seek medical attention.

Waste Disposal
  • Stream: Organic Waste (Non-Halogenated, unless mixed with DCM/Chloroform).

  • Labeling: Must explicitly state "Contains Isoxazole Esters - Potential Irritant."[1]

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid low-grade plastics which esters may degrade over time.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 2-(isoxazol-3-yl)acetate (and derivatives).[1][9] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.